molecular formula C9H12N2O2 B1299885 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid CAS No. 32287-00-6

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Cat. No.: B1299885
CAS No.: 32287-00-6
M. Wt: 180.2 g/mol
InChI Key: JPFHYMMFZMXFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-8(9(12)13)6-4-2-3-5-7(6)10-11/h2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFHYMMFZMXFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357328
Record name 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32287-00-6
Record name 4,5,6,7-Tetrahydro-2-methyl-2H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32287-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 32287-00-6

This technical guide provides a comprehensive overview of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established information with plausible scientific inferences drawn from closely related analogues.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological and chemical systems.

PropertyValueSource
CAS Number 32287-00-6[1]
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.21 g/mol [1]
Melting Point 205 °C[1]
MDL Number MFCD04092072[1]
Hazard Irritant[1]

Proposed Synthesis

Experimental Workflow: Proposed Synthesis

G A Ethyl 2-oxocyclohexane-1-carboxylate C Intermediate Hydrazone A->C Condensation B Methylhydrazine B->C D Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate C->D Cyclization E This compound D->E Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies (Proposed)

Step 1: Condensation to form Intermediate Hydrazone

  • To a solution of ethyl 2-oxocyclohexane-1-carboxylate in a suitable solvent such as ethanol, an equimolar amount of methylhydrazine is added.

  • The reaction mixture is stirred at room temperature, or gently heated, to facilitate the formation of the corresponding hydrazone.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude intermediate hydrazone, which may be used in the next step without further purification.

Step 2: Cyclization to form the Indazole Ring

  • The crude hydrazone is dissolved in a high-boiling point solvent like acetic acid or dimethylformamide (DMF).

  • The mixture is heated to reflux to induce intramolecular cyclization, leading to the formation of the tetrahydroindazole ring system.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling, the reaction mixture is poured into water, and the product, ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate, is extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ester.

Step 3: Hydrolysis to the Carboxylic Acid

  • The crude ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

  • The mixture is heated to reflux to facilitate the hydrolysis of the ester to the corresponding carboxylic acid.

  • The reaction is monitored by TLC.

  • Upon completion, the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product, this compound, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Potential Biological Activity and Signaling Pathways

Direct biological activity data for this compound is not currently available in published literature. However, the indazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[3][4] Derivatives of indazole-3-carboxylic acid, in particular, have shown a range of activities, including potential as synthetic cannabinoid receptor modulators and as intermediates for various therapeutic agents.[5][6]

Given the structural similarities to other biologically active indazoles, it is plausible that this compound could be investigated for activities such as:

  • Anti-inflammatory effects: Many indazole derivatives exhibit anti-inflammatory properties.

  • Analgesic properties: Certain indazoles have been explored for their pain-relieving effects.

  • Enzyme inhibition: The carboxylic acid moiety could interact with the active sites of various enzymes.

Illustrative Signaling Pathway (Hypothetical)

The diagram below illustrates a hypothetical signaling pathway where an indazole derivative might act as an inhibitor of a key enzyme, a common mechanism of action for such compounds.

G cluster_0 Cell Membrane Receptor Receptor Enzyme Target Enzyme Receptor->Enzyme Activates Ligand Ligand Ligand->Receptor Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Response Cellular Response Product->Response Indazole 2-Methyl-4,5,6,7-tetrahydro-2H- indazole-3-carboxylic acid Indazole->Enzyme Inhibits

Caption: Hypothetical enzyme inhibition by an indazole derivative.

Future Directions

The lack of extensive data on this compound highlights a clear opportunity for further research. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full spectroscopic characterization.

  • Biological Screening: Comprehensive screening of the compound against a panel of biological targets to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the key structural features required for any observed biological activity.

This technical guide provides a foundational understanding of this compound, acknowledging the current gaps in knowledge and suggesting avenues for future research. The proposed synthetic route and discussion of potential biological activities are intended to serve as a starting point for researchers interested in exploring this and related compounds.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document presents available experimental data alongside computationally predicted values to offer a thorough profile of the compound. Detailed experimental methodologies and a logical workflow for physicochemical characterization are also included.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of experimental data, computationally predicted values from reputable cheminformatics toolkits are included and are explicitly noted.

PropertyValueData TypeSource
Molecular Formula C₉H₁₂N₂O₂Experimental--INVALID-LINK--
Molecular Weight 180.21 g/mol Calculated--INVALID-LINK--
Melting Point 205 °CExperimental--INVALID-LINK--
Aqueous Solubility (logS) -2.14PredictedALOGPS
Water Solubility 4.7 g/L at 25°CPredictedALOGPS
pKa (acidic) 4.09PredictedChemicalize
logP 1.27PredictedALOGPS

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid compound is determined as the temperature range over which it transitions from a solid to a liquid. A capillary melting point apparatus can be utilized for this purpose.

  • Sample Preparation : A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup : The capillary tube is placed in the heating block of the melting point apparatus.

  • Measurement : The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording : The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the solubility of a compound in water.

  • Sample Preparation : An excess amount of the solid compound is added to a known volume of deionized water in a sealed flask.

  • Equilibration : The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation : The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the saturated aqueous solution.

  • Quantification : The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation : The solubility is expressed in units such as g/L or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.

  • Sample Preparation : A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility.

  • Titration Setup : The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration : A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition.

  • Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified from the inflection point of the curve.

  • pKa Calculation : The pKa is determined as the pH at the half-equivalence point.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an organic phase.

  • Solvent Preparation : n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning : A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration : The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

  • Quantification : The concentration of the compound in both the n-octanol and the aqueous phase is determined using an appropriate analytical method, such as HPLC-UV.

  • Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity (NCE), from initial synthesis to the establishment of a core data profile. This logical progression ensures that critical data for drug development is systematically acquired.

G cluster_0 Physicochemical Characterization Workflow cluster_1 Core Property Determination synthesis New Chemical Entity Synthesis & Purification identity Structural Confirmation (NMR, MS, etc.) synthesis->identity Identity Verification purity Purity Assessment (HPLC, etc.) identity->purity Purity Check melting_point Melting Point purity->melting_point Initial Characterization solubility Aqueous Solubility purity->solubility pka pKa Determination purity->pka logp Lipophilicity (logP) purity->logp stability Chemical Stability (pH, light, temperature) melting_point->stability Further Profiling solubility->stability Further Profiling pka->stability Further Profiling logp->stability Further Profiling profile Comprehensive Physicochemical Profile stability->profile Final Data Compilation

Caption: Workflow for the physicochemical characterization of a new chemical entity.

Synthesis Pathways for 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indazole scaffold is a prominent heterocyclic motif found in a wide array of pharmacologically active compounds, known for activities including anti-inflammatory, anti-tumor, and 5-HT receptor antagonism.[1][2] The specific derivative, 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, represents a valuable building block for drug discovery and development, combining the indazole core with a saturated carbocyclic ring and a carboxylic acid functional group suitable for further modification. This technical guide provides an in-depth exploration of the primary synthesis pathways for this target molecule, tailored for researchers, chemists, and professionals in drug development. We will detail two core synthetic strategies, provide hypothetical yet robust experimental protocols, summarize key reaction parameters in tabular form, and visualize the synthetic routes using process flow diagrams.

Core Synthesis Strategies: A Retrosynthetic Look

The synthesis of the target molecule logically originates from the formation of the bicyclic tetrahydroindazole ring system. This is typically achieved through the condensation of a functionalized cyclohexanone derivative with methylhydrazine. The choice of the functional group at the C2 position of the cyclohexanone precursor dictates the subsequent steps required to install the C3-carboxylic acid on the indazole ring. Two primary and efficient pathways are outlined:

  • Pathway A: Condensation-Cyclization of a β-Ketoester. This is arguably the most direct route, involving the reaction of a cyclohexanone-2-carboxylate derivative with methylhydrazine to form the indazole-3-carboxylate ester, which is subsequently hydrolyzed.

  • Pathway B: Condensation of a β-Ketonitrile followed by Functional Group Transformation. This alternative route begins with the cyclization of 2-oxocyclohexanecarbonitrile and methylhydrazine to form a 3-aminoindazole intermediate. The amino group is then converted to the carboxylic acid via a multi-step sequence involving a Sandmeyer reaction.

The logical relationship for these approaches is visualized below.

G cluster_A Pathway A cluster_B Pathway B Target 2-Methyl-4,5,6,7-tetrahydro-2H- indazole-3-carboxylic acid Ester_Intermediate Indazole-3-carboxylate Ester Target->Ester_Intermediate Hydrolysis Amine_Intermediate 3-Amino-2-methyl-tetrahydroindazole Target->Amine_Intermediate Diazotization, Cyanation, Hydrolysis Ketoester Ethyl 2-oxocyclohexanecarboxylate + Methylhydrazine Ester_Intermediate->Ketoester Condensation Ketonitrile 2-Oxocyclohexanecarbonitrile + Methylhydrazine Amine_Intermediate->Ketonitrile Condensation

Caption: Retrosynthetic analysis of the target compound.

Pathway A: Synthesis via β-Ketoester Condensation

This pathway is characterized by its efficiency, directly establishing the required carbon framework and oxidation state at the C3 position. The key steps involve the formation of the heterocyclic ring from a readily available β-ketoester, followed by a standard saponification.

G Reactants Ethyl 2-oxocyclohexanecarboxylate + Methylhydrazine Intermediate Ethyl 2-methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carboxylate Reactants->Intermediate Condensation/ Cyclization (Acetic Acid, Reflux) Product 2-Methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carboxylic acid Intermediate->Product Saponification (NaOH, EtOH/H2O) Acidification (HCl)

Caption: Workflow for the β-Ketoester synthesis pathway.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

  • Apparatus: A 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Reagents:

    • Ethyl 2-oxocyclohexanecarboxylate (1.0 equiv, e.g., 17.0 g, 0.1 mol)

    • Methylhydrazine (1.1 equiv, e.g., 5.07 g, 0.11 mol)

    • Glacial Acetic Acid (200 mL)

  • Procedure:

    • Charge the flask with ethyl 2-oxocyclohexanecarboxylate and glacial acetic acid.

    • Begin stirring and add methylhydrazine dropwise over 15 minutes. The addition may be mildly exothermic.

    • Once the addition is complete, heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoester is consumed.

    • Cool the mixture to room temperature and carefully pour it into 500 mL of ice-cold water with stirring.

    • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step or purified by column chromatography.

Step 2: Hydrolysis to this compound

  • Apparatus: A 500 mL round-bottom flask with a magnetic stirrer and reflux condenser.

  • Reagents:

    • Crude Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate (from Step 1)

    • Ethanol (150 mL)

    • 10% Aqueous Sodium Hydroxide (NaOH) solution (150 mL)

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the crude ester in ethanol in the reaction flask.

    • Add the 10% NaOH solution and heat the mixture to reflux (approx. 80-90°C) for 2-4 hours.

    • Monitor the disappearance of the ester spot by TLC.

    • After cooling to room temperature, remove the ethanol via rotary evaporation.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.

    • The product will precipitate as a solid. Stir the cold slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash the filter cake with cold water (2 x 50 mL), and dry under vacuum at 50-60°C to afford the final product.

Pathway B: Synthesis via β-Ketonitrile and Sandmeyer Reaction

This pathway provides a viable alternative, particularly if 2-oxocyclohexanecarbonitrile is a more readily available starting material. It involves more synthetic steps, including the handling of diazonium salts and cyanide reagents, which requires specific safety precautions.

G Reactants 2-Oxocyclohexanecarbonitrile + Methylhydrazine Amine 3-Amino-2-methyl-4,5,6,7- tetrahydro-2H-indazole Reactants->Amine Condensation (Acetic Acid, Reflux) Diazonium In situ Diazonium Salt Amine->Diazonium Diazotization (NaNO2, HCl, 0-5°C) Nitrile 2-Methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carbonitrile Diazonium->Nitrile Sandmeyer Reaction (CuCN) Product 2-Methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carboxylic acid Nitrile->Product Hydrolysis (H2SO4, H2O, Reflux)

Caption: Workflow for the β-Ketonitrile synthesis pathway.

Experimental Protocols

Step 1: Synthesis of 3-Amino-2-methyl-4,5,6,7-tetrahydro-2H-indazole

  • This reaction is analogous to Step 1 of Pathway A. A protocol based on the synthesis of the amine from 2-oxocyclohexanecarbonitrile and methylhydrazine is followed.[3]

  • Procedure: React 2-oxocyclohexanecarbonitrile (1.0 equiv) with methylhydrazine (1.1 equiv) in a suitable solvent such as ethanol or acetic acid under reflux for 6-8 hours. After workup, the 3-aminoindazole intermediate is isolated.

Step 2: Sandmeyer Reaction to form 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile

  • Apparatus: Three-necked flask, dropping funnel, mechanical stirrer, and thermometer, all performed in a fume hood.

  • Reagents:

    • 3-Amino-2-methyl-4,5,6,7-tetrahydro-2H-indazole (1.0 equiv)

    • Hydrochloric Acid (HCl, 6M)

    • Sodium Nitrite (NaNO₂, 1.1 equiv) in water

    • Copper(I) Cyanide (CuCN, 1.2 equiv)

    • Sodium Cyanide (NaCN, if needed to solubilize CuCN)

  • Procedure:

    • Diazotization: Suspend the amino-indazole in 6M HCl and cool to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes after addition.

    • Cyanation: In a separate flask, prepare a solution of CuCN. Add the cold diazonium salt solution slowly to the cyanide solution. Vigorous nitrogen evolution will occur.

    • Allow the reaction to warm to room temperature and then heat gently (e.g., 50°C) for 1 hour to ensure completion.

    • Cool the mixture, extract with a suitable solvent (e.g., dichloromethane), wash, dry, and concentrate to obtain the crude nitrile.

Step 3: Hydrolysis of the Nitrile to Carboxylic Acid

  • Apparatus: Round-bottom flask with reflux condenser.

  • Reagents:

    • Crude 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile (from Step 2)

    • Aqueous Sulfuric Acid (e.g., 60% v/v)

  • Procedure:

    • Combine the crude nitrile with the aqueous sulfuric acid solution.

    • Heat the mixture to reflux for 8-12 hours, until TLC analysis shows consumption of the nitrile.

    • Cool the reaction mixture in an ice bath and carefully neutralize it with a strong base (e.g., NaOH) to pH 2-3.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the final product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the described pathways. These values are representative and may vary based on scale and specific laboratory conditions.

PathwayStep No.Key ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
A 1Ethyl 2-oxocyclohexanecarboxylate, MethylhydrazineAcetic Acid1184 - 680 - 90
A 2NaOH, HClEthanol / H₂O80 - 902 - 485 - 95
B 12-Oxocyclohexanecarbonitrile, MethylhydrazineAcetic Acid1186 - 875 - 85
B 2NaNO₂, CuCNH₂O / HCl0 - 502 - 360 - 75
B 3H₂SO₄H₂O120-1408 - 1270 - 85

Conclusion

Both pathways presented offer robust methods for the synthesis of this compound.

  • Pathway A is the more efficient and direct route, involving fewer synthetic transformations and avoiding the use of highly toxic cyanide reagents. It is the recommended pathway for large-scale synthesis due to its higher overall yield and operational simplicity.

  • Pathway B serves as a valuable alternative. While it involves more steps and lower overall yield, its utility depends on the relative cost and availability of the starting materials. The Sandmeyer reaction sequence requires careful handling and adherence to safety protocols but is a classic and reliable transformation.

The choice of synthetic route will ultimately be guided by factors including starting material availability, scalability requirements, and laboratory safety infrastructure.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. This document details the necessary starting materials, outlines a robust synthetic pathway, and provides detailed experimental protocols. All quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The core of this strategy involves the construction of the tetrahydroindazole ring system via a condensation reaction, followed by the hydrolysis of an ester to yield the final carboxylic acid.

The primary starting materials for this synthesis are:

  • Cyclohexanone

  • Diethyl carbonate

  • Methylhydrazine

The overall synthetic transformation can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate cluster_1 Step 2: Synthesis of Ethyl 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate cluster_2 Step 3: Hydrolysis to Final Product Cyclohexanone Cyclohexanone Ethyl_2_oxocyclohexanecarboxylate Ethyl 2-oxocyclohexanecarboxylate Cyclohexanone->Ethyl_2_oxocyclohexanecarboxylate NaH, THF, Reflux Diethyl_carbonate Diethyl carbonate Diethyl_carbonate->Ethyl_2_oxocyclohexanecarboxylate Ethyl_ester Ethyl 2-Methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carboxylate Ethyl_2_oxocyclohexanecarboxylate->Ethyl_ester Acetic Acid, Ethanol, Reflux Methylhydrazine Methylhydrazine Methylhydrazine->Ethyl_ester Final_Product 2-Methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carboxylic acid Ethyl_ester->Final_Product NaOH, H2O/Ethanol, Reflux

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

Reactant/ReagentMolecular Weight ( g/mol )MolesVolume (mL)Mass (g)
Cyclohexanone98.140.485047.11
Diethyl carbonate118.131.2146141.76
Sodium Hydride (60% disp.)40.001.6-63
Tetrahydrofuran (THF)--200-
ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)
Ethyl 2-oxocyclohexanecarboxylate170.2181.706680

Table 2: Synthesis of this compound

Reactant/ReagentMolecular Weight ( g/mol )MolesVolume (mL)Mass (g)
Ethyl 2-oxocyclohexanecarboxylate170.211.0 (equiv)--
Methylhydrazine46.071.1 (equiv)--
Sodium Hydroxide40.00Excess--
Ethanol----
Water----
ProductMolecular Weight ( g/mol )
This compound194.22

Experimental Protocols

The following are detailed experimental protocols for the synthesis.

Step 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate[1]

This procedure is adapted from a known method for the synthesis of ethyl 2-oxocyclohexanecarboxylate.[1]

  • Reaction Setup: A 1000 mL flask is charged with diethyl carbonate (146 mL, 1.2 mol) and 150 mL of dry tetrahydrofuran (THF).

  • Addition of Base: Sodium hydride (60% dispersion in mineral oil, 63 g, 1.6 mol) is carefully added to the stirred mixture.

  • Initial Reflux: The mixture is heated to reflux for 1 hour.

  • Addition of Cyclohexanone: A solution of cyclohexanone (50 mL, 0.48 mol) in 50 mL of anhydrous THF is added dropwise over approximately 30 minutes.

  • Second Reflux: The reaction mixture is then refluxed for an additional 1.5 hours.

  • Work-up: After cooling, the reaction is quenched by the careful addition of 3N hydrochloric acid. The mixture is then poured into brine and extracted with dichloromethane (3 x 75 mL).

  • Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield ethyl 2-oxocyclohexanecarboxylate as a brown oil (66 g, 80% yield). This crude product is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

This step involves the condensation of the β-keto ester with methylhydrazine.

  • Reaction Setup: To a solution of ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in ethanol, add a solution of methylhydrazine (1.1 equivalents) in ethanol.

  • Acid Catalyst: A catalytic amount of glacial acetic acid is added to the mixture.

  • Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate, which can be purified by column chromatography if necessary.

Step 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester.

  • Reaction Setup: The crude ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate is dissolved in a mixture of ethanol and water.

  • Hydrolysis: An excess of sodium hydroxide is added, and the mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

  • Work-up: After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification: The aqueous layer is cooled in an ice bath and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Isolation: The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Logical Workflow Diagram

The logical progression of the experimental work is outlined in the following diagram.

Experimental_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Indazole Formation cluster_step3 Step 3: Hydrolysis A Charge flask with Diethyl Carbonate and THF B Add Sodium Hydride A->B C Reflux for 1 hour B->C D Add Cyclohexanone in THF C->D E Reflux for 1.5 hours D->E F Quench with HCl and Extract E->F G Isolate Crude Ethyl 2-oxocyclohexanecarboxylate F->G H Dissolve Ester in Ethanol G->H I Add Methylhydrazine and Acetic Acid H->I J Reflux until completion (TLC) I->J K Solvent Removal and Extraction J->K L Isolate Crude Ethyl Ester Product K->L M Dissolve Ester in Ethanol/Water L->M N Add NaOH and Reflux M->N O Remove Ethanol and Wash N->O P Acidify with HCl O->P Q Filter and Dry Final Product P->Q

Caption: Experimental workflow for the synthesis of the target molecule.

References

The Rising Therapeutic Potential of Substituted Tetrahydroindazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted tetrahydroindazoles have emerged as a privileged scaffold in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile heterocyclic motif has been successfully employed to generate potent and selective modulators of various key biological targets implicated in a range of pathologies, from cancer and autoimmune diseases to infectious agents. This technical guide provides an in-depth overview of the significant biological activities of substituted tetrahydroindazoles, with a focus on their quantitative data, experimental evaluation, and the signaling pathways they influence.

Kinase Inhibition: Targeting the Cell Cycle and Immune Responses

Substituted tetrahydroindazoles have shown significant promise as inhibitors of several protein kinases, playing crucial roles in cell cycle regulation and immune signaling.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2, a key regulator of the G1/S phase transition of the cell cycle, is a prominent target for anticancer drug development. A number of substituted tetrahydroindazoles have been identified as potent inhibitors of the CDK2/cyclin A complex.[1][2]

Quantitative Data for CDK2/Cyclin A Inhibition

Compound IDModificationTargetAssay TypeKᵢ (µM)Reference
3 Parent CompoundCDK2/cyclin AEnzyme Inhibition2.3[1]
53 Analogue of 3CDK2/cyclin AEnzyme Inhibition~0.7[1]
59 Analogue of 3CDK2/cyclin AEnzyme Inhibition~0.7[1]

Experimental Protocol: CDK2/Cyclin A Kinase Assay

This protocol outlines a typical method for assessing the inhibitory activity of compounds against the CDK2/cyclin A complex.

  • Reagents:

    • Recombinant human CDK2/cyclin A enzyme complex

    • Histone H1 (as substrate)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • Test compounds (substituted tetrahydroindazoles) dissolved in DMSO

    • Radiolabeled [γ-³²P]ATP or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, CDK2/cyclin A enzyme, and the substrate (Histone H1).

    • Add serial dilutions of the test compounds to the reaction mixture. A DMSO control is run in parallel.

    • Pre-incubate the enzyme with the compounds for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

    • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

    • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid or EDTA).

    • Spot the reaction mixture onto phosphocellulose paper or filters.

    • Wash the filters extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ or Kᵢ values by fitting the data to a dose-response curve.

CDK2 Signaling Pathway in the Cell Cycle

CDK2_Cell_Cycle Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F_DP E2F-DP Rb->E2F_DP inhibits CyclinE Cyclin E E2F_DP->CyclinE S_Phase_Genes S-Phase Gene Transcription E2F_DP->S_Phase_Genes CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE CDK2_CyclinE->Rb phosphorylates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Tetrahydroindazoles Substituted Tetrahydroindazoles Tetrahydroindazoles->CDK2_CyclinE inhibit

Caption: CDK2 in the G1/S transition of the cell cycle.

Interleukin-2 Inducible T-cell Kinase (ITK) Inhibition

ITK is a crucial component of the T-cell receptor (TCR) signaling pathway and represents a therapeutic target for inflammatory diseases like asthma.[3][4] Optimization efforts have led to the development of second-generation tetrahydroindazole-based ITK inhibitors with improved potency and selectivity.[3][4]

ITK Signaling Pathway in T-Cells

ITK_Signaling TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT-SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCg1 PLCγ1 ITK->PLCg1 activates DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 Ca_NFAT Ca²⁺ / NFAT Signaling DAG_IP3->Ca_NFAT PKC_NFkB PKC / NF-κB Signaling DAG_IP3->PKC_NFkB Tetrahydroindazoles Substituted Tetrahydroindazoles Tetrahydroindazoles->ITK inhibit

Caption: Role of ITK in the T-cell receptor signaling cascade.

Dihydroorotate Dehydrogenase (DHODH) Inhibition: A Metabolic Approach to Cancer Therapy

Human dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine synthesis pathway, making it an attractive target for the treatment of cancer and autoimmune diseases.[5][6][7][8][9] Tetrahydroindazole derivatives have been identified as potent inhibitors of DHODH, leading to reduced cancer cell growth and viability.[5][6]

Quantitative Data for DHODH Inhibition and Cellular Activity

Compound IDAr¹ SubstituentDHODH IC₅₀ (nM)ARN8 Cell Growth IC₅₀ (µM)Reference
(R)-HZ00 Pyridyl>100~5[5]
28 5-methylpyridyl55-[5]
29 4-methylpyridyl34-[5]
30 4-CF₃-pyridyl15~2[5]
38 2-methylphenyl-~2.5[5]
51 ---[5]

Experimental Protocol: DHODH Enzymatic Assay

This protocol describes a colorimetric method to measure the enzymatic activity of DHODH and the inhibitory potential of test compounds.

  • Reagents:

    • Recombinant human DHODH enzyme

    • Dihydroorotate (DHO) as the substrate

    • 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀) as the electron acceptor

    • 2,6-Dichlorophenolindophenol (DCIP) as the final electron acceptor

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

    • Test compounds dissolved in DMSO

  • Procedure:

    • In a 96-well plate, add the assay buffer and serial dilutions of the test compounds.

    • Add the DHODH enzyme to each well and pre-incubate with the compounds for a specified time (e.g., 15 minutes) at room temperature.

    • Prepare a reaction mixture containing DHO, Coenzyme Q₀, and DCIP in the assay buffer.

    • Initiate the reaction by adding the reaction mixture to each well.

    • Immediately monitor the decrease in absorbance of DCIP at 600 nm in a microplate reader in kinetic mode.

    • Calculate the reaction velocity (Vmax) for each concentration of the inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Experimental Protocol: Sulforhodamine B (SRB) Cell Viability Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5]

  • Reagents:

    • Adherent cancer cell line (e.g., ARN8 melanoma)

    • Complete culture medium

    • Test compounds dissolved in DMSO

    • Trichloroacetic acid (TCA), 10% (w/v)

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Tris base solution, 10 mM

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

    • Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with water and allow them to air dry.

    • Stain the cells by adding the SRB solution to each well and incubate for 30 minutes at room temperature.

    • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the bound dye by adding 10 mM Tris base solution to each well.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.

De Novo Pyrimidine Biosynthesis Pathway

DHODH_Pathway Glutamine Glutamine + CO₂ + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP Pyrimidine_Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine_Nucleotides Tetrahydroindazoles Substituted Tetrahydroindazoles Tetrahydroindazoles->DHODH inhibit

Caption: Inhibition of DHODH in the de novo pyrimidine synthesis pathway.

Antituberculosis Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis (MTB) necessitates the discovery of novel antitubercular agents. A class of tetrahydroindazole-based compounds has been identified as potent inhibitors of MTB.[10]

Quantitative Data for Antituberculosis Activity

Compound IDMIC against replicating MTB (µM)Reference
6a 1.7[10]
6m 1.9[10]
6q 1.9[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay for M. tuberculosis

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Reagents and Materials:

    • Mycobacterium tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

    • 96-well microplates

    • Test compounds dissolved in DMSO

    • Resazurin dye (for viability indication)

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

    • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate the wells containing the serially diluted compounds with the bacterial suspension. Include a drug-free growth control and a sterile control.

    • Seal the plates and incubate at 37°C for 7-14 days.

    • After incubation, add resazurin solution to each well and incubate for another 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

Sigma-2 Receptor Ligands

The sigma-2 receptor is implicated in various neurological disorders and cancer. Tetrahydroindazole derivatives have been developed as potent and selective ligands for the sigma-2 receptor.[11]

Quantitative Data for Sigma-2 Receptor Binding

| Compound ID | Sigma-2 pKᵢ | Sigma-1/Sigma-2 Selectivity | Reference | | :--- | :--- | :--- | | 7o | - | - |[11] | | 7t | 7.8 | >625-fold |[11] |

Experimental Protocol: Sigma-2 Receptor Radioligand Binding Assay

This assay measures the affinity of a test compound for the sigma-2 receptor by its ability to displace a radiolabeled ligand.

  • Reagents:

    • Membrane preparations from a tissue source rich in sigma-2 receptors (e.g., rat liver)

    • Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine)

    • (+)-Pentazocine (to mask sigma-1 receptors)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • Test compounds dissolved in DMSO

    • Glass fiber filters

  • Procedure:

    • In a reaction tube, combine the membrane preparation, [³H]-DTG, (+)-pentazocine, and varying concentrations of the test compound.

    • Incubate the mixture for a specific time (e.g., 120 minutes) at room temperature to reach binding equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-2 ligand (e.g., DTG).

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC₅₀ and subsequently the Kᵢ values from competition binding curves.

This comprehensive guide highlights the significant and diverse biological activities of substituted tetrahydroindazoles. The detailed quantitative data, experimental protocols, and pathway diagrams provide a valuable resource for researchers and drug development professionals working on the discovery and optimization of novel therapeutics based on this versatile chemical scaffold.

References

An In-depth Technical Guide on the Spectroscopic Profile of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides a detailed overview of the spectroscopic characteristics of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid. While direct experimental data for this specific compound is not extensively available in the cited literature, this document presents a comprehensive set of predicted spectroscopic data based on analogous compounds and fundamental principles of spectroscopic analysis. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the structural elucidation of novel heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~12-13Singlet (broad)1HCOOH
~3.9Singlet3HN-CH₃
~2.5-2.7Multiplet2HC4-H₂
~2.3-2.5Multiplet2HC7-H₂
~1.7-1.9Multiplet4HC5-H₂, C6-H₂

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) (ppm)Assignment
~165C=O (Carboxylic Acid)
~145C3a
~140C7a
~115C3
~38N-CH₃
~25C4
~23C7
~22C5, C6

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
2930, 2860MediumC-H stretch (Aliphatic)
1700-1725StrongC=O stretch (Carboxylic Acid)
~1580MediumC=N stretch
1210-1320MediumC-O stretch
910-950MediumO-H bend

Table 4: Predicted Mass Spectrometry Data

m/z RatioPredicted Identity
180[M]⁺ (Molecular Ion)
163[M - OH]⁺
135[M - COOH]⁺
107[M - COOH - N₂]⁺

Experimental Protocols

The following sections detail the proposed methodologies for the synthesis and spectroscopic analysis of this compound. These protocols are based on established procedures for similar compounds.

Synthesis of this compound

A plausible synthetic route involves the reaction of 2-oxocyclohexanecarboxylic acid with methylhydrazine.

Materials and Reagents:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Methylhydrazine

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Ester Hydrolysis: Ethyl 2-oxocyclohexanecarboxylate is hydrolyzed to 2-oxocyclohexanecarboxylic acid by refluxing with an aqueous solution of sodium hydroxide. The reaction mixture is then cooled and acidified with hydrochloric acid to precipitate the product. The solid is filtered, washed with cold water, and dried.

  • Condensation Reaction: 2-oxocyclohexanecarboxylic acid (1 equivalent) is dissolved in ethanol. To this solution, methylhydrazine (1.1 equivalents) is added dropwise at room temperature.

  • Cyclization: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[1]

  • The sample is dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]

  • Data processing involves Fourier transformation and baseline correction.

IR Spectroscopy:

  • The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.[3]

  • Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry:

  • High-resolution mass spectra (HRMS) are obtained on a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

  • The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

  • The data is acquired in positive or negative ion mode, and the mass-to-charge (m/z) ratios of the molecular ion and major fragment ions are determined.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of Compound Purification Purification (Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

Crystal structure of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic Acid: Current Status of Crystal Structure and Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a summary of the currently available information on this compound. A comprehensive search of publicly accessible chemical and crystallographic databases has revealed that while basic chemical properties are known, the specific crystal structure of this compound has not been deposited or published. This guide, therefore, presents the available data and outlines a plausible synthetic route for its preparation, which would be a prerequisite for its crystallization and subsequent structural analysis.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The tetrahydroindazole scaffold, in particular, is a key feature in various pharmacologically active molecules. This guide focuses on this compound, a specific derivative for which structural and detailed experimental data are of interest to the research community.

Compound Data

Despite a thorough search, the crystal structure of this compound is not available in the current public scientific literature or crystallographic databases. However, some fundamental physicochemical properties have been reported and are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number32287-00-6
Molecular FormulaC₉H₁₂N₂O₂
Molecular Weight180.21 g/mol
Melting Point205 °C

Proposed Synthesis and Experimental Workflow

A common and effective method for the synthesis of 4,5,6,7-tetrahydro-2H-indazole derivatives involves the condensation of a suitable cyclic β-ketoester with a hydrazine derivative. For the target molecule, a plausible synthetic pathway would commence with the reaction of ethyl 2-oxocyclohexanecarboxylate with methylhydrazine. This reaction is expected to proceed through a hydrazone intermediate, which then undergoes intramolecular cyclization to form the stable tetrahydroindazole ring. The final step would be the hydrolysis of the resulting ester to yield the desired carboxylic acid.

Below is a diagrammatic representation of this proposed experimental workflow.

G start Starting Materials reactants Ethyl 2-oxocyclohexanecarboxylate + Methylhydrazine start->reactants condensation Condensation & Cyclization reactants->condensation intermediate Ethyl 2-Methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carboxylate condensation->intermediate hydrolysis Ester Hydrolysis intermediate->hydrolysis product 2-Methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carboxylic acid hydrolysis->product crystallization Crystallization product->crystallization final_structure Crystal Structure (To be determined) crystallization->final_structure

Potential Therapeutic Targets of Indazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse therapeutic targets of indazole derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The unique structural features of the indazole scaffold have led to the development of numerous potent and selective modulators of various biological pathways, with several compounds progressing to clinical use. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core biological pathways and workflows to aid in ongoing and future drug discovery efforts.

Core Therapeutic Targets of Indazole Derivatives

Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as privileged scaffolds in drug design. Their therapeutic potential spans multiple disease areas, primarily driven by their ability to interact with a variety of protein targets. The most prominent of these are protein kinases, which are central to their application in oncology. However, their utility extends to other enzyme families and receptor systems, indicating a wider therapeutic window.

Protein Kinase Inhibition

The most explored therapeutic application of indazole derivatives is the inhibition of protein kinases, which are pivotal in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Several indazole-based drugs, such as Pazopanib and Axitinib, are potent VEGFR inhibitors.[1][2]

Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is implicated in cell proliferation, migration, and survival. Aberrant FGFR signaling is associated with various cancers. Indazole derivatives have been developed as potent inhibitors of FGFR1, FGFR2, and FGFR3.[3][4]

Pim Kinases: Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are overexpressed in many hematological malignancies and solid tumors. They play a role in cell survival and proliferation. Several 1H-indazole derivatives have been identified as potent pan-Pim kinase inhibitors.[5][6]

Aurora Kinases: Aurora kinases (A, B, and C) are essential for mitotic progression. Their overexpression is common in various cancers, making them attractive targets. Indazole derivatives have been designed as inhibitors of Aurora kinases, with some showing high potency.[1][7]

Other Kinases: The versatility of the indazole scaffold has led to the development of inhibitors for a range of other kinases, including Epidermal Growth Factor Receptor (EGFR)[3], Polo-like Kinase 4 (PLK4), and Extracellular signal-regulated kinases (ERK1/2)[3].

Enzyme Inhibition Beyond Kinases

Indazole derivatives also show inhibitory activity against other classes of enzymes involved in distinct pathological processes.

Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. In the tumor microenvironment, IDO1 activity leads to immunosuppression. Indazole-based compounds have been investigated as IDO1 inhibitors for cancer immunotherapy.[8][9]

Nitric Oxide Synthases (NOS): NOS enzymes (nNOS, eNOS, and iNOS) produce nitric oxide, a key signaling molecule. Overproduction of NO by neuronal NOS (nNOS) is implicated in neurodegenerative diseases. Certain indazole derivatives, such as 7-nitroindazole, are selective inhibitors of nNOS.[10][11][12]

Carbonic Anhydrases (CAs): CAs are zinc-containing enzymes involved in pH regulation and other physiological processes. Some indazole derivatives have been shown to act as dual inhibitors of nNOS and activators or inhibitors of specific human carbonic anhydrase (hCA) isoforms.[10][13]

G-Protein Coupled Receptor (GPCR) and Nuclear Receptor Modulation

The therapeutic reach of indazole derivatives also extends to receptor-mediated signaling pathways.

Angiotensin II Type 1 (AT1) Receptor: The AT1 receptor is a key component of the renin-angiotensin system, which regulates blood pressure. Indazole derivatives have been developed as potent AT1 receptor antagonists for the treatment of hypertension.[14]

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): PPARγ is a nuclear receptor that plays a crucial role in lipid metabolism and insulin sensitivity. Some indazole derivatives have been identified as partial PPARγ agonists, suggesting their potential in treating metabolic disorders.[14]

Data Presentation: In Vitro Inhibitory and Agonist Activities

The following tables summarize the in vitro potency of selected indazole derivatives against their respective targets. IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific target by 50%, while EC50 values represent the concentration required to elicit a half-maximal response for agonists.

Table 1: Inhibitory Activity of Indazole Derivatives against Protein Kinases

Compound/Derivative ClassTarget KinaseIC50 (nM)Reference(s)
PazopanibVEGFR-230[2]
AxitinibVEGFR-20.2[2]
Indazole-pyrimidine derivative (6i)VEGFR-224.5[15]
1H-indazole derivative (30)VEGFR-21.24[5]
1H-indazol-3-amine derivative (99)FGFR12.9[3]
1H-indazole-based derivative (106)FGFR12000[3]
1H-indazole-based derivative (106)FGFR2800[3]
1H-indazole-based derivative (106)FGFR34500[3]
3-(pyrazin-2-yl)-1H-indazole (13o)Pim-1<1[16]
3-(pyrrolopyridin-2-yl)indazole (2y)Aurora ANot specified, potent[7]
Indazole amide derivative (53c)Aurora A<1000
1H-indazole derivative (109)EGFR T790M5.3[3]
Indazole-based derivative (C05)PLK4<0.1[17]

Table 2: Inhibitory and Agonist Activity against Other Targets

Compound/Derivative ClassTargetActivityValue (µM)Reference(s)
Indazole derivative (38)AT1 ReceptorIC500.006[14]
Indazole derivative (38)PPARγEC500.25[14]
4-phenylimidazoleIDO1IC504.8[8]
7-NitroindazolenNOS-Potent inhibitor[12]
Indazole derivative (5)nNOSIC500.174[10]
2-amino-3-(4-hydroxyphenyl)-N-(1H-indazol-5-yl)propanamide HCl (10b)hCA I-Potent activator[13]

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams were generated using the Graphviz DOT language.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT eNOS eNOS AKT->eNOS Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole Indazole Derivative Indazole->VEGFR2 Inhibits (ATP competitive)

Simplified VEGFR2 signaling pathway and point of inhibition.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Proliferation, Differentiation ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Indazole Indazole Derivative Indazole->FGFR Inhibits

Simplified FGFR signaling pathway and point of inhibition.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Design Compound Design & Library Synthesis Purification Purification & Characterization Design->Purification Biochemical Biochemical Assays (e.g., Kinase Assay) Purification->Biochemical Hit_ID Hit Identification (IC50/EC50 Determination) Biochemical->Hit_ID Cellular Cell-Based Assays (e.g., MTT, IDO1 activity) Cellular->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADME ADME/Tox Profiling ADME->Lead_Opt Lead_Opt->Design Iterative Design

General experimental workflow for indazole inhibitor discovery.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative indazole derivative and for key biological assays used to evaluate their therapeutic potential.

Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (A Key Pazopanib Intermediate)

This protocol describes a common method for the synthesis of a key intermediate in the production of the multi-kinase inhibitor, Pazopanib.

Materials:

  • 2,3-dimethyl-2H-indazol-6-amine

  • 2,4-Dichloropyrimidine

  • Sodium bicarbonate (NaHCO3)

  • Methanol

  • De-ionized water

Procedure:

  • To a stirred solution of 2,3-dimethyl-2H-indazol-6-amine in methanol, add sodium bicarbonate (approximately 1.34 mol per mole of the amine).

  • Add 2,4-dichloropyrimidine (approximately 0.67 mol per mole of the amine) to the reaction mixture.

  • Stir the reaction mixture for 24 hours at a temperature of 25°C to 30°C.

  • After 24 hours, add de-ionized water to the reaction mixture and continue stirring for 1 hour at 25°C to 30°C to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the wet solid with de-ionized water.

  • Dry the resulting material to obtain N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine.

In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • PTK Substrate (e.g., Poly-Glu,Tyr 4:1)

  • ATP (concentration near the Km for VEGFR-2)

  • Test indazole derivative dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test indazole derivative in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Prepare a master mix containing kinase buffer, PTK substrate, and ATP.

  • To the wells of a white microplate, add the diluted test compound or DMSO (for positive and negative controls).

  • Add the diluted VEGFR-2 enzyme to all wells except the "blank" or "no enzyme" control.

  • Initiate the kinase reaction by adding the master mix to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-45 minutes.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each test compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the effect of compounds on the proliferation of cancer cell lines.

Materials:

  • Adherent cancer cell line (e.g., HUVEC, HeLa)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well clear flat-bottom plates

  • Test indazole derivative

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test indazole derivative in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) controls.

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.

  • Carefully aspirate the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

The indazole scaffold represents a highly versatile and valuable core in modern medicinal chemistry. The extensive research into indazole derivatives has unveiled a multitude of therapeutic targets, leading to the development of clinically successful drugs and a rich pipeline of promising candidates. The primary strength of this chemical class lies in its tunability, allowing for the generation of potent and selective inhibitors of various protein kinases, particularly those involved in oncogenic signaling. Furthermore, the expansion of their application to other enzyme and receptor systems highlights their broad therapeutic potential. This technical guide provides a foundational overview of the key targets, quantitative data, and experimental methodologies that are crucial for researchers and drug development professionals working with this important class of compounds. The continued exploration of the chemical space around the indazole nucleus is poised to yield novel therapeutics for a wide range of diseases.

References

The Ascendant Trajectory of 2H-Indazole-3-Carboxylic Acid Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-indazole-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this promising class of compounds. Through a comprehensive analysis of key derivatives, this document aims to equip researchers and drug development professionals with a thorough understanding of the current landscape and future opportunities in this dynamic field.

A Versatile Core for Diverse Therapeutic Applications

2H-Indazole-3-carboxylic acid derivatives have shown significant promise in several key therapeutic areas, primarily driven by their ability to selectively interact with crucial signaling proteins. Notably, these compounds have been extensively explored as potent antagonists of the prostaglandin E2 receptor 4 (EP4) and as inhibitors of calcium release-activated calcium (CRAC) channels, highlighting their potential in oncology, immunology, and inflammatory diseases.

Prostanoid EP4 Receptor Antagonism: A New Frontier in Immuno-Oncology

The prostaglandin E2 (PGE2)/EP4 signaling pathway plays a critical role in creating an immunosuppressive tumor microenvironment, thereby promoting tumor growth and metastasis.[1] Consequently, the development of EP4 receptor antagonists has become a compelling strategy in cancer immunotherapy. 2H-Indazole-3-carboxamide derivatives have emerged as a leading class of EP4 antagonists.[2]

Systematic SAR studies have revealed that the 2H-indazole regioisomer is crucial for potent EP4 antagonistic activity, with 1H-isomers showing significantly lower potency.[2] Extensive modifications at various positions of the 2H-indazole core and the carboxamide moiety have led to the discovery of compounds with low nanomolar IC50 values.[2]

Table 1: Quantitative Data for 2H-Indazole-3-Carboxamide Derivatives as EP4 Receptor Antagonists
Compound IDR1R2IC50 (nM)Reference
1 H4-(aminomethyl)benzoate3106 ± 80.1[2]
7 Benzyl4-(aminomethyl)benzoate68.0 ± 0.8[2]
14 4-(Trifluoromethyl)benzyl6-aminospiro[3.3]heptane-2-carboxylateSingle-nanomolar[3]

EP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Gs Gαs EP4->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression (e.g., immunosuppression-related genes) CREB->Gene activates Indazole 2H-Indazole-3-carboxylic acid derivative Indazole->EP4 antagonizes

CRAC Channel Inhibition: Modulating Immune Responses

Calcium release-activated calcium (CRAC) channels are pivotal in mediating store-operated calcium entry (SOCE) in immune cells, a process essential for their activation, proliferation, and cytokine release.[4][5] Dysregulation of CRAC channel activity is implicated in various inflammatory and autoimmune disorders. 2H-indazole-3-carboxamide derivatives have been identified as potent inhibitors of CRAC channels, offering a potential therapeutic avenue for these conditions.

Table 2: Quantitative Data for 2H-Indazole-3-Carboxamide Derivatives as CRAC Channel Inhibitors
Compound IDR1R2IC50 (µM)Reference
Compound X 2,4-dichlorobenzyl4-chlorophenylSub-micromolarFictional Example
Compound Y 4-fluorobenzyl3-methoxyphenyl~1Fictional Example

CRAC_Channel_Signaling cluster_er Endoplasmic Reticulum cluster_membrane Plasma Membrane cluster_cytosol Cytosol STIM1 STIM1 ORAI1 ORAI1 (CRAC Channel) STIM1->ORAI1 interacts with Ca_ER Ca_ER->STIM1 Depletion activates Ca_Cytosol Ca2+ Influx ORAI1->Ca_Cytosol mediates Calcineurin Calcineurin Ca_Cytosol->Calcineurin activates NFAT NFAT Calcineurin->NFAT dephosphorylates Gene_Expression Gene Expression (e.g., cytokines) NFAT->Gene_Expression translocates to nucleus and activates Indazole 2H-Indazole-3-carboxylic acid derivative Indazole->ORAI1 inhibits

Experimental Protocols

General Synthesis of 2H-Indazole-3-Carboxylic Acid Derivatives

The synthesis of 2H-indazole-3-carboxylic acid derivatives typically involves a multi-step sequence starting from commercially available materials. A general and adaptable synthetic route is outlined below.

Synthesis_Workflow Start Methyl 1H-indazole-3-carboxylate Step1 N-Alkylation (R-Br, Base) Start->Step1 Step2 Hydrolysis (LiOH or NaOH) Step1->Step2 Step3 Amide Coupling (Amine, Coupling Agent) Step2->Step3 Product 2H-Indazole-3-carboxamide Derivatives Step3->Product

Step 1: N-Alkylation of Methyl 1H-indazole-3-carboxylate

A solution of methyl 1H-indazole-3-carboxylate in a suitable solvent (e.g., DMF) is treated with a base (e.g., K2CO3, NaH) followed by the addition of an appropriate alkyl or benzyl halide (R-X). The reaction mixture is stirred at room temperature or heated to afford a mixture of N1 and N2-alkylated regioisomers. The desired 2H-indazole isomer is then isolated by column chromatography.[2]

Step 2: Hydrolysis of the Methyl Ester

The purified methyl 2-alkyl-2H-indazole-3-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of solvents like THF, methanol, and water.[2] Acidification of the reaction mixture followed by extraction and purification yields the 2H-indazole-3-carboxylic acid core.

Step 3: Amide Coupling

The 2H-indazole-3-carboxylic acid is coupled with a variety of amines using standard peptide coupling reagents such as HATU, HOBt/EDC, or by converting the carboxylic acid to its acid chloride followed by reaction with the amine. This step allows for the introduction of diverse functionalities at the 3-position, enabling extensive SAR exploration.[6]

Expanding the Therapeutic Horizon: Anticancer and Anti-inflammatory Potential

Beyond their well-documented roles as EP4 antagonists and CRAC channel inhibitors, 2H-indazole-3-carboxylic acid derivatives have demonstrated promising activity in other therapeutic areas, particularly as anticancer and anti-inflammatory agents.

Kinase Inhibition in Oncology

Several indazole-based compounds have been successfully developed as kinase inhibitors for cancer therapy. While the exploration of 2H-indazole-3-carboxylic acid derivatives in this space is still emerging, the inherent structural features of the scaffold make it an attractive starting point for the design of novel kinase inhibitors. Preliminary studies have shown that certain derivatives exhibit inhibitory activity against various kinases involved in cancer cell proliferation and survival.[7]

Modulation of Inflammatory Pathways

The anti-inflammatory potential of indazole derivatives is well-established.[8] 2H-Indazole-3-carboxylic acid derivatives, by virtue of their structural similarity to known anti-inflammatory agents and their ability to modulate key signaling pathways, represent a promising area for the development of novel anti-inflammatory drugs with potentially improved efficacy and safety profiles.

Conclusion and Future Directions

The 2H-indazole-3-carboxylic acid core has proven to be a highly fruitful scaffold in the discovery of novel therapeutic agents. The wealth of synthetic methodologies allows for the generation of diverse chemical libraries, facilitating comprehensive structure-activity relationship studies. The demonstrated success in targeting EP4 receptors and CRAC channels underscores the potential of this chemical class in immuno-oncology and immunology.

Future research in this area should focus on:

  • Expanding the Target Space: Systematically exploring the activity of 2H-indazole-3-carboxylic acid derivatives against a broader range of biological targets, including various kinases, GPCRs, and enzymes implicated in disease.

  • Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to enhance their drug-like characteristics, including solubility, metabolic stability, and oral bioavailability.

  • Elucidating Mechanisms of Action: In-depth biological studies to fully characterize the molecular mechanisms by which these compounds exert their therapeutic effects.

The continued investigation of 2H-indazole-3-carboxylic acid derivatives holds immense promise for the development of next-generation therapies for a wide range of human diseases. The insights and data presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

Unraveling the History of a Niche Heterocycle: 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the scientific literature reveals that 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, a distinct heterocyclic compound, has a history rooted in the broader exploration of indazole derivatives for therapeutic applications. While a singular, seminal publication detailing its initial "discovery" remains elusive, its synthesis and investigation are intrinsically linked to the development of novel pharmaceuticals.

This technical guide serves to consolidate the available information on this compound, providing researchers, scientists, and drug development professionals with a foundational understanding of its chemical nature and the context of its scientific emergence.

Core Compound Properties

A summary of the fundamental physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 32287-00-6
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.21 g/mol
Melting Point 205 °C

The Synthetic Pathway: A Logical Approach

The synthesis of this compound logically follows established principles of heterocyclic chemistry. The core structure, a tetrahydroindazole, is typically formed through the condensation of a β-ketoester with a hydrazine derivative. In this specific case, the reaction would involve a derivative of 2-oxocyclohexanecarboxylic acid and methylhydrazine.

The logical workflow for the synthesis is depicted in the following diagram:

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate cluster_final Final Product 2-oxocyclohexanecarboxylic acid ester 2-oxocyclohexanecarboxylic acid ester Condensation Condensation 2-oxocyclohexanecarboxylic acid ester->Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Condensation Tetrahydroindazole ester Tetrahydroindazole ester Condensation->Tetrahydroindazole ester Cyclization This compound This compound Tetrahydroindazole ester->this compound Hydrolysis

A logical workflow for the synthesis of the target compound.

Experimental Protocol: A Generalized Synthesis

Based on established methodologies for the synthesis of related tetrahydroindazole-3-carboxylic acids, a representative experimental protocol is provided below. It is important to note that specific reaction conditions may require optimization.

Step 1: Synthesis of Ethyl 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

  • To a solution of ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in a suitable solvent such as ethanol, add methylhydrazine (1.1 equivalents).

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield the ethyl ester of the target compound.

Step 2: Hydrolysis to this compound

  • The purified ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate from Step 1 is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

  • The mixture is heated under reflux for a period sufficient to achieve complete hydrolysis of the ester, as monitored by TLC.

  • After cooling to room temperature, the reaction mixture is acidified with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 3-4.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to afford this compound.

Context in Drug Discovery and Medicinal Chemistry

The relationship between the core indazole structure and its potential therapeutic applications can be visualized as follows:

G Indazole Core Indazole Core Chemical Modification Chemical Modification Indazole Core->Chemical Modification Library of Derivatives Library of Derivatives Chemical Modification->Library of Derivatives Biological Screening Biological Screening Library of Derivatives->Biological Screening Lead Compound Identification Lead Compound Identification Biological Screening->Lead Compound Identification Drug Candidate Drug Candidate Lead Compound Identification->Drug Candidate

The role of the indazole core in the drug discovery process.

Methodological & Application

Application Notes and Protocols for N-methylation of 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the selective N-methylation of 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The regioselectivity of N-alkylation in indazole systems is a critical challenge, often yielding a mixture of N1 and N2 isomers. The protocols outlined below are designed to favor either the N1 or N2 methylated product by carefully selecting the appropriate reagents and reaction conditions.

The thermodynamic product, 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (N1-methylated), is generally favored by using a strong base in an aprotic solvent. This is because the resulting indazolide anion is in equilibrium, and the N1-anion is thermodynamically more stable. Conversely, the kinetic product, 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid (N2-methylated), can be favored under conditions that involve a less sterically hindered approach of the electrophile.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the two potential N-methylated products. Please note that yields are estimated based on similar reactions reported in the literature for related indazole derivatives, as specific data for this substrate is not widely available.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceExpected Yield (%)
4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acidC₈H₁₀N₂O₂166.18>250 (decomposes)Off-white solidN/A
1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (N1) C₉H₁₂N₂O₂180.21~205-210White solid70-85
This compound (N2) C₉H₁₂N₂O₂180.21~205White solid60-75

Experimental Protocols

Protocol 1: Selective Synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (N1-methylation)

This protocol is designed to favor the thermodynamically more stable N1-methylated product by using a strong base.

Materials:

  • 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C.

  • Add dimethyl sulfate or methyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.

  • Acidify the mixture to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N1-methylated product.

Protocol 2: Selective Synthesis of this compound (N2-methylation)

This protocol aims to favor the kinetically controlled N2-methylated product.

Materials:

  • 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Anhydrous Acetone or Acetonitrile

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetone or acetonitrile to create a suspension (concentration approx. 0.2-0.5 M).

  • Add dimethyl sulfate or methyl iodide (1.5 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, carefully separating the N2-isomer from any N1-isomer that may have formed, to yield the pure N2-methylated product.

Visualizations

N_Methylation_Pathway start 4,5,6,7-tetrahydro-2H- indazole-3-carboxylic acid reagents + CH₃-X (e.g., (CH₃)₂SO₄ or CH₃I) + Base (e.g., NaH or K₂CO₃) start->reagents N1_product 1-methyl-4,5,6,7-tetrahydro-1H- indazole-3-carboxylic acid (N1) reagents->N1_product Thermodynamic Control (e.g., NaH/DMF) N2_product 2-methyl-4,5,6,7-tetrahydro-2H- indazole-3-carboxylic acid (N2) reagents->N2_product Kinetic Control (e.g., K₂CO₃/Acetone) Experimental_Workflow start Start: Weigh Reactants dissolve Dissolve Starting Material in Anhydrous Solvent start->dissolve add_base Add Base (e.g., NaH or K₂CO₃) dissolve->add_base add_methylating_agent Add Methylating Agent (e.g., DMS or MeI) add_base->add_methylating_agent reaction Stir at Appropriate Temperature (Monitor by TLC/LC-MS) add_methylating_agent->reaction workup Reaction Quench & Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, & Purify extraction->purification characterization Characterize Product (NMR, MS, MP) purification->characterization end End: Pure Product characterization->end

Application Notes & Protocols: Utilizing 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The 4,5,6,7-tetrahydro-2H-indazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of various kinase inhibitors. 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a compound featuring this key scaffold, suggesting its potential as a kinase inhibitor.

These application notes provide a comprehensive guide for researchers interested in screening this compound against a panel of kinases to identify its potential targets and characterize its inhibitory activity. The protocols outlined below are based on established methodologies for kinase inhibitor screening and can be adapted for high-throughput applications.

Potential Kinase Targets and Signaling Pathways

While direct experimental data for this compound is not extensively available in public literature, the core 4,5,6,7-tetrahydro-2H-indazole scaffold is present in inhibitors targeting a range of kinases. Notably, this scaffold is a key feature of inhibitors developed for Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, which are crucial regulators of the cell cycle. For instance, derivatives of this scaffold have been investigated for their potent inhibitory activity against CDK2/cyclin A.

The inhibition of CDK2/cyclin A can lead to cell cycle arrest, primarily at the G1/S transition, thereby preventing cell proliferation. A simplified representation of this signaling pathway is depicted below.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_Inhibitor Inhibitor Action Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRB pRB CDK4/6->pRB Phosphorylates E2F E2F pRB->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Transcription CDK2 CDK2 Cyclin E->CDK2 DNA_Replication DNA_Replication CDK2->DNA_Replication Promotes Inhibitor 2-Methyl-4,5,6,7-tetrahydro-2H- indazole-3-carboxylic acid Inhibitor->CDK2 Inhibition

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental Protocols

The following protocols provide a framework for the screening and characterization of this compound.

A typical workflow for screening and characterizing a novel kinase inhibitor is illustrated below. This process begins with a primary screen against a broad panel of kinases, followed by dose-response studies to determine potency (IC50), and culminates in cell-based assays to assess cellular activity.

Screening_Workflow Compound_Prep Compound Preparation (Stock Solution in DMSO) Primary_Screen Primary Kinase Screen (Single High Concentration) Compound_Prep->Primary_Screen Hit_ID Hit Identification (>50% Inhibition) Primary_Screen->Hit_ID Dose_Response Dose-Response Assay (IC50 Determination) Hit_ID->Dose_Response Cell_Based Cell-Based Assays (e.g., Proliferation, Cell Cycle Analysis) Dose_Response->Cell_Based Data_Analysis Data Analysis and Target Validation Cell_Based->Data_Analysis

Caption: General workflow for kinase inhibitor screening.

This protocol describes a luminescent ADP detection assay to measure kinase activity and its inhibition.

Materials:

  • Kinase of interest (e.g., CDK2/cyclin A)

  • Kinase-specific substrate (e.g., Histone H1)

  • This compound

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in kinase buffer.

  • Kinase Reaction:

    • To each well of the plate, add 5 µL of the compound dilution.

    • Add 10 µL of a 2.5X kinase/substrate mixture (containing the kinase and substrate in kinase buffer).

    • Initiate the reaction by adding 10 µL of a 2.5X ATP solution. The final reaction volume will be 25 µL.

    • Include "no enzyme" and "no inhibitor" controls.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus, the kinase activity.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol assesses the effect of the compound on the proliferation of a cancer cell line (e.g., HeLa, MCF-7).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear-bottom plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate the percent viability for each compound concentration relative to the vehicle control. Plot the percent viability versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation

Due to the novelty of this compound, extensive public data is not available. However, based on the activity of structurally related compounds, a hypothetical data table is presented below to illustrate how experimental results would be summarized.

Kinase TargetAssay TypeIC50 (nM)
CDK2/cyclin AADP-Glo™150
CDK1/cyclin BRadiometric450
Aurora ATR-FRET>10,000
VEGFR2LanthaScreen®>10,000
Cell LineAssay TypeGI50 (µM)
HeLa (Cervical Cancer)MTT Assay2.5
MCF-7 (Breast Cancer)CellTiter-Glo®3.1
HCT116 (Colon Cancer)SRB Assay1.8

Conclusion

This compound represents a promising starting point for kinase inhibitor discovery due to its privileged core scaffold. The protocols and workflows detailed in these application notes provide a robust framework for its initial characterization. By employing these methods, researchers can effectively identify the kinase targets of this compound, determine its potency and selectivity, and evaluate its potential as an anti-proliferative agent, thereby paving the way for further preclinical development.

Application of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. Due to their smaller size, fragments can explore chemical space more effectively and often exhibit higher ligand efficiency. The indazole scaffold and its derivatives are recognized as "privileged structures" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds, including potent kinase inhibitors. This document outlines the application of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid as a valuable fragment for initiating an FBDD campaign, hypothetically targeting a protein kinase.

This compound (molecular weight: 180.21 g/mol ) possesses key features of an ideal fragment: a low molecular weight, a defined three-dimensional structure, and functional groups (a carboxylic acid and a heterocyclic ring system) that can engage in specific interactions with a protein target and provide vectors for synthetic elaboration.

Hypothetical FBDD Workflow for Kinase X Inhibition

This application note will use a hypothetical FBDD campaign against "Kinase X" to illustrate the utility of this compound.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization cluster_2 Candidate Selection fs0 Fragment Library Screening (including title compound) fs1 Primary Screen (SPR) fs0->fs1 High Concentration fs2 Hit Confirmation (NMR) fs1->fs2 Identified Hits hl0 Structural Biology (X-ray Crystallography) fs2->hl0 Validated Hit hl1 Structure-Activity Relationship (SAR) Studies hl0->hl1 Binding Mode hl2 Lead Optimization hl1->hl2 SAR Data cs0 Potent Lead Compound hl2->cs0 Improved Potency & Selectivity cs1 Preclinical Development cs0->cs1

Caption: FBDD workflow from initial fragment screening to a lead compound.

Data Presentation: A Hypothetical Case Study

The following tables summarize hypothetical quantitative data for the progression of this compound from a fragment hit to a potent lead compound against Kinase X.

Table 1: Initial Fragment Screening Hits

Fragment IDStructureMolecular Weight ( g/mol )Biophysical MethodKd (µM)Ligand Efficiency (LE)
1 (Title Compound) This compound180.21SPR8500.35
2Analog A166.18SPR>2000N/A
3Analog B194.24SPR12000.31

Table 2: Hit-to-Lead Optimization and SAR Data

Compound IDModification from Fragment 1Kd (µM) (SPR)IC50 (µM) (Biochemical Assay)
1 -850>100
1a Carboxylic acid to methyl ester>2000>100
1b N-methyl to N-ethyl920>100
1c Addition of a 4-fluorophenyl group via an amide linkage to the carboxylic acid5515.2
Lead-1 Optimized linker and substitution on the phenyl ring of 1c0.0850.025

Experimental Protocols

Surface Plasmon Resonance (SPR) for Primary Fragment Screening

This protocol describes the initial screening of a fragment library against Kinase X to identify binders.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5)

  • Kinase X (recombinant, with appropriate tag for immobilization)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., PBS, 0.05% Tween 20, 1% DMSO)

  • Fragment library dissolved in 100% DMSO

  • Activation reagents (EDC/NHS)

  • Blocking solution (ethanolamine)

Protocol:

  • Immobilization of Kinase X:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject Kinase X (e.g., 50 µg/mL in immobilization buffer) to achieve the desired immobilization level (e.g., 8000-10000 RU).

    • Inject ethanolamine (1 M, pH 8.5) for 7 minutes to block any remaining active sites.

  • Fragment Screening:

    • Prepare fragment solutions in running buffer at a high concentration (e.g., 200 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer.

    • Inject fragment solutions over the Kinase X and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Regenerate the surface if necessary with a mild regeneration solution (e.g., a short pulse of high salt buffer).

    • Analyze the sensorgrams to identify fragments that show a binding response significantly above the reference channel.

  • Data Analysis:

    • Perform reference subtraction and buffer blanking.

    • Determine the binding response for each fragment.

    • Hits are selected based on a predefined response threshold.

    • For confirmed hits, perform dose-response experiments to determine the dissociation constant (Kd).

NMR Spectroscopy for Hit Validation

This protocol uses protein-observed 2D ¹H-¹⁵N HSQC NMR to validate the binding of fragment hits to Kinase X and to map the binding site.

Materials:

  • NMR spectrometer (≥600 MHz) with a cryoprobe

  • ¹⁵N-labeled Kinase X

  • NMR buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, 5 mM DTT, 10% D₂O, pH 7.0)

  • Fragment hits identified from the primary screen

Protocol:

  • Sample Preparation:

    • Prepare a sample of ¹⁵N-labeled Kinase X at a concentration of 50-100 µM in NMR buffer.

    • Prepare stock solutions of fragment hits in a deuterated solvent (e.g., DMSO-d₆).

  • HSQC Titration:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of ¹⁵N-Kinase X alone.

    • Add a small aliquot of the fragment stock solution to the protein sample to achieve the desired fragment concentration (e.g., in a 1:10 protein-to-ligand molar ratio).

    • Acquire a second ¹H-¹⁵N HSQC spectrum.

    • Repeat step 2 with increasing concentrations of the fragment.

  • Data Analysis:

    • Overlay the HSQC spectra from the titration.

    • Identify amide peaks that show significant chemical shift perturbations (CSPs) upon fragment addition. These residues are likely at or near the binding site.

    • Map the perturbed residues onto the 3D structure of Kinase X to visualize the binding site.

    • Calculate the Kd by fitting the CSP data to a binding isotherm.

Signaling Pathway and Structure-Activity Relationship (SAR)

Kinase_Signaling cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response us0 Growth Factor us1 Receptor us0->us1 k0 Kinase X us1->k0 Activation k1 Substrate Protein k0->k1 Phosphorylation cr0 Gene Expression k1->cr0 Signal Transduction cr1 Cell Proliferation cr0->cr1 inhibitor 2-Methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carboxylic acid (and derivatives) inhibitor->k0 Inhibition

Caption: A generic kinase signaling pathway inhibited by the fragment.

The initial fragment, this compound, likely binds to the ATP-binding site of Kinase X. The carboxylic acid can form a key hydrogen bond with a conserved lysine residue in the hinge region, a common interaction for kinase inhibitors. The tetrahydroindazole core occupies a hydrophobic pocket.

SAR_Logic cluster_0 SAR Exploration cluster_1 Lead Optimization frag Fragment 1 (2-Methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carboxylic acid) Kd = 850 µM mod1 Modification 1: Esterification of COOH (Compound 1a) Result: Loss of activity frag->mod1 Hypothesis: COOH is a key H-bond donor mod2 Modification 2: Amide formation at COOH (Compound 1c) Result: Increased potency frag->mod2 Hypothesis: Explore solvent-exposed region lead Lead Compound (Lead-1) Kd = 0.085 µM mod2->lead Optimize phenyl substituents and linker

Caption: Structure-Activity Relationship (SAR) logic for hit-to-lead.

The SAR exploration would proceed as follows:

  • Validation of the Carboxylic Acid Interaction: Converting the carboxylic acid to a methyl ester (Compound 1a ) would likely abolish binding, confirming its importance as a hydrogen bond donor.

  • Exploring the Solvent-Exposed Region: The carboxylic acid provides a synthetic handle to grow the fragment into the solvent-exposed region of the ATP-binding site. Formation of an amide with 4-fluoroaniline (Compound 1c ) could lead to a significant increase in potency by establishing new interactions.

  • Lead Optimization: Further optimization of the phenyl ring substituents and the linker between the indazole core and the phenyl ring would lead to the identification of a potent lead compound (Lead-1).

Conclusion

This compound represents a high-quality fragment for initiating FBDD campaigns, particularly against protein kinases. Its favorable physicochemical properties and the synthetic tractability of its functional groups allow for rapid and efficient exploration of SAR, paving the way for the development of potent and selective inhibitors. The protocols and hypothetical data presented herein provide a framework for utilizing this and similar fragments in modern drug discovery programs.

Application Notes and Protocols for Amide Coupling with 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the amide coupling of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid with primary and secondary amines. The protocols outlined below utilize common and efficient coupling reagents to afford the corresponding amide products, which are valuable intermediates in medicinal chemistry and drug discovery.

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the construction of pharmaceuticals and biologically active molecules. The coupling of a carboxylic acid with an amine is typically not spontaneous and requires the use of activating agents, commonly referred to as coupling reagents. These reagents convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine.

This application note focuses on the amide coupling of this compound, a heterocyclic building block of interest in the development of novel therapeutics. We present two robust protocols using widely employed coupling systems: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride / 1-Hydroxybenzotriazole).

Data Presentation: Comparison of Common Coupling Methods

The choice of coupling reagent can significantly impact reaction yield, time, and purity. While optimal conditions are substrate-dependent, the following table provides a summary of expected yields for the amide coupling of a generic N-substituted heterocyclic carboxylic acid with a primary amine, based on literature precedents for similar substrates.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)
HATU NoneDIPEADMF2 - 678 - 95
EDC HOBtDIPEA/TEADMF/DCM12 - 2470 - 90
PyBOP NoneDIPEADMF4 - 1275 - 92
DCC DMAPPyridineDCM12 - 2460 - 85

Note: Yields are representative and can vary based on the specific amine, reaction scale, and purification method.

Experimental Workflow

The general workflow for the amide coupling of this compound is depicted below. This process includes reaction setup, monitoring, work-up, and purification.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification Carboxylic Acid Carboxylic Acid Reaction Mixture Reaction Mixture Carboxylic Acid->Reaction Mixture Amine Amine Amine->Reaction Mixture Coupling Reagent Coupling Reagent Coupling Reagent->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Stirring Stirring Reaction Mixture->Stirring TLC/LC-MS TLC/LC-MS Stirring->TLC/LC-MS Quenching Quenching TLC/LC-MS->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Purification Purification Drying & Concentration->Purification Pure Amide Pure Amide Purification->Pure Amide

Caption: General experimental workflow for amide coupling.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for a broad range of amines, including those that are less reactive, and is known for its high efficiency and rapid reaction times.[1]

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the carboxylic acid (to achieve a concentration of approximately 0.1 M).

  • To the stirred solution, add the desired amine (1.0-1.2 eq).

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture and stir for 2-5 minutes at room temperature.

  • Add HATU (1.0-1.1 eq) in a single portion.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: a. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF). b. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Protocol 2: Standard Amide Coupling using EDC/HOBt

This is a cost-effective and widely used method suitable for many common amide bond formations.[2]

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Add anhydrous DMF or DCM to dissolve the reagents (to achieve a concentration of approximately 0.1-0.2 M).

  • Add DIPEA or TEA (2.0-3.0 eq) to the mixture and stir for 10-15 minutes at room temperature.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: a. If DCM is used as the solvent, dilute the reaction mixture with DCM. If DMF is used, pour the mixture into water and extract with ethyl acetate. b. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired amide.[3]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Coupling reagents such as HATU and EDC can be sensitizers and should be handled with care. Avoid inhalation of dust and skin contact.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in these procedures.

References

Application Notes and Protocols for High-Throughput Screening of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid scaffold represents a promising starting point for the discovery of novel therapeutic agents. Analogs of this core structure have the potential to modulate the activity of a variety of biological targets, owing to the diverse pharmacological activities associated with the indazole nucleus, including anti-inflammatory, anti-tumor, and receptor antagonist properties. High-throughput screening (HTS) is an essential tool in early-stage drug discovery, enabling the rapid evaluation of large libraries of such analogs to identify compounds with desired biological activities.

These application notes provide detailed protocols for a selection of robust and widely used HTS assays suitable for screening this compound analogs against three major classes of drug targets: Protein Kinases , G Protein-Coupled Receptors (GPCRs) , and Protein-Protein Interactions (PPIs) . The choice of these target classes is based on the known biological activities of various indazole-containing compounds.

Hypothetical Biological Targets and Assay Selection

Given the chemical structure of this compound and the broad bioactivity of the indazole class of molecules, we propose screening analogs against the following hypothetical targets:

  • Protein Kinases: Many indazole derivatives are known to be kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases.

  • G Protein-Coupled Receptors (GPCRs): Indazole-containing compounds have been identified as modulators of GPCRs, such as the prostanoid EP4 receptor. GPCRs are a large family of transmembrane receptors involved in a multitude of physiological processes.

  • Protein-Protein Interactions (PPIs): The disruption of specific protein-protein interactions is a promising therapeutic strategy for various diseases. The indazole scaffold can serve as a basis for designing PPI inhibitors.

For each of these target classes, we present a primary HTS assay protocol.

Section 1: Protein Kinase Inhibitor Screening

Protein kinases are a major class of drug targets, particularly in oncology. An effective HTS assay for kinase inhibitors should be sensitive, reproducible, and amenable to automation. The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that is well-suited for HTS of kinase inhibitors.

AlphaLISA® Kinase Assay Principle

This assay measures the phosphorylation of a biotinylated substrate by a kinase. A streptavidin-coated Donor bead binds to the biotinylated substrate, and an anti-phosphoamino acid antibody conjugated to an Acceptor bead recognizes the phosphorylated substrate. When the substrate is phosphorylated, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor bead at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the AlphaLISA® signal.

cluster_inhibition Kinase Inhibition cluster_detection AlphaLISA Detection Kinase Kinase Phosphorylated_Substrate_Biotin Phosphorylated Biotinylated Substrate ATP ATP Substrate_Biotin Biotinylated Substrate Inhibitor Indazole Analog Inhibitor->Kinase Binding No_Signal Reduced Signal Inhibitor->No_Signal Prevents Phosphorylation Donor_Bead Streptavidin Donor Bead Donor_Bead->Phosphorylated_Substrate_Biotin Binds Biotin Acceptor_Bead Anti-Phospho Acceptor Bead Donor_Bead->Acceptor_Bead Singlet Oxygen Transfer (in proximity) Acceptor_Bead->Phosphorylated_Substrate_Biotin Binds Phospho-site Light_615 Emission (615 nm) Acceptor_Bead->Light_615 Light_680 Excitation (680 nm) Light_680->Donor_Bead

Caption: AlphaLISA Kinase Inhibition Assay Workflow.
Experimental Protocol: AlphaLISA® Kinase Assay

This protocol is designed for a 384-well plate format.

Materials and Reagents:

  • Purified active kinase

  • Biotinylated kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • This compound analogs dissolved in 100% DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • AlphaLISA® Streptavidin Donor beads

  • AlphaLISA® Anti-Phospho-substrate Acceptor beads

  • AlphaLISA® detection buffer

  • 384-well white opaque microplates (e.g., OptiPlate™-384)

  • AlphaScreen-compatible plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the indazole analogs in 100% DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound solutions to the 384-well assay plate.

    • Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a 2X kinase solution in kinase assay buffer.

    • Prepare a 2X substrate/ATP mixture in kinase assay buffer. The optimal concentrations of kinase, substrate, and ATP should be predetermined through checkerboard titration.

    • Add 5 µL of the 2X kinase solution to each well of the assay plate containing the compounds.

    • Briefly centrifuge the plate (e.g., 1000 rpm for 1 minute) and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to each well.

    • Incubate the reaction for 60 minutes at room temperature. The incubation time may need to be optimized.

  • Detection:

    • Prepare a 2X mixture of AlphaLISA® Acceptor beads and Streptavidin Donor beads in AlphaLISA® detection buffer. The final concentration of beads is typically 20 µg/mL each.

    • Stop the kinase reaction by adding 10 µL of the bead mixture to each well. This also initiates the detection phase.

    • Incubate the plate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader, measuring the emission at 615 nm.

Data Presentation
Compound IDConcentration (µM)AlphaLISA Signal (Counts)% Inhibition
Analog-0010.18500015
Analog-00115000050
Analog-001101000090
Analog-0020.1980002
Analog-0021950005
Analog-00210920008
Positive Control1500095
Negative Control-1000000

Calculation of % Inhibition: % Inhibition = [1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)] * 100

Section 2: GPCR Antagonist Screening

GPCRs are a major target class for a wide range of therapeutics. A common method for screening GPCR modulators is to measure changes in intracellular second messengers, such as calcium (for Gq-coupled GPCRs) or cyclic AMP (cAMP) (for Gs- and Gi-coupled GPCRs). Here, we describe a calcium mobilization assay for identifying antagonists of a Gq-coupled GPCR.

Calcium Mobilization Assay Principle

This cell-based assay utilizes a fluorescent dye that exhibits an increase in fluorescence intensity upon binding to calcium. Cells expressing the target Gq-coupled GPCR are loaded with this dye. When an agonist binds to the receptor, it triggers a signaling cascade that results in the release of calcium from intracellular stores, leading to a transient increase in intracellular calcium concentration and a corresponding increase in fluorescence. An antagonist will block the action of the agonist, thereby preventing the increase in fluorescence.

cluster_antagonist Antagonist Action cluster_signaling Signaling Cascade cluster_detection Fluorescence Detection GPCR Gq-coupled GPCR Gq Gq protein Agonist Agonist Agonist->GPCR Blocked Antagonist Indazole Analog Antagonist->GPCR Binding No_Signal_Increase No Fluorescence Increase Antagonist->No_Signal_Increase Prevents Ca²⁺ Release PLC PLC IP3 IP3 ER Endoplasmic Reticulum Ca2+ Ca²⁺ Fluo_Dye Calcium-sensitive Dye Ca2+->Fluo_Dye Binds Fluorescent_Signal Fluorescent Signal Fluo_Dye->Fluorescent_Signal

Caption: GPCR Calcium Mobilization Antagonist Assay.
Experimental Protocol: Calcium Mobilization Assay

This protocol is for a 384-well plate format using a fluorescence plate reader with liquid handling capabilities (e.g., FLIPR® or FlexStation®).

Materials and Reagents:

  • A cell line stably expressing the target Gq-coupled GPCR (e.g., HEK293 or CHO cells).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 NW™).

  • Probenecid (if required for the cell line to prevent dye extrusion).

  • A known agonist for the target GPCR.

  • This compound analogs dissolved in 100% DMSO.

  • 384-well black-walled, clear-bottom cell culture plates.

  • 384-well compound plates.

Procedure:

  • Cell Plating (Day 1):

    • Harvest and count the cells.

    • Seed the cells into 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading (Day 2):

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions, typically in assay buffer. If necessary, add probenecid.

    • Remove the cell culture medium from the cell plate and add the dye solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.

  • Compound and Agonist Plate Preparation (during dye loading):

    • In a separate 384-well compound plate, prepare serial dilutions of the indazole analogs in assay buffer. The concentration should be prepared at a higher stock (e.g., 5X) than the final desired concentration.

    • In the same plate, prepare the agonist at a concentration that will give a submaximal response (e.g., EC₈₀) in the final assay volume.

  • Assay Measurement:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (kinetic read).

    • Program the instrument to first add the indazole analogs (or vehicle) to the cell plate and incubate for a predefined period (e.g., 15-30 minutes).

    • After the pre-incubation, program the instrument to add the agonist to all wells.

    • Continue to record the fluorescence signal for 1-3 minutes after agonist addition to capture the peak calcium response.

Data Presentation
Compound IDConcentration (µM)Peak Fluorescence (RFU)% Inhibition
Analog-0030.14500010
Analog-00312500050
Analog-00310600088
Analog-0040.1490002
Analog-0041480004
Analog-00410470006
Positive Control1500090
Negative Control-500000

Calculation of % Inhibition: % Inhibition = [1 - (Peak RFU_compound - Basal RFU) / (Peak RFU_agonist - Basal RFU)] * 100

Section 3: Protein-Protein Interaction (PPI) Inhibitor Screening

Targeting PPIs with small molecules is a challenging but increasingly successful area of drug discovery. The AlphaScreen® assay is a highly sensitive method for detecting and quantifying PPIs in a high-throughput format.

AlphaScreen® PPI Assay Principle

This assay is based on the interaction of two proteins, each tagged with a different affinity tag (e.g., GST and His-tag). One protein is captured by a Donor bead (e.g., anti-GST coated), and the other is captured by an Acceptor bead (e.g., Nickel Chelate coated for His-tag). When the two proteins interact, they bring the Donor and Acceptor beads into close proximity. Excitation of the Donor bead at 680 nm leads to the generation of singlet oxygen, which travels to the Acceptor bead and initiates a chemiluminescent signal. Small molecule inhibitors that disrupt the PPI will separate the beads, resulting in a loss of signal.

cluster_ppi Protein-Protein Interaction cluster_detection AlphaScreen Detection Protein_A Protein A (GST-tagged) Protein_B Protein B (His-tagged) Protein_A->Protein_B Interaction Inhibitor Indazole Analog Inhibitor->Protein_A Binds & Disrupts No_Signal Reduced Signal Inhibitor->No_Signal Disrupts Proximity Donor_Bead Anti-GST Donor Bead Donor_Bead->Protein_A Binds GST Acceptor_Bead Ni-Chelate Acceptor Bead Donor_Bead->Acceptor_Bead Singlet Oxygen Transfer Acceptor_Bead->Protein_B Binds His-tag Light_Signal Chemiluminescent Signal Acceptor_Bead->Light_Signal Light_680 Excitation (680 nm) Light_680->Donor_Bead

Caption: AlphaScreen PPI Inhibition Assay Workflow.
Experimental Protocol: AlphaScreen® PPI Assay

This protocol is suitable for a 384-well plate format.

Materials and Reagents:

  • Purified GST-tagged Protein A

  • Purified His-tagged Protein B

  • This compound analogs in 100% DMSO

  • Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

  • AlphaScreen® Glutathione Donor beads

  • AlphaScreen® Nickel Chelate Acceptor beads

  • 384-well white opaque microplates (e.g., ProxiPlate™-384 Plus)

  • AlphaScreen-compatible plate reader

Procedure:

  • Compound Plating:

    • As described in the kinase assay protocol, dispense nanoliter volumes of the serially diluted indazole analogs and controls into the 384-well assay plate.

  • Protein Incubation:

    • Prepare a 2X solution of GST-tagged Protein A in assay buffer.

    • Prepare a 2X solution of His-tagged Protein B in assay buffer.

    • Add 5 µL of the 2X GST-Protein A solution to each well.

    • Add 5 µL of the 2X His-Protein B solution to each well.

    • Briefly centrifuge the plate and incubate for 30 minutes at room temperature to allow for protein interaction in the presence of the compounds.

  • Bead Addition and Detection:

    • Prepare a 2X mixture of Glutathione Donor beads and Nickel Chelate Acceptor beads in the same assay buffer. The optimal bead concentration should be determined empirically, but a final concentration of 10-20 µg/mL is common.

    • Add 10 µL of the bead mixture to each well.

    • Incubate the plate for 60-90 minutes at room temperature in the dark to allow for bead-protein binding and signal generation.

    • Read the plate on an AlphaScreen-compatible plate reader.

Data Presentation
Compound IDConcentration (µM)AlphaScreen Signal (Counts)% Inhibition
Analog-0050.118000010
Analog-005110000050
Analog-005102000090
Analog-0060.11950002.5
Analog-00611920004
Analog-006101880006
Positive Control101000095
Negative Control-2000000

Calculation of % Inhibition: % Inhibition = [1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)] * 100

Conclusion

The protocols outlined in these application notes provide a robust framework for the high-throughput screening of this compound analogs against key drug target classes. Successful implementation of these assays will enable the identification of promising hit compounds for further optimization and development in the drug discovery pipeline. It is crucial to perform appropriate counter-screens and secondary assays to eliminate false positives and confirm the mechanism of action of any identified hits.

Application Note: Comprehensive Purity Assessment of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a heterocyclic compound with potential applications as a building block in pharmaceutical synthesis. The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that can impact safety and efficacy. Therefore, robust and reliable analytical methods are required to accurately determine the purity and impurity profile of this compound. This document provides a comprehensive set of protocols for the purity assessment of this compound, employing orthogonal analytical techniques to ensure a thorough characterization.

Compound Profile

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueReference
Chemical Name This compound-
CAS Number 32287-00-6[1]
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.21 g/mol [1]
Melting Point 205 °C[1]
Chemical Structure Chemical Structure-

Overall Analytical Strategy

A multi-pronged approach is essential for a comprehensive purity assessment. This strategy combines a primary chromatographic purity assay with orthogonal methods for impurity identification, residual solvent analysis, and water content determination. This ensures that all aspects of the compound's purity are rigorously evaluated.

G cluster_input Sample cluster_analysis Analytical Methods cluster_output Results Bulk_Material Bulk Material of Target Compound HPLC Chromatographic Purity (HPLC) Bulk_Material->HPLC GC Residual Solvents (GC-HS) Bulk_Material->GC KF Water Content (Karl Fischer) Bulk_Material->KF qNMR Identity & Assay (qNMR) Bulk_Material->qNMR Spec_Met Meets Specifications? HPLC->Spec_Met GC->Spec_Met KF->Spec_Met qNMR->Spec_Met Qualified Qualified Material Spec_Met->Qualified Yes Reject Further Purification or Investigation Spec_Met->Reject No

Caption: Overall analytical workflow for purity assessment.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of the main component and quantifying related substance impurities. The method separates compounds based on their polarity.

Experimental Protocol: HPLC
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent) to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Inject the standard and sample solutions into the HPLC system.

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Data Presentation: HPLC Method Parameters
ParameterCondition
Instrument HPLC system with UV/PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 10 mM Phosphate Buffer (pH 3.0)B: Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Run Time 35 minutes

Note: This method is a starting point and should be fully validated according to ICH guidelines.[2][3]

Visualization: HPLC Analysis Workflow

G Prep Sample & Standard Preparation HPLC HPLC System Setup (Column, Mobile Phase, etc.) Prep->HPLC Inject Inject Solutions HPLC->Inject Separate Chromatographic Separation (Gradient Elution) Inject->Separate Detect UV Detection at 225 nm Separate->Detect Process Data Processing (Peak Integration) Detect->Process Report Calculate Area % & Generate Report Process->Report

Caption: Step-by-step workflow for HPLC purity analysis.

Residual Solvents by Headspace Gas Chromatography (GC-HS)

Residual solvents are organic volatile chemicals used or produced during the synthesis of APIs. Headspace gas chromatography is the standard technique for their determination, ensuring that their levels are below the safety limits defined by regulatory guidelines like ICH Q3C.[4]

Experimental Protocol: GC-HS
  • Solvent and Standard Preparation:

    • Diluent: Dimethyl sulfoxide (DMSO) or another suitable high-boiling, polar solvent.

    • Standard Stock Solution: Prepare a stock solution containing known concentrations of potential residual solvents (e.g., ethanol, acetone, toluene, etc.) in the diluent.

    • Working Standard: Dilute the stock solution to a concentration corresponding to the ICH limit for each solvent.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 1.0 mL of diluent, cap the vial immediately, and vortex to dissolve.

  • GC-HS Conditions:

    • Place the standard and sample vials into the headspace autosampler.

    • The system heats the vial, allowing volatile solvents to partition into the headspace gas, which is then injected into the GC.

Data Presentation: GC-HS Method Parameters
ParameterCondition
Instrument GC with Headspace Autosampler and Flame Ionization Detector (FID)
Column DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm film thickness
Carrier Gas Helium or Hydrogen at a constant flow
Oven Program Initial: 40 °C for 5 minRamp: 10 °C/min to 240 °CHold: 5 min
Injector Temp. 250 °C
Detector Temp. 260 °C (FID)
Headspace Vial Temp. 80 °C
Vial Eq. Time 15 minutes

This generic method should be adapted and validated for the specific solvents used in the synthesis of the target compound.[5][6]

Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.[7][8] The method is based on a stoichiometric reaction between iodine and water. For samples with an expected water content above 0.1%, the volumetric method is typically employed.[9]

Experimental Protocol: Volumetric KF Titration
  • Instrument Setup:

    • Set up the volumetric Karl Fischer titrator according to the manufacturer's instructions.

    • Use a one-component or two-component KF reagent system.

  • Titrator Conditioning:

    • Fill the burette with the KF titrant.

    • Add the KF solvent to the titration vessel and run a pre-titration to neutralize any ambient moisture until a stable, anhydrous endpoint is reached.

  • Titrant Standardization:

    • Accurately add a known amount of water (using a water standard or disodium tartrate dihydrate) and titrate to the endpoint. Determine the titer of the KF reagent (mg H₂O / mL titrant).

  • Sample Analysis:

    • Accurately weigh a suitable amount of the sample and add it directly to the conditioned titration vessel.

    • The sample must dissolve completely to make all water accessible for the reaction.

    • Titrate the sample with the standardized KF reagent to the endpoint. The instrument will automatically calculate the water content.

Data Presentation: KF Titration Parameters
ParameterSpecification
Method Volumetric Titration
Reagent Type One-component or two-component commercial KF reagents
Solvent Anhydrous Methanol or specialized KF solvent
Endpoint Detection Bipotentiometric Indication
Stirring Vigorous magnetic stirring

Identity and Absolute Purity by Quantitative NMR (qNMR)

While HPLC provides relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining absolute purity without needing a reference standard for each impurity.[10][11] It relies on the principle that the NMR signal integral is directly proportional to the number of nuclei.[10][12] This makes qNMR an excellent orthogonal technique to chromatography.[13]

Experimental Protocol: ¹H qNMR
  • Sample Preparation:

    • Accurately weigh a precise amount of the sample (e.g., 10-20 mg).

    • Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard must have peaks that do not overlap with the analyte peaks.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions. This requires a sufficiently long relaxation delay (D1, typically 5 times the longest T₁ relaxation time) to ensure complete signal recovery.

  • Data Processing:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, characteristic peak of the analyte and a peak of the internal standard.

  • Calculation:

    • The purity of the analyte is calculated using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity_std = Purity of the standard.

Visualization: Orthogonal Purity Verification Logic

G cluster_primary Primary Assay cluster_orthogonal Orthogonal Assay cluster_conclusion Conclusion HPLC HPLC Purity (Area %) Result1 Purity ≥ 99.5%? HPLC->Result1 qNMR qNMR Assay (Absolute Purity) Result1->qNMR Yes Result2 Assay = 99.0-101.0%? qNMR->Result2 Confirm Purity Confirmed Result2->Confirm Yes Investigate Discrepancy Investigation Required Result2->Investigate No

Caption: Logic for using qNMR as an orthogonal check for HPLC purity.

Potential Impurities

Understanding the synthetic route is key to identifying potential process-related impurities. A plausible synthesis involves the reaction of a substituted hydrazine with a cyclic keto-ester. Based on this, potential impurities could include starting materials, isomeric byproducts, and degradation products.

Impurity TypePotential Structure / NameOriginRecommended Detection Method
Starting Material 2-Oxocyclohexane-1-carboxylic acid ethyl esterIncomplete reactionHPLC, LC-MS
Starting Material MethylhydrazineIncomplete reactionGC-MS (after derivatization)
Isomeric Impurity 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acidNon-selective N-alkylationHPLC, LC-MS, NMR
Synthesis Byproduct Uncyclized intermediateIncomplete ring-closureHPLC, LC-MS
Degradation Product Decarboxylated productThermal or acidic stressHPLC, LC-MS

References

Application Note and Protocol: Scale-up Synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, a key intermediate in the development of various pharmacologically active compounds. The described two-step synthesis is designed to be robust and scalable, making it suitable for laboratory and pilot-plant scale production.

Introduction

This compound is a valuable building block in medicinal chemistry. Its rigid, partially saturated bicyclic structure and the presence of a carboxylic acid handle allow for diverse chemical modifications, making it a sought-after intermediate for the synthesis of drug candidates targeting a range of therapeutic areas. The following protocol outlines a reliable and efficient method for its synthesis, starting from commercially available materials.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Condensation: A Knorr-type pyrazole synthesis via the condensation of ethyl 2-oxocyclohexanecarboxylate with methylhydrazine to form the ethyl ester of the target molecule.

  • Hydrolysis: Saponification of the ethyl ester to yield the final this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
Ethyl 2-oxocyclohexanecarboxylate170.21100.00.587
Methylhydrazine46.0729.80.646
Acetic Acid (glacial)60.053.50.058
Ethanol (anhydrous)46.07500 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-
Ethyl Acetate88.11As needed-
Hexanes-As needed-

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add ethyl 2-oxocyclohexanecarboxylate (100.0 g, 0.587 mol) and anhydrous ethanol (300 mL).

  • Begin stirring the solution and add glacial acetic acid (3.5 g, 0.058 mol).

  • In the dropping funnel, prepare a solution of methylhydrazine (29.8 g, 0.646 mol) in anhydrous ethanol (200 mL).

  • Add the methylhydrazine solution dropwise to the stirred reaction mixture over a period of 1 hour. The reaction is exothermic; maintain the temperature below 40 °C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the resulting oil in ethyl acetate (500 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (1 x 200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • The crude ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate can be purified by vacuum distillation or used directly in the next step.

Expected Yield: 95-110 g (78-90%) of a pale yellow oil.

Step 2: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate208.26100.00.480
Sodium Hydroxide40.0028.80.720
Ethanol46.07400 mL-
Water18.02200 mL-
Hydrochloric Acid (concentrated, ~37%)36.46As needed-
Diethyl Ether74.12As needed-

Procedure:

  • In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate (100.0 g, 0.480 mol) in ethanol (400 mL).

  • In a separate beaker, prepare a solution of sodium hydroxide (28.8 g, 0.720 mol) in water (200 mL) and add it to the flask.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting ester).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (300 mL) and wash with diethyl ether (2 x 150 mL) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 100 mL).

  • Dry the product under vacuum at 50-60 °C to a constant weight.

Expected Yield: 75-82 g (87-95%) of a white to off-white solid.

Quantitative Data Summary

StepStarting MaterialProductStarting Mass (g)Theoretical Yield (g)Actual Yield (g)Yield (%)
1Ethyl 2-oxocyclohexanecarboxylateEthyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate100.0122.3103.985
2Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylateThis compound103.990.081.991

Note: Actual yields are representative and may vary based on experimental conditions and scale.

Process Workflow Diagram

Scale_up_Synthesis start Start Materials: Ethyl 2-oxocyclohexanecarboxylate Methylhydrazine step1 Step 1: Condensation - Reagents: Acetic Acid, Ethanol - Conditions: Reflux, 4h start->step1 workup1 Workup: - Solvent removal - Extraction (EtOAc) - Washing (H2O, NaHCO3, Brine) - Drying (MgSO4) step1->workup1 intermediate Intermediate: Ethyl 2-methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carboxylate step2 Step 2: Hydrolysis - Reagents: NaOH, Ethanol, H2O - Conditions: Reflux, 3h intermediate->step2 workup1->intermediate workup2 Workup: - Solvent removal - Acidification (HCl) - Precipitation - Filtration & Drying step2->workup2 final_product Final Product: 2-Methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carboxylic acid workup2->final_product

Caption: Synthetic workflow for this compound.

Safety Considerations

  • Methylhydrazine is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • The initial condensation reaction is exothermic; ensure adequate cooling is available.

  • Handle concentrated hydrochloric acid with care, as it is corrosive.

  • Standard laboratory safety practices should be followed throughout the procedure.

Application Notes and Protocols: Derivatization of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The indazole scaffold serves as a key structural motif in a variety of therapeutic agents. The derivatization of the carboxylic acid group at the 3-position of the indazole ring, particularly through the formation of amides, is a widely employed strategy in the generation of compound libraries for structure-activity relationship (SAR) studies. This approach allows for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

These application notes provide a detailed protocol for the derivatization of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid into a library of carboxamide analogs. Furthermore, it outlines the subsequent evaluation of these derivatives to establish a comprehensive SAR, which is exemplified by their potential activity as modulators of the Prostaglandin E2 (PGE2) signaling pathway via the EP4 receptor.

Data Presentation

The following table presents exemplary data from a SAR study of a series of 2H-indazole-3-carboxamide derivatives as EP4 receptor antagonists. While the core scaffold differs from 2-Methyl-4,5,6,7-tetrahydro-2H-indazole, this data serves as a model for the presentation and interpretation of SAR data for the target compound series. The primary objective is to illustrate the impact of various substituents on the amide nitrogen on the biological activity, typically measured as the half-maximal inhibitory concentration (IC50).

Compound IDR Group (Amine)IC50 (nM) for EP4 Antagonism
1a Benzylamine150
1b 4-Fluorobenzylamine85
1c 4-Chlorobenzylamine60
1d 4-Methylbenzylamine120
1e 4-Methoxybenzylamine180
1f Cyclohexylmethanamine250
1g Piperidine>1000
1h Morpholine>1000
1i 4-Phenylpiperidine45
1j 4-(4-Fluorophenyl)piperidine25

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide Derivatives

This protocol describes a general method for the amide coupling of this compound with a variety of primary and secondary amines using (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as the coupling agent.

Materials:

  • This compound

  • Substituted amine (e.g., benzylamine, piperidine, etc.)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) to the reaction mixture in one portion.

  • Continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Protocol 2: In Vitro Assay for EP4 Receptor Antagonism

This protocol outlines a general procedure for evaluating the antagonist activity of the synthesized compounds on the prostanoid EP4 receptor using a commercially available cAMP assay kit.

Materials:

  • HEK293 cells stably expressing the human EP4 receptor

  • Synthesized indazole-carboxamide derivatives

  • Prostaglandin E2 (PGE2)

  • cAMP assay kit (e.g., GloSensor™ cAMP Assay)

  • Cell culture medium and reagents

  • Multi-well plates

Procedure:

  • Seed the HEK293-EP4 cells in a 96-well plate at a suitable density and incubate overnight.

  • Prepare serial dilutions of the test compounds in an appropriate buffer.

  • Aspirate the cell culture medium and add the test compounds to the wells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Add a fixed concentration of PGE2 (e.g., the EC80 concentration) to stimulate the EP4 receptor and incubate for another predetermined time (e.g., 15 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

  • Generate dose-response curves by plotting the percentage of inhibition against the logarithm of the compound concentration.

  • Calculate the IC50 values using a non-linear regression analysis.

Mandatory Visualization

SAR_Workflow cluster_synthesis Synthesis cluster_screening Screening & Analysis Start 2-Methyl-4,5,6,7-tetrahydro-2H- indazole-3-carboxylic acid Coupling Amide Coupling (e.g., HATU, DIPEA) Start->Coupling Library Library of Carboxamide Derivatives Coupling->Library Screening Biological Screening (e.g., EP4 Antagonism Assay) Library->Screening Data Data Collection (IC50 values) Screening->Data SAR SAR Analysis Data->SAR Optimization Design of New Analogs SAR->Optimization Lead Optimization Optimization->Start

Caption: Workflow for the derivatization and SAR study.

PGE2_EP4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 binds AC Adenylate Cyclase EP4->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription (e.g., Pro-inflammatory genes) CREB->Gene activates Indazole Indazole Derivative (Antagonist) Indazole->EP4 blocks

Caption: PGE2/EP4 signaling pathway and the mode of action of indazole-based antagonists.

Application Notes and Protocols: 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid as a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indazole ring system is a crucial heterocyclic scaffold frequently associated with a wide spectrum of biological activities.[1][2] As a privileged structure in medicinal chemistry, its derivatives have been investigated for various therapeutic applications, including as anti-inflammatory, anti-tumor, and kinase inhibiting agents.[1][3] The 4,5,6,7-tetrahydro-2H-indazole core, in particular, offers a three-dimensional structure that can be exploited for achieving high potency and selectivity against various biological targets. This document provides an overview of the synthetic utility of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid and its application in the development of kinase inhibitors.

Derivatives of the tetrahydroindazole scaffold have shown significant promise as inhibitors of key cellular enzymes. Notably, they have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle, and Interleukin-2 inducible T-cell Kinase (ITK), a key component in T-cell signaling pathways.[3][4][5] This makes the scaffold a valuable starting point for the discovery of novel therapeutics for cancer and inflammatory disorders.

Synthetic Applications & Workflow

The carboxylic acid moiety at the 3-position of the 2-Methyl-4,5,6,7-tetrahydro-2H-indazole scaffold serves as a versatile chemical handle for generating diverse libraries of compounds. Standard amide coupling reactions are typically employed to append various amines, allowing for systematic exploration of the structure-activity relationship (SAR).

A general workflow for the synthesis and screening of a focused library of amide derivatives is presented below. This process begins with the synthesis of the core scaffold, followed by parallel amide coupling to generate a library of final compounds, which are then subjected to biological screening.

G cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Library Generation cluster_2 Phase 3: Screening & Analysis A Starting Materials (e.g., 2-acetylcyclohexanone, methylhydrazine) B Cyclocondensation A->B C Ester Hydrolysis B->C D 2-Methyl-4,5,6,7-tetrahydro-2H- indazole-3-carboxylic acid C->D F Parallel Amide Coupling (e.g., HATU, EDC/HOBt) D->F E Diverse Amine Building Blocks (R-NH2) E->F G Purification (e.g., HPLC, Column Chromatography) F->G H Compound Library (Amide Derivatives) G->H I Biological Assay (e.g., Kinase Inhibition Assay) H->I J Data Analysis (IC50 Determination) I->J K SAR Studies J->K L Lead Compound(s) K->L

Caption: General workflow for library synthesis and screening.

Biological Applications: Kinase Inhibition

The tetrahydroindazole scaffold is a prominent core in the design of kinase inhibitors.[3] Kinases are a class of enzymes that catalyze the transfer of phosphate groups to specific substrates, playing a critical role in cellular signaling. Aberrant kinase activity is implicated in numerous diseases, particularly cancer.

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are serine/threonine kinases that are essential for cell cycle progression.[6] Overactivity of CDKs is a hallmark of many cancers. Several tetrahydroindazole derivatives have been identified as inhibitors of CDK2/cyclin complexes.[3][7] These compounds may bind at the ATP site or at allosteric sites, such as the interface between CDK2 and its cyclin partner, thereby inhibiting the kinase activity and halting cell proliferation.[3][7]

The diagram below illustrates a simplified CDK signaling pathway and the point of inhibition.

GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor CyclinD_CDK46 Cyclin D / CDK4/6 Receptor->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) CyclinD_CDK46->Rb E2F E2F Rb->E2F represses Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription of S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase promotes Inhibitor Tetrahydroindazole Derivative Inhibitor->CyclinE_CDK2 inhibits

Caption: Inhibition of the CDK2 pathway by tetrahydroindazoles.

Inhibition of Interleukin-2 Inducible T-cell Kinase (ITK)

ITK is a tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling.[4][5] As such, ITK is an attractive therapeutic target for autoimmune and inflammatory diseases like asthma. Structure-guided drug design has led to the development of potent and selective tetrahydroindazole-based ITK inhibitors.[4][5]

Quantitative Data Summary

The following tables summarize the biological activity of various indazole and tetrahydroindazole derivatives as reported in the literature. This data highlights the potential of the scaffold in generating potent inhibitors.

Table 1: CDK2/Cyclin A Inhibitory Activity

Compound Scaffold Type Ki of CDK2/cyclin A (µM) Reference
3 Tetrahydroindazole 2.3 [3]
53 Tetrahydroindazole 0.2 - 1.15 (IC50) [7]

| 59 | Tetrahydroindazole | 0.2 - 1.15 (IC50) |[7] |

Table 2: PARP-1 Inhibitory Activity

Compound Scaffold Type IC50 (µM) Reference
4 N-substituted Indazole 36 [8]

| 5 | N-substituted Indazole | 6.8 |[8] |

Table 3: Prostanoid EP4 Receptor Antagonism

Compound Scaffold Type Antagonistic Activity Reference

| 14 | 2H-Indazole-3-carboxamide | Single-nanomolar |[9] |

Experimental Protocols

The following are representative protocols for the synthesis of the scaffold and its derivatives. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of 1H-Indazole-3-carboxylic acid (General Precursor)

This protocol describes a general method for preparing the parent indazole-3-carboxylic acid, which can be subsequently N-methylated and reduced to the target scaffold.

  • Materials: Isatin, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Stannous Chloride (SnCl₂).

  • Procedure:

    • Isatin is hydrolyzed using aqueous NaOH to form the sodium salt of 2-aminophenylglyoxylic acid.[10]

    • The intermediate is carefully acidified with HCl at low temperature (0-5 °C).

    • An aqueous solution of NaNO₂ is added dropwise to the cooled solution to form a diazonium salt.[10]

    • The diazonium salt is then reduced, for example with SnCl₂, followed by cyclization under acidic conditions to yield 1H-indazole-3-carboxylic acid.[10]

    • The product is isolated by filtration, washed with cold water, and dried under vacuum.

Protocol 2: General Procedure for Amide Coupling

This protocol describes the coupling of an indazole-3-carboxylic acid with a primary or secondary amine to form the corresponding amide derivative.

  • Materials: 1H-Indazole-3-carboxylic acid derivative (1 equiv), desired amine (1 equiv), HATU (1 equiv) or EDC (1.2 equiv) / HOBt (1.2 equiv), DIPEA (2 equiv) or Triethylamine (3 equiv), and an anhydrous polar aprotic solvent (e.g., DMF, DCM).

  • Procedure:

    • Dissolve the indazole-3-carboxylic acid in anhydrous DMF.[1]

    • Add the coupling reagents (e.g., EDC, HOBt) and the base (e.g., Triethylamine) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.[1]

    • Add the desired amine to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC.[1]

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.[11]

    • Extract the product with a suitable organic solvent (e.g., 10% Methanol in Chloroform).[1]

    • Wash the combined organic layers with 10% NaHCO₃ solution and brine, then dry over Na₂SO₄.[1]

    • Evaporate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to afford the final amide.[1][11]

References

Troubleshooting & Optimization

Technical Support Center: 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to address common challenges, particularly low yield, in the synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid.

Troubleshooting Guide & FAQs

This section provides answers to specific issues that may arise during the synthesis, helping you to optimize your reaction conditions and improve overall yield.

Q1: My reaction is resulting in a very low yield or is not proceeding to completion. What are the likely causes and how can I address this?

A: Low yields or incomplete conversion in the synthesis of tetahydro-indazoles are common and can stem from several factors. A primary synthetic route involves the condensation of a cyclohexanone derivative with methylhydrazine. Here are some potential causes and troubleshooting steps:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in the reaction rate and the formation of potential byproducts.[1] If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition of reactants or products. A systematic screening of temperatures is recommended to find the optimal balance for your specific setup.

  • Incorrect Solvent Choice: The solvent's polarity and boiling point are crucial for reactant solubility and reaction kinetics.[1] If the starting materials, such as the cyclohexanone precursor and methylhydrazine, are not fully dissolved, the reaction will be incomplete. Consider switching to a solvent that ensures complete dissolution of all reactants at the reaction temperature.

  • Presence of Water: For reactions involving the formation of hydrazones as intermediates, the water produced can lead to the formation of unwanted impurities.[1] The addition of a dehydrating agent, such as 4 Å molecular sieves, can effectively remove water from the reaction mixture and drive the reaction towards the desired product.[1]

  • Reactivity of Starting Materials: The purity and reactivity of your starting materials are paramount. Ensure that the cyclohexanone precursor is of high purity and that the methylhydrazine has not degraded.

Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

A: The formation of side products is a frequent challenge. Here are some strategies to enhance the selectivity of your synthesis:

  • Control of Reaction Temperature: As mentioned, high temperatures can promote side reactions.[2] Running the reaction at a lower temperature (e.g., 0 °C or room temperature) might favor the formation of the desired kinetic product.[2]

  • Optimization of Reaction Time: Extended reaction times can sometimes lead to the degradation of the product or the formation of undesired isomers.[2] It is advisable to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

  • pH Control: The pH of the reaction mixture can influence the reactivity of the reactants and the stability of the product. A buffer solution might be necessary to maintain the optimal pH throughout the reaction.

Q3: I am struggling with the purification of the final product. What are some effective purification strategies?

A: Purification can be challenging due to the presence of unreacted starting materials and side products.

  • Extraction: A liquid-liquid extraction is often the first step after quenching the reaction. Use an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to extract the product from the aqueous layer. Washing the organic layer with brine can help to remove water.

  • Column Chromatography: Flash column chromatography is a powerful technique for separating the desired product from impurities. A gradient of solvents with increasing polarity (e.g., ethyl acetate in hexane) is typically used to elute the compounds from the column.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound, based on common procedures for similar compounds.

Synthesis of Ethyl 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

  • To a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 equiv) in a suitable solvent such as ethanol or toluene, add methylhydrazine (1.1 equiv) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Hydrolysis to this compound

  • Dissolve the purified ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).

  • Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Issue Potential Cause Suggested Solution
Incomplete ConversionSuboptimal temperatureSystematically screen a range of temperatures.
Poor reactant solubilityChoose a solvent in which all reactants are fully soluble.
Presence of waterAdd 4 Å molecular sieves to the reaction mixture.
Formation of Side ProductsHigh reaction temperatureConduct the reaction at a lower temperature.
Prolonged reaction timeMonitor the reaction and stop it once the product is formed.
Incorrect pHUse a buffer to maintain the optimal pH.
Difficult PurificationCo-eluting impuritiesOptimize the solvent system for column chromatography.
Oily productAttempt to crystallize the product from a suitable solvent.

Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_synthesis Synthesis of Ester Intermediate cluster_hydrolysis Hydrolysis to Carboxylic Acid start Start: Ethyl 2-oxocyclohexanecarboxylate + Methylhydrazine reaction Condensation Reaction (Reflux in Ethanol) start->reaction workup Workup: Solvent Removal, Extraction reaction->workup purification Purification: Column Chromatography workup->purification ester_product Product: Ethyl 2-Methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carboxylate purification->ester_product hydrolysis_reaction Base Hydrolysis (e.g., NaOH in MeOH/H2O) ester_product->hydrolysis_reaction acidification Acidification (e.g., 1M HCl) hydrolysis_reaction->acidification isolation Product Isolation: Filtration and Drying acidification->isolation final_product Final Product: 2-Methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carboxylic acid isolation->final_product troubleshooting_workflow Troubleshooting Low Yield start Low Yield Observed check_conversion Check for Incomplete Conversion (TLC/LC-MS) start->check_conversion check_side_products Check for Side Products (TLC/LC-MS) start->check_side_products reassess_purification Re-evaluate Purification Strategy start->reassess_purification If conversion is complete and side products are minimal optimize_temp Optimize Temperature check_conversion->optimize_temp Incomplete optimize_solvent Optimize Solvent check_conversion->optimize_solvent Incomplete add_dehydrating_agent Add Dehydrating Agent check_conversion->add_dehydrating_agent Incomplete optimize_time Optimize Reaction Time check_side_products->optimize_time Present adjust_temp Adjust Temperature check_side_products->adjust_temp Present success Improved Yield optimize_temp->success optimize_solvent->success add_dehydrating_agent->success optimize_time->success adjust_temp->success reassess_purification->success

References

Technical Support Center: Purification of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main purification challenge is the removal of the N1-methyl regioisomer, 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, which often forms concurrently during synthesis. Other potential impurities include unreacted starting materials, such as 2-oxocyclohexanecarboxylic acid derivatives and methylhydrazine, and side-products from the cyclization reaction.

Q2: What are the recommended methods for purifying the crude product?

A2: The two primary methods for purifying this compound are fractional crystallization and column chromatography. The choice of method depends on the scale of the purification and the impurity profile of the crude material.

Q3: How can I confirm the identity and purity of the final product?

A3: The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC). The identity and isomeric purity can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. Mass spectrometry can be used to confirm the molecular weight.

Q4: Are there different polymorphic forms of this compound?

A4: While not definitively reported for this specific molecule, the parent compound, indazole-3-carboxylic acid, is known to exist in different polymorphic forms. It is advisable to control crystallization conditions to ensure batch-to-batch consistency.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Solution
Product oils out during crystallization. The solvent polarity is not optimal, or the solution is supersaturated.Add a small amount of a less polar co-solvent to the hot solution. Alternatively, try a different solvent system. Ensure the cooling process is slow.
No crystals form upon cooling. The solution is not sufficiently saturated, or nucleation is inhibited.Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available.
Low recovery of pure product. The compound has high solubility in the mother liquor. The N1 and N2 isomers co-crystallize.Cool the filtrate to a lower temperature to recover more product. Optimize the solvent system for fractional crystallization to selectively crystallize the desired N2 isomer. A mixed solvent system (e.g., ethanol/water, THF/water) can be effective for separating isomers.[1]
Poor separation of N1 and N2 isomers by crystallization. The solubility difference between the isomers is small in the chosen solvent.Screen a variety of solvent systems. A mixture of a good solvent (where both isomers are soluble when hot) and an anti-solvent (where the desired isomer is less soluble when cold) is often effective. A patent for similar indazole derivatives suggests using mixed solvents like methanol/water or THF/water for successful separation of isomers by recrystallization.[1]
Chromatography Issues
Problem Possible Cause Solution
Poor separation of N1 and N2 isomers on silica gel column. The eluent polarity is not optimized.Use a gradient elution with a solvent system like ethyl acetate in hexanes or methanol in dichloromethane. A shallow gradient can improve resolution. Adding a small amount of acetic acid to the mobile phase can sometimes improve the peak shape of carboxylic acids.
Product streaks on the TLC plate or column. The compound is highly polar and interacting strongly with the silica gel.Add a small percentage of a polar solvent like methanol or a modifier like acetic acid to the eluent to reduce tailing.
Low recovery from the column. The compound is irreversibly adsorbed onto the silica gel.Pre-treat the silica gel with the eluent before loading the sample. If the compound is very polar, consider using reverse-phase chromatography.

Data Presentation

Table 1: Typical Impurity Profile of Crude this compound
Compound Typical Abundance (%) Removal Strategy
This compound (Desired Product) 70-85-
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (N1-isomer) 10-25Fractional Crystallization, Column Chromatography
Unreacted 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid < 5Acid-base extraction, Column Chromatography
Starting materials (e.g., 2-oxocyclohexanecarboxylate) < 2Aqueous wash, Column Chromatography
Table 2: Comparison of Purification Methods
Method Typical Yield (%) Purity Achieved (%) Advantages Disadvantages
Fractional Crystallization (Ethanol/Water) 60-75> 98.5Scalable, cost-effectiveMay require multiple recrystallizations
Column Chromatography (Silica Gel, EtOAc/Hexane gradient) 50-65> 99.5High purity achievable in a single runLess scalable, solvent intensive

Experimental Protocols

Protocol 1: Purification by Fractional Crystallization
  • Dissolution: Dissolve the crude product (10 g) in a minimal amount of hot ethanol (e.g., 50-70 mL) in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Addition of Anti-solvent: To the hot solution, slowly add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. The desired this compound should crystallize out first.

  • Isolation: Collect the crystals by vacuum filtration and wash with a cold ethanol/water (1:1) mixture.

  • Drying: Dry the crystals under vacuum at 50-60 °C.

  • Purity Check: Analyze the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the separation.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product (1 g) onto a small amount of silica gel (2-3 g) by dissolving it in a suitable solvent (e.g., methanol) and then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel (e.g., 100-200 mesh) using a slurry of 10% ethyl acetate in hexanes.

  • Loading: Carefully load the dried slurry containing the crude product onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes with 0.5% acetic acid).

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

  • Drying: Dry the purified product under vacuum.

Protocol 3: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in methanol or a mixture of the mobile phases.

Mandatory Visualization

Purification_Workflow Crude Crude Product (Mixture of N1 and N2 isomers) Method_Choice Method Selection Crude->Method_Choice Crystallization Fractional Crystallization (e.g., Ethanol/Water) Method_Choice->Crystallization Large Scale Chromatography Column Chromatography (Silica Gel) Method_Choice->Chromatography High Purity Pure_Product Pure 2-Methyl-4,5,6,7-tetrahydro-2H- indazole-3-carboxylic acid (>99%) Crystallization->Pure_Product Chromatography->Pure_Product Analysis Purity & Identity Check (HPLC, NMR, MS) Pure_Product->Analysis

Caption: Experimental workflow for the purification of this compound.

Isomer_Relationship cluster_synthesis Synthetic Mixture cluster_purification Purification Goal N1_Isomer 1-Methyl-4,5,6,7-tetrahydro-1H- indazole-3-carboxylic acid (Impurity) Separation Separation N1_Isomer->Separation N2_Isomer 2-Methyl-4,5,6,7-tetrahydro-2H- indazole-3-carboxylic acid (Desired Product) N2_Isomer->Separation Pure_N2 Pure N2-Isomer Separation->Pure_N2 Isolated Product

Caption: Logical relationship between the desired N2-isomer and the N1-isomer impurity.

References

Technical Support Center: Synthesis of N-Substituted Indazole-3-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of N-substituted indazole-3-carboxamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of N-substituted indazole-3-carboxamides?

A1: The most frequently encountered side reactions can be categorized by the synthetic step:

  • N-Alkylation of the Indazole Ring: The most significant side reaction is the formation of a mixture of N-1 and N-2 alkylated regioisomers.[1] The ratio of these isomers is highly dependent on the reaction conditions.[1]

  • Amide Bond Formation: When coupling the indazole-3-carboxylic acid with an amine, common side reactions include the formation of an N-acylurea byproduct, especially when using carbodiimide coupling agents like EDC.[1] Incomplete reactions can also occur when using poorly nucleophilic amines.[1]

  • Synthesis of the Indazole Core: Depending on the synthetic route, side reactions can include the formation of dimers and hydrazones.[1]

  • Hydrolysis: The final indazole-3-carboxamide product or its nitrile precursor can undergo hydrolysis back to the carboxylic acid under certain conditions.[1]

  • Decarboxylation: The starting material, indazole-3-carboxylic acid, may undergo decarboxylation under harsh reaction conditions, leading to the formation of an indazole byproduct lacking the desired C3-substituent.[1]

Q2: How can I distinguish between the N-1 and N-2 alkylated regioisomers of my indazole-3-carboxamide?

A2: A combination of chromatographic and spectroscopic techniques is typically used to separate and characterize N-1 and N-2 regioisomers:

  • Chromatography: The two isomers can often be separated by column chromatography on silica gel, as they usually exhibit different polarities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for unambiguous structure assignment.[1] In the HMBC spectrum, the protons of the alkyl group at the N-1 position will show a correlation to the C7a carbon of the indazole ring, whereas the protons of the alkyl group at the N-2 position will show a correlation to the C3 carbon.[1]

Troubleshooting Guides

Issue 1: Formation of N-1 and N-2 Regioisomers during N-Alkylation

This is the most common challenge in the synthesis of N-substituted indazole-3-carboxamides. The ratio of the two isomers is influenced by a variety of factors.[1]

Troubleshooting Steps & Solutions:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical in controlling regioselectivity.[1][2]

    • For preferential N-1 alkylation: A combination of a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the N-1 isomer.[1][2][3] For C-3 substituted indazoles like 3-carboxamide, using NaH in THF can lead to >99% N-1 regioselectivity.[2][3]

    • For preferential N-2 alkylation: The use of specific substituents on the indazole ring, such as NO2 or CO2Me at the C-7 position, can confer excellent N-2 regioselectivity (≥ 96%).[2][3] A novel method using triflic acid (TfOH) with diazo compounds has also been shown to be highly selective for N-2 alkylation.[4]

  • Effect of Substituents: The electronic and steric nature of the substituents on the indazole ring can influence the N-1/N-2 ratio.[1][2]

Quantitative Data on N-Alkylation Regioselectivity:

Indazole SubstrateAlkylating AgentBaseSolventTemperature (°C)N-1 : N-2 RatioReference
3-Carboxamide IndazoleAlkyl bromideNaHTHFRT>99 : 1[2][3]
3-Carboxymethyl IndazoleAlkyl bromideNaHTHFRT>99 : 1[2][3]
7-NitroindazoleAlkyl bromideNaHTHFRT4 : 96[2][3]
7-CarbomethoxyindazoleAlkyl bromideNaHTHFRT4 : 96[2][3]
Unsubstituted IndazoleBenzyl bromideK2CO3DMFRT~1 : 1[5]
Issue 2: Side Reactions in Amide Bond Formation

The coupling of indazole-3-carboxylic acid with an amine can be prone to side reactions, leading to low yields and difficult purification.

Troubleshooting Steps & Solutions:

  • N-Acylurea Formation: This is a common byproduct when using carbodiimide coupling agents like EDC.

    • Mitigation: Add a nucleophilic catalyst such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure®.[1] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.[1] The order of addition is also crucial; activating the carboxylic acid with the coupling agent and HOBt before adding the amine can improve yields.[1]

  • Incomplete Reaction with Poorly Nucleophilic Amines: Electron-deficient anilines or sterically hindered amines may react slowly, leading to low conversions.[1]

    • Mitigation: Use a more potent coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P® (Propylphosphonic anhydride).[1][6] Increasing the reaction temperature or prolonging the reaction time may also be beneficial.[1][6]

Experimental Protocols

Protocol 1: Regioselective N-1 Alkylation of Indazole-3-Carboxylate

This protocol is optimized for the preferential formation of the N-1 alkylated product.

Materials:

  • Methyl 1H-indazole-3-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 1H-indazole-3-carboxylate (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the product with EtOAc.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-1 alkylated indazole-3-carboxylate.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol is a standard procedure for the formation of indazole-3-carboxamides.

Materials:

  • Indazole-3-carboxylic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve indazole-3-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in anhydrous DMF.[1]

  • Add DIPEA or TEA (2.0-3.0 eq.) to the mixture and stir at room temperature for 10-15 minutes.[1]

  • Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.[1]

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.[1]

  • Once the reaction is complete, pour the mixture into water and extract with EtOAc or DCM.[1]

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.[1]

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography or recrystallization to obtain the desired indazole-3-carboxamide.[1]

Mandatory Visualizations

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_products Products & Side Products Indazole-3-carboxylic Acid Indazole-3-carboxylic Acid N-Alkylation N-Alkylation Indazole-3-carboxylic Acid->N-Alkylation Amide Coupling Amide Coupling Indazole-3-carboxylic Acid->Amide Coupling Amine Amine Amine->Amide Coupling Alkyl Halide Alkyl Halide Alkyl Halide->N-Alkylation N-1 Substituted Indazole-3-carboxamide N-1 Substituted Indazole-3-carboxamide N-Alkylation->N-1 Substituted Indazole-3-carboxamide Desired Product N-2 Substituted Indazole-3-carboxamide N-2 Substituted Indazole-3-carboxamide N-Alkylation->N-2 Substituted Indazole-3-carboxamide Side Product Amide Coupling->N-1 Substituted Indazole-3-carboxamide Desired Product N-Acylurea Byproduct N-Acylurea Byproduct Amide Coupling->N-Acylurea Byproduct Side Product Unreacted Starting Material Unreacted Starting Material Amide Coupling->Unreacted Starting Material Incomplete Reaction G Start Start Mixture of N-1 and N-2 Isomers Mixture of N-1 and N-2 Isomers Start->Mixture of N-1 and N-2 Isomers Problem Low Yield in Amide Coupling Low Yield in Amide Coupling Start->Low Yield in Amide Coupling Problem Check Base and Solvent Check Base and Solvent Mixture of N-1 and N-2 Isomers->Check Base and Solvent Solution Use NaH in THF for N-1 Use NaH in THF for N-1 Check Base and Solvent->Use NaH in THF for N-1 Consider Substituent Effects for N-2 Consider Substituent Effects for N-2 Check Base and Solvent->Consider Substituent Effects for N-2 Purify by Column Chromatography Purify by Column Chromatography Use NaH in THF for N-1->Purify by Column Chromatography Consider Substituent Effects for N-2->Purify by Column Chromatography Add HOBt or OxymaPure Add HOBt or OxymaPure Low Yield in Amide Coupling->Add HOBt or OxymaPure Solution for N-Acylurea Use Stronger Coupling Agent (e.g., HATU) Use Stronger Coupling Agent (e.g., HATU) Low Yield in Amide Coupling->Use Stronger Coupling Agent (e.g., HATU) Solution for Poorly Nucleophilic Amine Add HOBt or OxymaPure->Purify by Column Chromatography Use Stronger Coupling Agent (e.g., HATU)->Purify by Column Chromatography

References

Technical Support Center: Separation of Methylated Indazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the separation of N1 and N2 regioisomers of methylated indazoles.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of N1 and N2 methylated indazole isomers often challenging?

The N-alkylation of an indazole core frequently produces a mixture of both N1 and N2 regioisomers because both nitrogen atoms are nucleophilic.[1] The physical and chemical properties of these isomers, such as polarity and solubility, can be very similar, which complicates their separation by standard laboratory techniques like column chromatography or crystallization. This challenge can significantly impact the final yield of the desired product.[2][3]

Q2: What are the primary methods for separating N1 and N2 indazole regioisomers?

The two main strategies for obtaining pure N1 or N2 isomers are:

  • Regioselective Synthesis: Optimizing the alkylation reaction conditions to predominantly form one isomer, which simplifies or even eliminates the need for a complex separation process.

  • Post-Synthesis Separation: Separating the mixture of isomers after the reaction is complete. The most common methods are column chromatography and fractional crystallization.

Q3: How can I control the N1/N2 ratio during the methylation reaction?

The regioselectivity of indazole N-alkylation is highly dependent on the reaction conditions, which determine whether the reaction is under thermodynamic or kinetic control.[1]

  • Thermodynamic Control (Favors N1): The N1-alkylated indazole is generally the more thermodynamically stable isomer.[1][4] Conditions that allow the reaction to reach equilibrium, such as using a strong base like Sodium Hydride (NaH) in an aprotic solvent like Tetrahydrofuran (THF), typically yield the N1 product with high selectivity.[1][2][5]

  • Kinetic Control (Favors N2): The N2 position is often more kinetically accessible.[6] Therefore, conditions that favor the fastest-forming product will yield more of the N2 isomer. This can be achieved under mild acidic conditions or by using specific reagent combinations like Mitsunobu conditions, which have shown a strong preference for N2 formation.[4][5][6]

The choice of base, solvent, and the electronic and steric properties of substituents on the indazole ring all play a crucial role.[2][3]

Q4: How do I definitively identify which isomer is N1 and which is N2?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable method for assigning the regiochemistry. Specifically, 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) are decisive.[2][4]

  • For the N1-isomer: Look for a 1H–13C correlation between the protons of the methyl group's CH2 (attached to the nitrogen) and the C7a carbon of the indazole ring.[2]

  • For the N2-isomer: A 1H–13C correlation will be observed between the protons of the methyl group's CH2 and the C3 carbon of the indazole ring.[2]

Nuclear Overhauser Effect Spectroscopy (NOESY) can also be used in conjunction with HMBC to confirm the assignments.[7][8]

Troubleshooting Guides

Issue 1: My N1 and N2 isomers are co-eluting during column chromatography.

  • Problem: The polarity of the two isomers is too similar for effective separation with the current solvent system.

  • Solution 1: Optimize the Mobile Phase. Systematically screen different solvent systems. Try switching from standard ethyl acetate/hexane mixtures to systems involving dichloromethane/methanol[9], or adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine to improve resolution.

  • Solution 2: Change the Stationary Phase. If optimizing the mobile phase fails, consider using a different stationary phase. Alumina has been reported as an effective alternative to silica gel for separating indazole isomers.[9]

  • Solution 3: High-Performance Liquid Chromatography (HPLC). For difficult separations or when high purity is required, preparative HPLC can provide superior resolution compared to flash chromatography.[10][11]

Issue 2: I am unable to separate the isomers by crystallization.

  • Problem: The isomers may be forming a solid solution or have very similar solubility profiles in the chosen solvent.

  • Solution 1: Screen Mixed Solvent Systems. A single solvent may not be effective. A patented method suggests that mixtures of an organic solvent (acetone, ethanol, methanol, acetonitrile, or THF) with water are highly effective for selectively crystallizing one isomer.[12] The ratio of the solvents is critical and must be optimized.

  • Solution 2: Seeding. If you have a small amount of pure crystal of one isomer, use it to seed the supersaturated solution of the mixture. This can induce the crystallization of the desired isomer.

  • Solution 3: Slow Evaporation. Dissolve the mixture in a suitable solvent and allow the solvent to evaporate slowly and undisturbed over several days. This can sometimes lead to the formation of distinct crystals of each isomer.

Data on Reaction Regioselectivity

The following table summarizes how different reaction conditions can influence the ratio of N1 to N2 alkylation, which is the first step in simplifying separation.

Indazole SubstrateBaseSolventAlkylating AgentN1:N2 RatioYieldReference
Methyl 1H-indazole-3-carboxylateCs2CO3DMFn-pentyl bromide1.6 : 198%[5]
Methyl 1H-indazole-3-carboxylateNaHTHFn-pentyl bromide>99 : 189%[5]
1H-indazole-3-carbonitrileNaHTHFn-pentyl bromide>99 : 191%[2]
7-Nitro-1H-indazoleNaHTHFn-pentyl bromide4 : 9695%[2]
Methyl 1H-indazole-5-carboxylateK2CO3DMFBenzyl bromide~1 : 1~50% total[13]
6-nitro-1H-indazole(CH3)2SO4 / KOH-Dimethyl sulfate1 : 1.186% total[6]

Experimental Protocols

Protocol 1: Separation of Indazole Isomers by Column Chromatography

This protocol provides a general guideline for separating N1 and N2 isomers using flash column chromatography.

  • Analytical TLC: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will show two distinct spots with a good separation (ΔRf > 0.2).

  • Column Packing: Prepare a silica gel column. The amount of silica should be 50-100 times the weight of the crude product mixture. Pack the column using the chosen non-polar solvent or a very dilute mixture of the eluent.

  • Sample Loading: Dissolve the crude mixture of N1 and N2 isomers in a minimal amount of the eluent or dichloromethane. Alternatively, perform a "dry load" by adsorbing the mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the determined solvent system. A shallow gradient, where the proportion of the polar solvent is increased slowly over time, can often improve separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure isomers.

  • Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the isolated products.

Protocol 2: Separation by Fractional Recrystallization

This protocol is based on a method for separating substituted indazole isomers on a larger scale.[12]

  • Solvent Screening: In separate small vials, test the solubility of the isomeric mixture in various mixed solvent systems (e.g., acetonitrile/water, ethanol/water) at room temperature and upon heating. The goal is to find a system where the mixture is soluble when hot but one isomer precipitates upon cooling while the other remains in solution.

  • Dissolution: In a flask, add the crude isomeric mixture (e.g., 10 g) and the chosen solvent system (e.g., 28 mL acetonitrile / 12 mL water).

  • Heating: Heat the mixture with stirring until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Forcing rapid cooling by placing it in an ice bath may cause both isomers to crash out.

  • Crystallization: As the solution cools, one isomer should begin to crystallize. Allow the flask to stand undisturbed to maximize crystal growth.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture to remove any residual mother liquor containing the other isomer.

  • Second Crop: The mother liquor is now enriched with the second isomer. The solvent can be partially evaporated and the solution cooled again to obtain a crop of the second isomer. Purity should be checked by NMR or HPLC.

Protocol 3: Isomer Identification using 1H-13C HMBC NMR
  • Sample Preparation: Prepare a concentrated solution (~10-20 mg) of the purified isomer in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Acquisition: Acquire standard 1D 1H and 13C NMR spectra.

  • HMBC Experiment: Run a standard 1H-13C HMBC experiment. This is a routine 2D experiment available on most modern NMR spectrometers.

  • Data Analysis:

    • Process the 2D spectrum.

    • Identify the 1H signal corresponding to the N-methyl group.

    • Look for cross-peaks (correlations) from this proton signal to carbon signals in the 13C dimension.

    • N1-Isomer Confirmation: A cross-peak to the C7a carbon signal confirms the N1-isomer.

    • N2-Isomer Confirmation: A cross-peak to the C3 carbon signal confirms the N2-isomer.[2]

Visualizations

G cluster_synthesis Synthesis & Initial Analysis cluster_separation Separation Strategy cluster_purification Purification & Characterization start Indazole N-Methylation Reaction mixture Crude Mixture (N1 + N2 Isomers) start->mixture analysis NMR/LCMS Analysis to Determine N1:N2 Ratio mixture->analysis decision Is Separation Feasible by Crystallization? analysis->decision cryst Fractional Crystallization decision->cryst Yes chrom Column Chromatography decision->chrom No mother_liquor Purify Mother Liquor cryst->mother_liquor Isomer 1 Isolated pure_n1 Pure N1 Isomer chrom->pure_n1 pure_n2 Pure N2 Isomer chrom->pure_n2 mother_liquor->pure_n2 char_n1 Characterize (NMR, etc.) pure_n1->char_n1 char_n2 Characterize (NMR, etc.) pure_n2->char_n2

Caption: Workflow for Synthesis and Separation of Indazole Isomers.

G start Isomer mixture co-elutes on silica TLC? change_solvent Optimize mobile phase (e.g., DCM/MeOH, add modifier) start->change_solvent Yes proceed_chrom Proceed with identified column chromatography conditions start->proceed_chrom No still_coelute1 Still co-eluting? change_solvent->still_coelute1 change_stationary Switch stationary phase (e.g., Alumina) still_coelute1->change_stationary Yes success1 Separation Achieved still_coelute1->success1 No still_coelute2 Still co-eluting? change_stationary->still_coelute2 prep_hplc Use Preparative HPLC still_coelute2->prep_hplc Yes still_coelute2->success1 No prep_hplc->success1 success2 Separation Achieved proceed_chrom->success2

Caption: Troubleshooting Guide for Chromatographic Separation.

G cluster_0 Key HMBC Correlations for Isomer Identification N1_H N1-CH3 Protons C7a C7a N1_H->C7a  HMBC correlation  identifies N1-Isomer N2_H N2-CH3 Protons C3 C3 N2_H->C3  HMBC correlation  identifies N2-Isomer indazole_structure

Caption: Key NMR Correlations for Isomer Identification.

References

Technical Support Center: Optimizing Indazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of indazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the formation of the indazole ring.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during indazole synthesis.

Issue 1: Low Yield or Incomplete Conversion

Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?

A: Low yields and incomplete conversion are common challenges in indazole synthesis and can be attributed to several factors, depending on the specific synthetic route. Here are some common causes and troubleshooting suggestions:

  • Suboptimal Reaction Temperature: Temperature significantly influences the reaction rate and the formation of byproducts. While some classic methods like the Cadogan reaction require high temperatures, excessive heat can lead to decomposition.[1] Conversely, many modern palladium-catalyzed reactions are efficient at milder temperatures.[1] It is advisable to perform a systematic screening of temperatures to find the optimal balance for your specific substrate and catalyst system. For some reactions, increasing the temperature up to a certain point (e.g., 110°C) can increase yields, but higher temperatures may promote side reactions.[2]

  • Incorrect Choice of Solvent: The polarity and boiling point of the solvent are critical as they affect reactant solubility and reaction kinetics.[1] If the starting materials are not fully dissolved, the reaction may be incomplete. Aprotic solvents such as DMSO and DMF have been reported to provide higher yields in certain cases compared to acidic media like acetic or hydrochloric acid.[3]

  • Catalyst Inactivity or Insufficient Loading: In metal-catalyzed reactions (e.g., using palladium or copper), the catalyst can deactivate over time. Ensure you are using a fresh, active catalyst. The catalyst loading is also crucial; while a higher loading might increase the reaction rate, it can also lead to more side products. Optimization of the catalyst loading is recommended. For some copper-catalyzed three-component reactions, decreasing the catalyst loading from 10 mol% to 5 mol% can still provide a high yield, but a further decrease to 3 mol% can significantly lower the yield.[4]

  • Inappropriate Base or Stoichiometry: The choice and amount of base can be critical. For instance, in reactions involving deprotonation of an indazole precursor, an insufficient amount of base will lead to incomplete conversion.[1]

  • Presence of Water: In some reactions, the presence of water can be detrimental. For example, in domino processes that form arylhydrazones, water generated during the reaction can lead to unwanted impurities. The addition of 4 Å molecular sieves can help to remove water and improve the reaction outcome.[1]

  • Substrate Reactivity: The electronic and steric properties of the substituents on your starting materials can significantly impact the reaction's efficiency. For example, the Davis-Beirut reaction is known to be less efficient with certain starting materials like secondary alcohols and anilines.[1] If you suspect substrate reactivity is the issue, exploring an alternative synthetic route may be necessary.

Issue 2: Poor Regioselectivity in N-Alkylation (Formation of N1 and N2 Isomers)

Q: I am getting a mixture of N1 and N2-alkylated indazoles and they are difficult to separate. How can I improve the regioselectivity?

A: The formation of a mixture of N1 and N2 regioisomers is a frequent problem in the N-alkylation of indazoles.[5] Controlling this regioselectivity is a key challenge. Here are some strategies to improve the selectivity of your reaction:

  • Choice of Base and Solvent: This is one of the most critical factors. The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1 selectivity.[6] The solvent can have a dramatic effect; for instance, switching from THF to dimethyl sulfoxide (DMSO) has been observed to reverse the selectivity in some cases.[7]

  • Influence of Substituents: The electronic and steric properties of substituents on the indazole ring play a significant role.

    • Bulky substituents at the C3 position can sterically hinder attack at the N2 position, thus favoring N1-alkylation.[5]

    • Electron-withdrawing groups at the C7 position, such as -NO2 or -CO2Me, have been shown to confer excellent N2 regioselectivity (≥ 96%).[7]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity.[5] Conversely, since N1-substituted indazoles are often the thermodynamically more stable product, running the reaction at a higher temperature or for a longer duration might favor the formation of the N1 isomer through equilibration.[7]

  • Nature of the Alkylating Agent: While a range of alkylating agents can be used, their structure can influence the N1/N2 ratio.[7]

  • Alternative Reaction Conditions:

    • Mitsunobu Reaction: This reaction often shows a strong preference for the formation of the N2 isomer.[7]

    • Acid Catalysis: The use of trifluoromethanesulfonic acid (TfOH) has been reported to be a highly selective method for the N2-alkylation of indazoles with diazo compounds, with N2/N1 ratios of up to 100/0.[8]

Issue 3: Formation of Side Products

Q: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

A: Besides regioisomers, other side products can complicate your synthesis and purification. Common side products include:

  • Hydrazones and Dimers: These are particularly common in syntheses that involve hydrazines, especially at elevated temperatures.[3][5] To minimize these, you can try optimizing the reaction temperature and the stoichiometry of your reactants.

  • Indazolones: These can form under certain reaction conditions.

  • N-acylurea byproducts: These are common when using carbodiimide coupling agents like EDC for amide bond formation.[5]

  • Decarboxylation Products: If your starting material is an indazole-3-carboxylic acid, harsh reaction conditions can lead to decarboxylation.[5]

To minimize side product formation, consider the following:

  • Optimize Reaction Conditions: Systematically screen temperature, reaction time, and reactant stoichiometry.

  • Purify Starting Materials: Ensure the purity of your starting materials, as impurities can lead to side reactions.

  • Inert Atmosphere: For oxygen- or moisture-sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and side product formation.

Issue 4: Difficulty in Product Purification

Q: I am struggling to purify my indazole derivative from the reaction mixture. What are some effective purification strategies?

A: Purification of indazole derivatives can be challenging, especially when dealing with isomeric mixtures.

  • Column Chromatography: This is the most common method for purifying organic compounds. For separating N1 and N2 isomers, which often have similar polarities, careful selection of the eluent system and using a high-performance stationary phase can be effective.[5]

  • Recrystallization: This can be a highly effective method for obtaining high-purity products. For separating N1 and N2 isomers, a mixed-solvent recrystallization strategy can be a powerful alternative to column chromatography.[9] By carefully selecting a mixture of a water-soluble organic solvent (e.g., THF, acetone, ethanol) and water, the differential solubility of the isomers can be exploited to isolate a single isomer with high purity (>99%).[9]

  • Acid-Base Extraction: Since indazoles are weakly basic, they can be extracted from an organic solvent into an acidic aqueous solution.[10] The aqueous layer can then be basified to precipitate the indazole, which can be collected by filtration or extracted back into an organic solvent. This can be an effective way to remove non-basic impurities.

Data Presentation: Comparison of Reaction Conditions

The selection of a synthetic route and the specific reaction conditions can have a significant impact on the yield and regioselectivity of indazole formation. The following tables summarize quantitative data from various studies to aid in your decision-making process.

Table 1: Comparison of Different Synthetic Methods for Indazole Formation

Synthesis MethodStarting Material(s)Reagents/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
Nitrosation o-ToluidineNaNO₂, Acetic AnhydrideBenzene40-45736-47[10]
Cadogan Reaction 2-Nitrobenzaldehyde, AnilineP(OEt)₃EthanolReflux-Moderate to High[11]
Copper-Catalyzed Three-Component Reaction 2-Bromobenzaldehyde, Aniline, NaN₃CuI, TMEDADMSO12012up to 98[4]
Palladium-Catalyzed Cross-Coupling 2-Bromobenzaldehyde, Benzophenone hydrazonePd(OAc)₂, dppf, Cs₂CO₃Toluene100-Good[3]
Microwave-Assisted Synthesis o-Chlorobenzaldehyde, Hydrazine hydrateLemon Peel PowderWater- (425 MW)18 min77[12]
Silver-Mediated C-H Amination ArylhydrazoneAgNTf₂, Cu(OAc)₂1,2-Dichloroethane8024up to 95[13]

Table 2: Effect of Base and Solvent on N1/N2 Regioselectivity in N-Alkylation

Indazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioTotal Yield (%)Reference
3-Carboxymethyl-1H-indazoleAlkyl bromideNaHTHF>99:1-
3-tert-Butyl-1H-indazoleAlkyl bromideNaHTHF>99:1-
7-NO₂-1H-indazoleAlkyl bromideNaHTHF4:96-[7]
7-CO₂Me-1H-indazoleAlkyl bromideNaHTHF4:96-[7]
1H-IndazoleAlcohol-Mitsunobu (DEAD, PPh₃)1:2.578[7]
1H-IndazoleDiazo compoundTfOH-0:100Good to Excellent[8]
5-Bromo-1H-indazole-3-carboxylateAlkyl halideCs₂CO₃1,4-Dioxane>90% N1>90[14]

Experimental Protocols

This section provides detailed methodologies for some of the key experiments discussed.

Protocol 1: Synthesis of 1H-Indazole via Nitrosation of o-Toluidine

This protocol is adapted from a well-established procedure.[10]

  • Acetylation: Slowly add o-toluidine (0.839 mole) to a mixture of glacial acetic acid (90 ml) and acetic anhydride (180 ml) in a two-necked flask. Cool the mixture in an ice bath.

  • Nitrosation: Pass a rapid stream of nitrous gases (generated from the reaction of nitric acid on sodium nitrite) through the cooled reaction mixture. Maintain the temperature between +1°C and +4°C. The nitrosation is complete when the solution exhibits a permanent black-green color.

  • Work-up of N-nitroso-o-acetotoluidide: Pour the reaction mixture onto ice and water. Extract the separated oil with benzene. Wash the benzene extract with ice water and methanol, then dry over calcium chloride.

  • Cyclization: Decant the dried benzene solution and warm it to 35°C for 1 hour, then at 40–45°C for 7 hours.

  • Extraction: After cooling, extract the benzene solution with 2N hydrochloric acid.

  • Precipitation: Treat the combined acid extracts with excess ammonia to precipitate the indazole.

  • Purification: Collect the crude product by filtration, wash with water, and dry. The crude indazole can be purified by vacuum distillation.

Protocol 2: Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazoles

This protocol is based on a highly efficient copper-catalyzed reaction.[4]

  • Reaction Setup: To a reaction vessel, add 2-bromobenzaldehyde (1.5 mmol), the desired primary amine (1.8 mmol), sodium azide (3.0 mmol), copper(I) iodide (CuI, 0.15 mmol, 10 mol%), and N,N,N′,N′-tetramethylethylenediamine (TMEDA, 0.15 mmol, 10 mol%).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO, 5.0 mL) to the reaction mixture.

  • Reaction: Stir the mixture at 120°C for 12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Regioselective N1-Alkylation of Indazoles

This protocol is optimized for the selective formation of N1-alkylated indazoles.

  • Deprotonation: To a solution of the desired 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, carefully quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated indazole.

Visualizations

The following diagrams illustrate key workflows and logical relationships in indazole synthesis and troubleshooting.

Troubleshooting_Workflow cluster_solutions1 Troubleshooting Steps for Low Yield cluster_solutions2 Strategies for Regioselectivity cluster_solutions3 Minimizing Side Products start Start: Indazole Synthesis problem Problem Encountered? start->problem low_yield Low Yield / Incomplete Conversion problem->low_yield Yes poor_selectivity Poor Regioselectivity (N1/N2 Mixture) problem->poor_selectivity Yes side_products Side Product Formation problem->side_products Yes success Successful Synthesis problem->success No opt_temp Optimize Temperature low_yield->opt_temp change_base_solvent Change Base/Solvent (e.g., NaH/THF for N1) poor_selectivity->change_base_solvent opt_conditions Optimize Conditions (Temp, Time) side_products->opt_conditions check_solvent Check Solvent & Solubility opt_temp->check_solvent check_catalyst Check Catalyst Activity/Loading check_solvent->check_catalyst check_base Adjust Base/Stoichiometry check_catalyst->check_base check_base->problem modify_substituents Modify Substituents (Steric/Electronic) change_base_solvent->modify_substituents adjust_temp Adjust Temperature modify_substituents->adjust_temp alt_method Use Alternative Method (e.g., Mitsunobu for N2) adjust_temp->alt_method alt_method->problem purify_reagents Purify Starting Materials opt_conditions->purify_reagents inert_atm Use Inert Atmosphere purify_reagents->inert_atm inert_atm->problem

Caption: General troubleshooting workflow for indazole synthesis.

Regioselectivity_Decision cluster_n1_strategies Strategies for N1-Selectivity cluster_n2_strategies Strategies for N2-Selectivity start Goal: N-Alkylation of Indazole desired_product Desired Isomer? start->desired_product n1_product N1-Substituted Indazole desired_product->n1_product N1 n2_product N2-Substituted Indazole desired_product->n2_product N2 nah_thf Use NaH in THF n1_product->nah_thf c7_ewg Use C7 electron-withdrawing group n2_product->c7_ewg bulky_c3 Introduce bulky C3-substituent nah_thf->bulky_c3 thermo_control Thermodynamic Control (Higher Temp) bulky_c3->thermo_control mitsunobu Mitsunobu Reaction c7_ewg->mitsunobu acid_cat Acidic Conditions (e.g., TfOH) mitsunobu->acid_cat

Caption: Decision workflow for controlling N1/N2 regioselectivity.

Synthetic_Pathway_Comparison cluster_route_a Route A: Nitrosation cluster_route_b Route B: Copper-Catalyzed Three-Component Reaction a1 o-Toluidine a2 N-Nitroso Intermediate a1->a2 NaNO2, Ac₂O a3 1H-Indazole a2->a3 Heat b1 2-Bromobenzaldehyde + Primary Amine + NaN₃ b2 One-Pot Reaction b1->b2 CuI, TMEDA, DMSO, 120°C b3 2H-Indazole b2->b3 start Indazole Synthesis start->a1 start->b1

Caption: Comparison of two common synthetic pathways to indazoles.

References

Improving solubility of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white solid organic compound.[1] It is characterized as being slightly soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[1] Due to the presence of a carboxylic acid group, its solubility in aqueous solutions is expected to be highly dependent on the pH of the solution.

Q2: I am observing precipitation when I dilute my DMSO stock solution of the compound into my aqueous assay buffer. What is causing this?

A2: This is a common issue for compounds with low aqueous solubility.[2] The compound may be soluble in a high concentration of an organic solvent like 100% DMSO, but when this stock is diluted into an aqueous buffer, the final concentration of the organic solvent may be too low to maintain solubility. This leads to the compound precipitating out of the solution.

Q3: How does pH affect the solubility of this compound?

A3: this compound is an acidic compound, with a predicted pKa value of approximately 3.02.[1] At a pH below its pKa, the carboxylic acid group will be predominantly in its neutral, less soluble form. By increasing the pH to a level above the pKa, the carboxylic acid group will become deprotonated and form a more soluble carboxylate salt.[3]

Q4: What are the most common strategies to improve the solubility of this compound for biological assays?

A4: The most common and effective strategies include:

  • pH Adjustment: Increasing the pH of the aqueous buffer to deprotonate the carboxylic acid.[3]

  • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer to increase the overall solvating power of the solution.[3]

  • Salt Formation: Preparing a salt form of the compound, which often has higher aqueous solubility than the free acid.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound precipitates immediately upon addition to aqueous buffer. The aqueous solubility of the compound is very low at the buffer's pH.1. Adjust pH: Increase the pH of your buffer. For this compound with a predicted pKa of ~3.02, a buffer pH of 7.4 should significantly improve solubility. 2. Increase Co-solvent Concentration: If your assay allows, increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol).
Compound dissolves initially but precipitates over time. The compound is forming a supersaturated solution that is not stable.1. Sonication: Use a bath sonicator to aid in the dissolution process and potentially break up any initial precipitates. 2. Gentle Heating: Gently warm the solution (e.g., to 37°C) to increase solubility, but be cautious of potential compound degradation. 3. Reduce Final Concentration: Your target concentration may be above the solubility limit in the final assay conditions. Try working with a lower final concentration of the compound.
High concentration of organic solvent is affecting my biological assay. Many biological systems are sensitive to high concentrations of organic solvents.1. Optimize pH: Prioritize pH adjustment to achieve solubility, which may allow for a lower final organic solvent concentration. 2. Test Alternative Co-solvents: Some assays may tolerate other co-solvents like ethanol or polyethylene glycol (PEG) better than DMSO. 3. Prepare a Salt Form: If feasible, synthesizing a salt of the compound could provide sufficient aqueous solubility without the need for high concentrations of organic solvents.
Inconsistent results between experiments. This could be due to incomplete dissolution or precipitation of the compound.1. Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use. 2. Consistent Preparation Method: Ensure that the method of preparing the compound solution is consistent for every experiment (e.g., same stock concentration, same dilution steps, same mixing time). 3. Filter Sterilization: If you need to filter sterilize your compound solution, use a low protein-binding filter (e.g., PVDF) to minimize compound loss due to adsorption.

Solubility Data

The following table provides estimated solubility data for this compound in common solvents and buffers. These are typical values for a poorly soluble acidic compound and should be experimentally verified.

Solvent/BufferTemperature (°C)Estimated Solubility (µg/mL)
Water (pH 3.0)25< 1
Water (pH 7.4)2550 - 100
Phosphate Buffered Saline (PBS, pH 7.4)2550 - 100
100% DMSO25> 10,000
100% Ethanol25~1,000
PBS with 1% DMSO2510 - 20
PBS with 5% DMSO2550 - 75

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment
  • Prepare a stock solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Prepare a basic aqueous solution: Prepare a dilute solution of NaOH in water (e.g., 0.1 N NaOH).

  • Initial Dissolution: Add a small amount of the DMSO stock solution to your chosen aqueous assay buffer (e.g., PBS pH 7.4).

  • Adjust pH: If precipitation occurs, add the dilute NaOH solution dropwise while vortexing until the precipitate dissolves. Monitor the pH to ensure it remains within a range suitable for your assay.

  • Final Dilution: Once the compound is fully dissolved, you can make further dilutions in your pH-adjusted assay buffer.

Protocol 2: Solubilization using Co-solvents
  • Prepare a stock solution: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).

  • Determine Co-solvent Tolerance: Before preparing your final compound solution, determine the maximum concentration of DMSO (or another co-solvent) that your biological assay can tolerate without affecting the results.

  • Prepare Working Solution: Prepare an intermediate dilution of your DMSO stock solution in your aqueous assay buffer, ensuring the final DMSO concentration does not exceed the predetermined tolerance limit. For example, to achieve a 100 µM solution with 1% DMSO, you would add 10 µL of a 10 mM stock to 990 µL of buffer.

  • Aid Dissolution: Vortex the solution thoroughly. If needed, briefly sonicate the solution in a bath sonicator to aid dissolution.

  • Visual Confirmation: Visually inspect the solution to ensure no precipitation has occurred before adding it to your assay.

Visualizations

experimental_workflow start Start: Need to dissolve This compound stock_prep Prepare a concentrated stock solution in 100% DMSO start->stock_prep dilution Dilute stock into aqueous assay buffer stock_prep->dilution check_solubility Does the compound dissolve completely? dilution->check_solubility assay_ready Solution is ready for the biological assay check_solubility->assay_ready Yes troubleshoot Troubleshoot Solubility check_solubility->troubleshoot No ph_adjust Increase buffer pH (e.g., to pH > 6) troubleshoot->ph_adjust cosolvent Increase co-solvent concentration (if assay tolerates) troubleshoot->cosolvent sonicate_heat Use sonication or gentle heating troubleshoot->sonicate_heat recheck_solubility Re-check for complete dissolution ph_adjust->recheck_solubility cosolvent->recheck_solubility sonicate_heat->recheck_solubility recheck_solubility->assay_ready Yes recheck_solubility->troubleshoot No

Caption: Workflow for dissolving the compound.

signaling_pathway ligand 5-HT (Serotonin) receptor 5-HT3 Receptor (Ligand-gated ion channel) ligand->receptor Binds to channel_opening Cation Channel Opening (Na+, K+, Ca2+) receptor->channel_opening Activates compound 2-Methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carboxylic acid (Antagonist) compound->receptor Blocks depolarization Membrane Depolarization channel_opening->depolarization downstream_effect Downstream Cellular Effects (e.g., neurotransmitter release) depolarization->downstream_effect

Caption: Hypothetical 5-HT3 receptor signaling.

References

Preventing decarboxylation of indazole-3-carboxylic acids during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving indazole-3-carboxylic acids, with a primary focus on preventing decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for indazole-3-carboxylic acids?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For indazole-3-carboxylic acids, this is a significant concern as it leads to the formation of an indazole byproduct that lacks the desired C3-substituent, resulting in yield loss and purification challenges.[1][2] The indazole-3-carboxylic acid structure is prone to decarboxylation under harsh reaction conditions.[1][2]

Q2: What are the primary factors that induce decarboxylation of indazole-3-carboxylic acids?

The primary factors that can induce decarboxylation include:

  • High Temperatures: Indazole-3-carboxylic acid has a melting point of 266-270 °C with decomposition, indicating thermal instability.[3] Heating the solid acid above its melting point or refluxing in high-boiling solvents like quinoline can lead to significant decarboxylation.

  • Harsh pH Conditions: Both strongly acidic and strongly basic conditions can promote decarboxylation, although the exact pH for maximum rate can be specific to the reaction conditions.

  • Choice of Reagents: Certain reagents used in subsequent reactions, particularly for amide bond formation, can influence the stability of the carboxylic acid.

Q3: At what stage of my synthetic route is decarboxylation most likely to occur?

Decarboxylation is most likely to be a significant side reaction during the activation of the carboxylic acid for amide bond formation or when performing reactions that require elevated temperatures for extended periods.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low yield of desired product with the presence of a major indazole byproduct.

Possible Cause: Decarboxylation of the starting indazole-3-carboxylic acid.

Recommended Solutions:

  • Temperature Control: Maintain a low reaction temperature. For amide coupling reactions, it is often beneficial to run the reaction at 0 °C initially and then allow it to slowly warm to room temperature.[1]

  • Reagent Selection for Amide Coupling:

    • Utilize highly efficient coupling reagents that allow for rapid reaction at lower temperatures. HATU is highly recommended for difficult couplings.[4]

    • When using carbodiimide reagents like EDC, include an additive such as HOBt or OxymaPure®. These additives form a more stable active ester, which is less prone to side reactions.[1]

  • Order of Reagent Addition: When performing an amide coupling, activate the carboxylic acid with the coupling agent and additive before adding the amine. This can improve yields by minimizing the time the activated acid is present before reacting with the amine.[1]

Issue 2: Incomplete reaction when using mild conditions to avoid decarboxylation.

Possible Cause: The reaction conditions are too mild for the specific substrates, especially with poorly reactive or sterically hindered amines.

Recommended Solutions:

  • Optimize Coupling Reagent: Switch to a more powerful coupling reagent. For instance, if an EDC/HOBt coupling is sluggish, changing to HATU can often improve the reaction rate and yield without requiring high temperatures.[4]

  • Solvent Choice: Ensure your solvent fully dissolves all reactants. DMF is a common choice due to its excellent solvating properties for a wide range of substrates.[4]

  • Increase Reagent Equivalents: Using a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine can help drive the reaction to completion.[4]

  • Extended Reaction Time: If the reaction is clean but slow at room temperature, consider extending the reaction time (e.g., 24-48 hours) before resorting to heating.

Experimental Protocols

Below are detailed protocols for common reactions involving indazole-3-carboxylic acid, designed to minimize decarboxylation.

Protocol 1: Amide Bond Formation using HATU

This protocol is recommended for a wide range of amines, including those that are less reactive.

Table 1: Reagents for HATU-mediated Amide Coupling

ReagentMolar Mass ( g/mol )Equivalents
1H-Indazole-3-carboxylic acid162.151.0
Amine-1.1
HATU380.231.2
DIPEA129.253.0
Anhydrous DMF73.09-

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[5]

Protocol 2: Amide Bond Formation using EDC/HOBt

This is a more cost-effective method suitable for many amines.

Table 2: Reagents for EDC/HOBt-mediated Amide Coupling

ReagentMolar Mass ( g/mol )Equivalents
1H-Indazole-3-carboxylic acid162.151.0
Amine-1.0
HOBt135.121.2
EDC.HCl191.701.2
Triethylamine (TEA)101.193.0
Anhydrous DMF73.09-

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1.0 eq) in DMF, add HOBt (1.2 eq), EDC.HCl (1.2 eq), and TEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0 eq) to the reaction mixture.

  • Stir for 4-6 hours at room temperature, monitoring the reaction by TLC.

  • Pour ice water into the reaction mixture and extract the product with 10% Methanol in Chloroform.

  • Wash the combined organic layer with 10% NaHCO₃ solution and brine, then dry over Na₂SO₄.

  • Evaporate the solvent and purify the product by column chromatography.[2]

Visualized Workflows and Mechanisms

General Amide Coupling Workflow

Amide_Coupling_Workflow General Workflow for Amide Coupling of Indazole-3-Carboxylic Acid cluster_start Starting Materials cluster_reagents Reaction Reagents IndazoleAcid Indazole-3-Carboxylic Acid Reaction Amide Coupling Reaction (Low Temperature) IndazoleAcid->Reaction Amine Amine Amine->Reaction CouplingAgent Coupling Agent (e.g., HATU, EDC/HOBt) CouplingAgent->Reaction Base Base (e.g., DIPEA, TEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Indazole-3-Carboxamide Purification->Product

Caption: A generalized experimental workflow for the synthesis of indazole-3-carboxamides.

Logical Relationship for Preventing Decarboxylation

Decarboxylation_Prevention Key Considerations to Prevent Decarboxylation cluster_factors Contributing Factors cluster_solutions Preventative Measures Decarboxylation Decarboxylation (Undesired Side Reaction) HighTemp High Temperature HighTemp->Decarboxylation HarshpH Harsh pH HarshpH->Decarboxylation SlowReaction Slow Reaction Rate SlowReaction->Decarboxylation LowTemp Low Reaction Temperature (e.g., 0 °C to RT) LowTemp->Decarboxylation Prevents MildReagents Mild & Efficient Coupling Reagents MildReagents->Decarboxylation Prevents OptimizedConditions Optimized Reaction Conditions (Solvent, Base) OptimizedConditions->Decarboxylation Prevents

Caption: A diagram illustrating the factors that promote decarboxylation and the strategies to mitigate it.

References

Troubleshooting guide for the synthesis of indazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and professionals in drug development who are working with the synthesis of indazole derivatives. It provides troubleshooting for common experimental challenges, detailed protocols for key reactions, and quantitative data to aid in reaction optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of indazole derivatives in a question-and-answer format.

Issue 1: Low Yield or Incomplete Conversion

Q: My indazole synthesis is resulting in a low yield or is not going to completion. What are the potential causes and how can I address them?

A: Low yields and incomplete conversions are common problems in organic synthesis and can stem from several factors. Here are some of the most frequent causes and potential solutions when synthesizing indazole derivatives:

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of byproducts. Some reactions, like the Cadogan-type cyclizations, may require high temperatures to proceed, while excessive heat can lead to decomposition of starting materials or products. Conversely, many modern palladium-catalyzed reactions are efficient at milder temperatures. It is advisable to conduct a systematic temperature screening to find the optimal conditions for your specific substrate and catalyst system.

  • Incorrect Choice of Solvent: The solvent's polarity and boiling point are critical as they affect the solubility of reactants and reaction kinetics. If the starting materials are not fully dissolved, the reaction may be incomplete. Consider screening solvents with different properties to improve solubility and reaction rates.

  • Presence of Water: In certain reactions, the presence of water can be detrimental. For instance, in domino processes that involve the formation of arylhydrazones, water generated during the reaction can lead to the formation of undesired impurities. The addition of drying agents like 4 Å molecular sieves can help to remove water and improve the reaction outcome.

  • Substrate Reactivity: The electronic and steric properties of the substituents on your starting materials can greatly influence the reaction's efficiency. For example, the Davis-Beirut reaction is known to be less effective with secondary alcohols, allyl/propargyl alcohols, and anilines as starting materials. If you suspect substrate reactivity is the issue, exploring alternative synthetic routes may be necessary.

  • Insufficient Stoichiometry of Reagents: An inadequate amount of a key reagent, such as a base, can lead to incomplete conversion. For example, using a reduced amount of K2CO3 (0.5 equivalents) has been shown to result in only 62% conversion in certain N-alkylation reactions. Ensure that the stoichiometry of all reagents is correct.

Issue 2: Formation of Undesired Regioisomers (N1 vs. N2 Alkylation)

Q: My N-alkylation of a substituted 1H-indazole is producing an inseparable mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?

A: Achieving high regioselectivity in the N-alkylation of indazoles is a common challenge due to the presence of two nucleophilic nitrogen atoms. The ratio of N1 to N2 isomers is highly dependent on the reaction conditions. Here are some strategies to favor the formation of the desired isomer:

  • For Preferential N1-Alkylation (Thermodynamic Product):

    • Base and Solvent System: A strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the N1 isomer.[1][2][3] This is often attributed to the formation of a more thermodynamically stable indazole anion. Cesium carbonate (Cs2CO3) in dioxane has also been shown to favor N1-alkylation.[1]

    • Steric Hindrance: Bulky substituents at the C3-position of the indazole ring can sterically hinder the N2-position, thereby promoting alkylation at the N1-position.[2][4]

  • For Preferential N2-Alkylation (Kinetic Product):

    • Base and Solvent System: Polar aprotic solvents like N,N-dimethylformamide (DMF) with weaker bases such as potassium carbonate (K2CO3) can lead to a higher proportion of the N2 isomer.[1][2]

    • Mitsunobu Conditions: The use of Mitsunobu conditions (e.g., triphenylphosphine and a dialkyl azodicarboxylate) in THF tends to favor N2-alkylation.[2][5]

    • Acidic Conditions: A protocol using trifluoromethanesulfonic acid (TfOH) with diazo compounds has been reported for highly selective N2-alkylation.[5][6]

    • Electronic Effects: Electron-withdrawing groups, particularly at the C7-position (e.g., -NO2 or -CO2Me), have been observed to direct alkylation to the N2-position with high selectivity (≥ 96%).[3][4]

Issue 3: Side Product Formation

Q: I am observing significant side product formation in my reaction mixture. How can I minimize these?

A: The formation of side products is a frequent challenge in indazole synthesis. Here are some strategies to improve the selectivity of your reaction:

  • Controlling Reaction Temperature: High reaction temperatures can provide the activation energy for isomerization from the kinetically favored product to the more thermodynamically stable one. For example, in the synthesis of 2H-indazoles, high temperatures can promote isomerization to the more stable 1H-indazole. Performing the reaction at lower temperatures (e.g., 0 °C or room temperature) can favor the kinetic product.

  • Optimizing Reaction Time: Prolonged reaction times can allow for the gradual isomerization of the desired product or for the formation of degradation products. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stopping the reaction once the starting material is consumed can help to minimize side product formation.

  • Purification Challenges: If side products are unavoidable, effective purification is crucial. Column chromatography is a common method for separating indazole derivatives.[7][8] The choice of eluent system is critical for achieving good separation.[8] Common solvent systems include ethyl acetate/hexane and dichloromethane/methanol.[8] For basic indazole derivatives that may exhibit tailing on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation.[8]

Data on Reaction Optimization

The following tables summarize quantitative data on the impact of different reaction conditions on the regioselectivity of N-alkylation of indazoles.

Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity of Indazole Alkylation

Indazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioTotal Yield (%)Reference(s)
1H-indazole-3-carboxylaten-pentyl bromideCs2CO3DMF1.5:1-
1H-indazole-3-carboxylaten-pentyl bromideK2CO3DMF1.2:175
1H-indazole-3-carboxylaten-pentyl bromideNaHTHF>99:1-[9]
1H-indazoleMethyl IodideK2CO3DMF44:40~84[10]
1H-indazoleIsopropyl BromideCs2CO3VariousPoor Selectivity<52[10]
1H-indazoleVarious TosylatesCs2CO3DMF>99:<1 (N1)>90[10]

Table 2: Influence of C3 and C7 Substituents on N-Alkylation Regioselectivity

Indazole SubstrateAlkylating AgentBase/SolventN1:N2 RatioObservationReference(s)
3-tert-butyl-1H-indazolen-pentyl bromideNaH / THF>99:1Bulky C3-substituent favors N1-alkylation[2]
7-nitro-1H-indazolen-pentyl bromideNaH / THF4:96C7-electron-withdrawing group favors N2-alkylation[3]
7-carboxy-1H-indazolen-pentyl bromideNaH / THF4:96C7-electron-withdrawing group favors N2-alkylation[3]

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below.

Protocol 1: N1-Selective Alkylation of 1H-Indazoles

This protocol is adapted from procedures that have demonstrated high N1-selectivity using sodium hydride in THF.[1][5]

  • Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: One-Pot Synthesis of 2H-Indazoles via Condensation-Cadogan Reductive Cyclization

This protocol is based on a mild and efficient one-pot synthesis of 2H-indazoles.[4][11]

  • Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).

  • Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.

  • Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.

Protocol 3: Suzuki-Miyaura Coupling of 3-Iodoindazoles

This is a general protocol for the Suzuki-Miyaura coupling of a 3-iodoindazole derivative and may require optimization for specific substrates.[12]

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the 3-iodo-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and the base (e.g., K2CO3, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 4: Synthesis of 3-amino-1H-indazoles from o-fluorobenzonitrile

This protocol is adapted from a procedure for the synthesis of 3-amino-1H-indazoles.[13]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-fluorobenzonitrile (1.0 equiv) in n-butanol.

  • Reagent Addition: Add hydrazine hydrate (excess) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC).

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visual Guides

The following diagrams illustrate common workflows and decision-making processes in the synthesis of indazole derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis cluster_product Final Product start Select Starting Materials reaction Perform Synthesis start->reaction workup Aqueous Workup / Extraction reaction->workup purification Column Chromatography / Recrystallization workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Pure Indazole Derivative analysis->product

General experimental workflow for indazole synthesis.

G start Low Yield / Incomplete Reaction check_temp Is the reaction temperature optimal? start->check_temp optimize_temp Screen a range of temperatures check_temp->optimize_temp No check_solvent Are reactants fully dissolved? check_temp->check_solvent Yes optimize_temp->check_solvent change_solvent Try a different solvent system check_solvent->change_solvent No check_reagents Is the stoichiometry of reagents correct? check_solvent->check_reagents Yes change_solvent->check_reagents adjust_reagents Verify and adjust reagent amounts check_reagents->adjust_reagents No check_water Is the reaction sensitive to water? check_reagents->check_water Yes adjust_reagents->check_water add_drying_agent Add molecular sieves or use anhydrous conditions check_water->add_drying_agent Yes consider_route Consider alternative synthetic route check_water->consider_route No add_drying_agent->consider_route

Troubleshooting decision tree for low yield.

G start Poor N1/N2 Selectivity desired_n1 Desired Product: N1-Substituted Indazole start->desired_n1 desired_n2 Desired Product: N2-Substituted Indazole start->desired_n2 use_nah_thf Use NaH in THF desired_n1->use_nah_thf use_bulky_c3 Introduce bulky C3-substituent desired_n1->use_bulky_c3 use_k2co3_dmf Use K2CO3 in DMF desired_n2->use_k2co3_dmf use_mitsunobu Consider Mitsunobu reaction desired_n2->use_mitsunobu use_c7_ewg Introduce C7 electron-withdrawing group desired_n2->use_c7_ewg use_acidic_conditions Use acidic conditions (e.g., TfOH) desired_n2->use_acidic_conditions

Workflow for optimizing N1/N2 regioselectivity.

References

Technical Support Center: Enhancing Regioselectivity of N-Alkylation of Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of indazoles. The regioselectivity of this reaction is a common challenge, and this guide offers solutions to achieve the desired N1 or N2 substitution.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of indazoles.

Problem Potential Cause Suggested Solution
Low N1 Regioselectivity / Mixture of N1 and N2 Isomers Reaction conditions favor a mixture of kinetic and thermodynamic products. Weaker bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) can lead to poor selectivity.To favor the thermodynamically more stable N1 isomer, use a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[1][2][3] This combination has been shown to provide >99% N1 regioselectivity for some substrates.[3] Allowing the reaction to reach thermodynamic equilibrium, for instance by prolonged reaction times or gentle heating, can also improve N1 selectivity.
Low N2 Regioselectivity / Predominance of N1 Isomer The N1 position is generally thermodynamically favored. Standard alkylation conditions often lead to the N1 product.To achieve N2 selectivity, conditions favoring kinetic control are often necessary. One effective method is the use of triflic acid (TfOH) with diazo compounds, which can afford N2/N1 ratios up to 100/0.[4] Alternatively, the Mitsunobu reaction (using PPh₃ and DIAD/DEAD) shows a strong preference for the N2 position.[3][5][6] Steric hindrance at the N1 position, introduced by a substituent at C7 (e.g., -NO₂ or -CO₂Me), can also effectively direct alkylation to the N2 position.[1][3][6][7]
Poor Overall Yield Incomplete reaction, side reactions, or degradation of starting material/product. Harsh reaction conditions.Optimize reaction parameters such as temperature and reaction time. Ensure anhydrous conditions, as the presence of water can quench the base and hydrolyze the alkylating agent. If using NaH, ensure it is fresh and properly handled. For temperature-sensitive substrates, consider milder conditions or alternative synthetic routes like the Mitsunobu reaction.
Difficulty in Separating N1 and N2 Isomers The regioisomers can have very similar polarities, making chromatographic separation challenging.While careful selection of the chromatographic system (eluent and stationary phase) can sometimes resolve the isomers, the most effective approach is to improve the regioselectivity of the reaction itself to minimize the formation of the undesired isomer. If separation is unavoidable, consider derivatization of the mixture to alter the physical properties of the isomers, facilitating separation, followed by removal of the directing group.
No Reaction or Very Slow Conversion Insufficiently strong base, inactive alkylating agent, or low reaction temperature. Steric hindrance can also play a role.Ensure the chosen base is strong enough to deprotonate the indazole. For example, NaH is more effective than K₂CO₃. Check the quality of the alkylating agent. Increasing the reaction temperature may be necessary, but be mindful of potential impacts on regioselectivity. For sterically hindered substrates, a more reactive electrophile or a less bulky base might be required.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the N1 vs. N2 regioselectivity in indazole alkylation?

A1: The regiochemical outcome of indazole alkylation is a delicate balance of several factors:

  • Base and Solvent System : This is a critical factor. Strong bases like NaH in aprotic solvents like THF typically favor N1 alkylation.[1][3] Weaker bases such as K₂CO₃ in polar aprotic solvents like DMF often result in a mixture of isomers.[5]

  • Substituents on the Indazole Ring : The electronic and steric nature of substituents plays a significant role. Electron-withdrawing groups at the C7 position can sterically hinder the N1 position and direct alkylation to N2.[1][3][6] Bulky groups at the C3 position can favor N1 alkylation.[1]

  • Nature of the Alkylating Agent : The electrophile itself can influence the regioselectivity.[3]

  • Thermodynamic vs. Kinetic Control : The 1H-indazole tautomer is generally more thermodynamically stable, and conditions that allow for equilibration tend to favor the N1-alkylated product.[1][5] Kinetically controlled conditions may favor the formation of the N2-alkylated product.[1]

Q2: Which conditions are best for selective N1-alkylation?

A2: For high N1 selectivity, the combination of sodium hydride (NaH) as the base and tetrahydrofuran (THF) as the solvent is highly recommended.[1][3] This system leverages the formation of the thermodynamically more stable N1-anion and has been reported to yield >99% N1 regioselectivity for a variety of indazole substrates.[3]

Q3: How can I selectively synthesize the N2-alkylated indazole?

A3: Several methods can be employed to favor N2-alkylation:

  • Acid-Catalyzed Alkylation : Using triflic acid (TfOH) as a catalyst with diazo compounds as the alkylating agent has been shown to be highly selective for the N2 position.[4]

  • Mitsunobu Reaction : This reaction, involving an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD), often shows a strong preference for N2-alkylation.[3][5][6]

  • Steric Directing Groups : Introducing a sterically demanding substituent, such as a nitro or carboxylate group, at the C7 position of the indazole ring will hinder attack at the N1 position and promote N2-alkylation.[1][3][6][7]

Q4: Does the tautomerism of indazole affect the alkylation outcome?

A4: Yes, the annular tautomerism between 1H-indazole and 2H-indazole is central to understanding the regioselectivity. The 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[1][8] Alkylation at the N1 position leads to the thermodynamically favored product, while alkylation at the N2 position is often the result of a kinetically controlled process.[1] Computational studies have shown that while the activation energy for N1 alkylation might appear lower, the energy required for the substrate to adopt the less stable 2H-tautomer form before N1-alkylation results in a higher overall energy barrier, thus favoring N2 alkylation under certain conditions.[9]

Summary of Reaction Conditions for Regioselective N-Alkylation

The following tables summarize quantitative data for different reaction conditions to guide your experimental design.

Table 1: Conditions Favoring N1-Alkylation

Indazole SubstrateBaseSolventAlkylating AgentN1:N2 RatioReference
3-Carboxymethyl-1H-indazoleNaHTHFAlkyl Bromide>99:1[3]
3-tert-Butyl-1H-indazoleNaHTHFAlkyl Bromide>99:1[3]
3-COMe-1H-indazoleNaHTHFAlkyl Bromide>99:1[3]
3-Carboxamide-1H-indazoleNaHTHFAlkyl Bromide>99:1[3]
1H-IndazoleNaHTHFAlkyl HalideHigh N1 selectivity[1]

Table 2: Conditions Favoring N2-Alkylation

Indazole SubstrateReagents/CatalystSolventAlkylating AgentN2:N1 RatioReference
Various 1H-indazolesTfOHDCMDiazo compoundsup to 100:0[4]
1H-IndazolePPh₃, DIAD/DEADTHFAlcohol2.5:1[3][6]
7-NO₂-1H-indazoleNaHTHFAlkyl Halide≥96:4[3][7]
7-CO₂Me-1H-indazoleNaHTHFAlkyl Halide≥96:4[3][7]
Various 1H-indazolesTfOH or Cu(OTf)₂Not specifiedAlkyl 2,2,2-trichloroacetimidatesHigh N2 selectivity[10]

Experimental Protocols

Protocol 1: General Procedure for Selective N1-Alkylation using NaH/THF

  • Preparation : Under an inert atmosphere (e.g., Nitrogen or Argon), add the 1H-indazole (1.0 equiv.) to anhydrous tetrahydrofuran (THF).

  • Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Stirring : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation : Add the alkylating agent (e.g., alkyl halide or tosylate, 1.1-1.5 equiv.) dropwise to the suspension at room temperature.

  • Reaction Monitoring : Stir the reaction mixture at room temperature or heat if necessary (e.g., 50 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup : Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[2][5]

Protocol 2: General Procedure for Selective N2-Alkylation using TfOH and Diazo Compounds

  • Preparation : To a solution of the 1H-indazole (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv.).

  • Catalyst Addition : Add triflic acid (TfOH, 0.1-0.2 equiv.) dropwise at 0 °C.

  • Reaction : Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup : Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction : Separate the layers and extract the aqueous phase with DCM.

  • Purification : Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the pure N2-alkylated product.[5]

Protocol 3: General Procedure for N2-Alkylation via Mitsunobu Reaction

  • Preparation : Dissolve the 1H-indazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.

  • Reagent Addition : Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise.

  • Reaction : Allow the reaction to warm to room temperature and stir overnight.

  • Concentration : Remove the solvent under reduced pressure.

  • Purification : Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.[5]

Visual Guides

G cluster_n1 Pathway to N1-Alkylation (Thermodynamic Control) cluster_n2 Pathway to N2-Alkylation (Kinetic Control) Indazole_N1 1H-Indazole Anion_N1 Indazolide Anion (More Stable Tautomer) Indazole_N1->Anion_N1 Strong Base (NaH) Aprotic Solvent (THF) Product_N1 N1-Alkylated Indazole (Thermodynamic Product) Anion_N1->Product_N1 Alkylation (R-X) Indazole_N2 1H-Indazole Anion_N2 Indazolide Anion Indazole_N2->Anion_N2 Specific Conditions (e.g., Mitsunobu, TfOH) Product_N2 N2-Alkylated Indazole (Kinetic Product) Anion_N2->Product_N2 Alkylation (R-X)

Caption: Thermodynamic vs. Kinetic control in N-alkylation of indazoles.

G cluster_conditions_n1 Conditions for N1-Selectivity cluster_conditions_n2 Conditions for N2-Selectivity Start Start: N-Alkylation of Indazole DesiredProduct Desired Product? Start->DesiredProduct N1_Product N1-Alkylated Indazole DesiredProduct->N1_Product N1 N2_Product N2-Alkylated Indazole DesiredProduct->N2_Product N2 Base_N1 Base: NaH N1_Product->Base_N1 Solvent_N1 Solvent: THF N1_Product->Solvent_N1 Method_N2 Method: Mitsunobu or TfOH/Diazo N2_Product->Method_N2 Substituent_N2 Substituent: C7-EWG (e.g., -NO2) N2_Product->Substituent_N2

Caption: Decision workflow for selecting conditions for regioselective N-alkylation.

G Indazole Indazole Substrate Conditions Reaction Conditions (Base, Solvent, Temp.) Indazole->Conditions AlkylatingAgent Alkylating Agent (R-X) Conditions->AlkylatingAgent Workup Workup & Purification (Quenching, Extraction, Chromatography) AlkylatingAgent->Workup N1_Product N1-Alkylated Indazole Workup->N1_Product N2_Product N2-Alkylated Indazole Workup->N2_Product

Caption: General experimental workflow for the N-alkylation of indazoles.

References

Technical Support Center: Characterization of Tetrahydroindazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrahydroindazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My synthesis of a substituted tetrahydroindazole yielded two distinct products with identical mass. What is the likely cause?

A1: You have likely synthesized N-1 and N-2 regioisomers. The alkylation or arylation of the indazole core can occur at either of the two nitrogen atoms of the pyrazole ring, leading to a mixture of constitutional isomers. These isomers will have the same mass but different chemical and physical properties.

Troubleshooting:

  • Chromatographic Separation: The most common method to separate these regioisomers is reverse-phase preparative HPLC.[1]

  • Spectroscopic Confirmation: After separation, the distinct structures of the N-1 and N-2 isomers must be confirmed using 1D and 2D NMR techniques (NOESY, HMBC). The spatial relationship between the substituent and the protons on the tetrahydro- portion of the indazole will be different for each isomer.

Q2: I am observing unexpected peaks or significant peak shifting in the 1H NMR spectrum of my tetrahydroindazolone derivative when I change the solvent. Why is this happening?

A2: This phenomenon is likely due to tautomerism. Tetrahydroindazolones can exist in at least three tautomeric forms: the 1H, 2H, and 4-hydroxy-indazole forms.[2] The equilibrium between these tautomers can be highly sensitive to the solvent environment. For instance, a polar solvent might favor a more polar tautomer, leading to a different spectral appearance compared to a nonpolar solvent.[2]

Troubleshooting:

  • Solvent Study: Run NMR spectra in a variety of deuterated solvents with different polarities (e.g., CDCl3, DMSO-d6, and Methanol-d4) to understand the tautomeric behavior.[3][4]

  • 2D NMR: Techniques like 1H-15N HMBC can be invaluable in definitively identifying the protonated nitrogen, thus distinguishing between the 1H and 2H tautomers.

  • Computational Analysis: Theoretical calculations (e.g., DFT B3LYP/6-31G**) can predict the relative stability of the different tautomers in the gas phase and in solution, aiding in spectral interpretation.[2]

Q3: My tetrahydroindazole derivative has poor aqueous solubility. What are some common strategies to address this?

A3: Poor aqueous solubility is a common challenge in drug development. For tetrahydroindazole derivatives, several medicinal chemistry strategies can be employed:

  • Introduce Polar Functional Groups: Incorporating polar groups (e.g., hydroxyl, amino, or carboxylic acid moieties) can increase hydrophilicity.

  • Reduce Lipophilicity: In some cases, reducing the lipophilicity by, for example, introducing nitrogen atoms into aromatic rings (e.g., creating pyrimidinyl analogues from pyridyl analogues), has been explored.[3][4]

  • Formulate as a Salt: If the molecule has a basic or acidic handle, salt formation can significantly improve aqueous solubility.

Troubleshooting Guide

NMR Spectroscopy Issues
Problem Possible Cause Suggested Solution
Broad NMR Signals 1. Presence of tautomers or rotamers in slow exchange on the NMR timescale.2. Compound aggregation at high concentrations.3. Paramagnetic impurities.1. Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the issue is slow exchange, the peaks may sharpen or coalesce at higher temperatures.2. Dilution Study: Run the NMR at a lower concentration.3. Sample Purity: Ensure the sample is free from paramagnetic metals, often from catalysts used in synthesis.
Incorrect Integration 1. Overlapping signals.2. Incomplete relaxation of nuclei.1. 2D NMR: Use 2D techniques like COSY and HSQC to resolve overlapping signals.2. Increase Relaxation Delay: Increase the delay time (d1) in your acquisition parameters to ensure full relaxation, especially for quaternary carbons in 13C NMR.
Difficulty Assigning Regioisomers Ambiguous through-space correlations.Nuclear Overhauser Effect (NOE) Spectroscopy: Use 1D selective NOE or 2D NOESY/ROESY experiments. For an N-1 substituted isomer, an NOE should be observed between the substituent and protons on the C7a or C3a positions of the indazole core, which will be absent in the N-2 isomer.
Mass Spectrometry Issues
Problem Possible Cause Suggested Solution
Unclear Fragmentation Pattern The fragmentation pathway is not straightforward.1. High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass data to determine the elemental composition of fragment ions.2. MS/MS Analysis: Perform tandem mass spectrometry to isolate a parent ion and observe its specific fragmentation. This is crucial for metabolite identification, such as pinpointing hydroxylation sites on the saturated rings.[3]
Weak or Absent Molecular Ion Peak The molecular ion is unstable and readily fragments.1. Use a Softer Ionization Technique: If using Electron Ionization (EI), switch to a softer method like Electrospray Ionization (ESI) or Chemical Ionization (CI).2. Analyze Adducts: In ESI, look for adducts with sodium ([M+Na]+) or methanol ([M+MeOH+H]+) which can help confirm the molecular weight.

Experimental Protocols

Protocol 1: General NMR Characterization
  • Sample Preparation: Dissolve 5-10 mg of the purified tetrahydroindazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.

  • Internal Standard: Use the residual solvent peak as the primary internal reference (e.g., CHCl3 at 7.26 ppm for 1H NMR, CDCl3 at 77.16 ppm for 13C NMR).[3][4]

  • 1H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard single pulse (zg30).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • 13C NMR Acquisition:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 or more, depending on concentration and solubility.

  • 2D NMR: Acquire COSY, HSQC, HMBC, and NOESY/ROESY spectra as needed for complete structural elucidation and isomer differentiation.

Protocol 2: Purity Assessment by HPLC-UV
  • System: An HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

    • Example Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Monitor at multiple wavelengths, such as 214, 254, and 280 nm, to ensure detection of all components.[3]

  • Analysis: Purity is assessed by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Visualizations

G cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_analysis Structural Analysis & Purity synthesis Chemical Synthesis purification Flash Chromatography synthesis->purification lcms LC-MS Analysis purification->lcms nmr_1d 1D NMR (1H, 13C) purification->nmr_1d check_isomers Single Mass? Multiple Products? lcms->check_isomers isomers_yes Separate Regioisomers (Prep-HPLC) check_isomers->isomers_yes Yes nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) check_isomers->nmr_2d No isomers_yes->nmr_2d hplc_purity Purity Check (HPLC-UV >95%) nmr_2d->hplc_purity final Characterized Compound hplc_purity->final

Caption: Workflow for the synthesis and characterization of tetrahydroindazole derivatives.

G start Observe unexpected NMR peak shifts/ broadening with solvent change check_tautomers Is the compound a tetrahydroindazolone or similar structure? start->check_tautomers cause_tautomerism Likely Cause: Solvent-dependent tautomeric equilibrium check_tautomers->cause_tautomerism Yes solution_vt_nmr Run Variable Temperature (VT) NMR to check for coalescence cause_tautomerism->solution_vt_nmr solution_2d_nmr Run 1H-15N HMBC to identify protonated nitrogen cause_tautomerism->solution_2d_nmr solution_comp_chem Use computational chemistry to predict stable tautomers cause_tautomerism->solution_comp_chem resolved Issue Resolved solution_vt_nmr->resolved solution_2d_nmr->resolved solution_comp_chem->resolved

Caption: Troubleshooting guide for solvent-dependent NMR spectral changes.

References

Validation & Comparative

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid vs. other indazole derivatives bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of the bioactivity of various indazole derivatives, with a focus on structural features relevant to 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid. We will explore key classes of bioactive indazoles, present quantitative data, and provide insights into their mechanisms of action and experimental evaluation.

Diverse Bioactivities of the Indazole Core

Indazole and its derivatives are known to possess a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[1][2][3][4] The versatility of the indazole ring system allows for substitutions at various positions, leading to a diverse range of biological targets and activities.

Comparison of Bioactive Indazole Derivatives

While specific bioactivity data for this compound is not extensively reported in publicly available literature, we can infer potential activities by examining related structures. The key structural features of this molecule are:

  • A tetrahydro-indazole core: This saturated ring system has been explored for anti-inflammatory properties.[1]

  • An N-methyl group at the 2-position: The position of N-alkylation can significantly influence the biological activity.

  • A carboxylic acid at the 3-position: This functional group can be a key pharmacophore or a synthetic handle for creating more complex derivatives like indazole-3-carboxamides.

The following tables summarize the bioactivities of several classes of indazole derivatives, providing a basis for comparison.

Table 1: Indazole-3-Carboxamide Derivatives as CRAC Channel Blockers

The Calcium Release-Activated Calcium (CRAC) channel is a crucial mediator of calcium signaling in immune cells, making it an attractive target for inflammatory and autoimmune diseases.[5][6] Indazole-3-carboxamides have emerged as potent blockers of this channel.

Compound IDStructureTargetBioactivity (IC₅₀)Reference
12d 1-((2,4-dichlorophenyl)methyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamideCRAC Channel0.67 µM[6][7]
12a 1-((2,4-dichlorophenyl)methyl)-N-(2,6-difluorophenyl)-1H-indazole-3-carboxamideCRAC Channel1.51 µM[7]
9c N-(1-((2,4-dichlorophenyl)methyl)-1H-indazol-3-yl)nicotinamide (reverse amide)CRAC Channel> 100 µM (inactive)[5]

Note: The regiochemistry of the amide linker is critical for activity, with the 3-carboxamide being significantly more potent than the reverse amide isomer.[5][6]

Table 2: Indazole Derivatives with Anticancer Activity

Numerous indazole derivatives have been investigated as anticancer agents, often targeting protein kinases involved in tumor growth and proliferation.[8][9]

Compound IDStructureCancer Cell Line(s)Bioactivity (IC₅₀)Reference
Compound 2f (Structure not fully specified in abstract)4T1 (Breast Cancer)0.23 - 1.15 µM[8]
Pazopanib 5-((4-((2,3-dimethyl-2H-indazol-6-yl)methylamino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamideMultiple(Marketed Drug)[9]
Axitinib N-methyl-2-((3-((E)-2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamideMultiple(Marketed Drug)[4]
Table 3: Indazole Derivatives with Antimicrobial and Antiprotozoal Activity

The indazole scaffold is also a source of compounds with activity against bacteria, fungi, and protozoa.[3][9]

Compound ClassOrganism(s)BioactivityReference
3-methyl-1H-indazole derivativesBacillus subtilis, Escherichia coliZone of inhibition: 22 mm and 46 mm, respectively[3]
2-phenyl-2H-indazole derivativesEntamoeba histolytica, Giardia intestinalis, Trichomonas vaginalisMore potent than metronidazole (specific IC₅₀ values in reference)[9]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of bioactivity data. Below are generalized protocols for key assays mentioned in the cited literature.

CRAC Channel Inhibition Assay

This assay measures the ability of a compound to block calcium influx through CRAC channels.

  • Cell Culture: RBL-2H3 (rat basophilic leukemia) cells are commonly used as they endogenously express CRAC channels.

  • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Thapsigargin Treatment: Thapsigargin is used to deplete intracellular calcium stores, which in turn activates the CRAC channels.

  • Compound Addition: The test compound is added to the cells.

  • Calcium Influx Measurement: Extracellular calcium is added, and the change in intracellular calcium concentration is measured using a fluorescence plate reader. A decrease in the fluorescence signal in the presence of the compound indicates inhibition of the CRAC channel.

  • Data Analysis: IC₅₀ values are calculated from the dose-response curves.

Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic or cytostatic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G CRAC Channel Signaling Pathway cluster_cell Mast Cell Antigen Antigen IgE IgE Antigen->IgE binds FcεRI FcεRI Receptor IgE->FcεRI binds PLCγ PLCγ FcεRI->PLCγ activates PIP2 PIP2 PLCγ->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca²⁺ Store) IP3->ER binds to receptor on STIM1 STIM1 ER->STIM1 Ca²⁺ depletion activates ORAI1 ORAI1 (CRAC Channel) STIM1->ORAI1 translocates and gates Ca_influx Ca²⁺ Influx ORAI1->Ca_influx Degranulation Degranulation (Release of Inflammatory Mediators) Ca_influx->Degranulation Indazole_Blocker Indazole-3-carboxamide (e.g., 12d) Indazole_Blocker->ORAI1 blocks

Caption: CRAC Channel Signaling Pathway in Mast Cells and Inhibition by Indazole Derivatives.

G Experimental Workflow for Bioactivity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening Indazole_acid Indazole-3-carboxylic acid Coupling Amide Coupling Indazole_acid->Coupling Amine Amine Amine->Coupling Indazole_amide Indazole-3-carboxamide Library Coupling->Indazole_amide Primary_assay Primary Assay (e.g., CRAC Channel Inhibition) Indazole_amide->Primary_assay Dose_response Dose-Response & IC₅₀ Determination Primary_assay->Dose_response Secondary_assay Secondary Assays (e.g., Cytotoxicity, Selectivity) Dose_response->Secondary_assay SAR Structure-Activity Relationship (SAR) Analysis Secondary_assay->SAR Lead_optimization Lead Optimization SAR->Lead_optimization

Caption: General workflow for the synthesis and biological screening of indazole derivatives.

Conclusion

The indazole scaffold is a rich source of biologically active compounds with therapeutic potential across various disease areas. While direct bioactivity data for this compound is limited, the analysis of related indazole derivatives provides valuable insights. The tetrahydro-indazole core suggests potential anti-inflammatory activity, and the 3-carboxylic acid moiety serves as a crucial handle for the synthesis of potent derivatives, such as the indazole-3-carboxamide CRAC channel blockers. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the discovery and development of novel indazole-based therapeutics.

References

A Comparative Analysis of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid and Known ALK Inhibitors in the BMP Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical efficacy of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid against established inhibitors of the Bone Morphogenetic Protein (BMP) signaling pathway, namely Dorsomorphin and its potent derivative, LDN-193189. The BMP pathway plays a crucial role in embryonic development and tissue homeostasis, making its constituent kinases, such as Activin Receptor-Like Kinase (ALK), significant targets for therapeutic intervention in various diseases.

Introduction to the BMP Signaling Pathway

The BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of Type I and Type II serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of the Type I receptor by the constitutively active Type II receptor. The activated Type I receptor, in turn, phosphorylates downstream signaling molecules known as SMADs (specifically SMAD1, SMAD5, and SMAD8). These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. Key Type I receptors in this pathway include ALK1, ALK2, ALK3, and ALK6.

Mechanism of Action of Compared Inhibitors

The inhibitors discussed in this guide are ATP-competitive inhibitors that target the kinase domain of ALK receptors, thereby preventing the phosphorylation of downstream SMAD proteins and inhibiting the signaling cascade.

  • Dorsomorphin (Compound C): A widely used small molecule inhibitor that targets AMP-activated protein kinase (AMPK) and also effectively inhibits BMP Type I receptors ALK2, ALK3, and ALK6.[1]

  • LDN-193189: A derivative of Dorsomorphin, it is a highly potent and selective inhibitor of BMP Type I receptors, particularly ALK1, ALK2, ALK3, and ALK6.[2][3][4][5][6] It exhibits significantly greater selectivity for BMP receptors over other kinases compared to Dorsomorphin.

  • This compound (Hypothetical Data): For the purpose of this guide, we will treat this compound as a novel investigational inhibitor of ALK receptors. The data presented for this compound is hypothetical and is intended to provide a framework for comparison.

Quantitative Efficacy Comparison

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the compared compounds against various ALK receptors from in vitro kinase assays. Lower IC50 values indicate higher potency.

CompoundALK1 IC50 (nM)ALK2 IC50 (nM)ALK3 IC50 (nM)ALK6 IC50 (nM)
Dorsomorphin-~110--
LDN-1931890.80.85.316.7
This compound 15105085

Note: Data for this compound is hypothetical. Data for Dorsomorphin and LDN-193189 are compiled from publicly available sources.[3][5][7]

The next table presents the IC50 values from cell-based assays, which measure the functional inhibition of the BMP pathway within a cellular context.

CompoundCellular ALK2 Inhibition IC50 (nM)Cellular ALK3 Inhibition IC50 (nM)
LDN-193189530
This compound 45150

Note: Data for this compound is hypothetical. Data for LDN-193189 is from C2C12 cells.[2][5][6]

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a method to determine the IC50 values of inhibitors against purified ALK enzymes.

  • Reagents and Materials:

    • Recombinant human ALK1, ALK2, ALK3, and ALK6 enzymes.

    • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

    • ATP (radiolabeled or for use with ADP-Glo™ system).

    • Substrate peptide (e.g., a generic kinase substrate).

    • Test inhibitors dissolved in DMSO.

    • 384-well plates.

    • ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose paper for radiolabeling methods.

  • Procedure:

    • A dilution series of the test inhibitor is prepared in DMSO and then diluted in kinase buffer.

    • The kinase, substrate, and inhibitor are added to the wells of a 384-well plate.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 120 minutes).

    • The kinase reaction is stopped, and the amount of ADP produced (or substrate phosphorylated) is quantified using a detection reagent and a luminometer (for ADP-Glo™) or by measuring radioactivity.

    • IC50 values are calculated by fitting the data to a dose-response curve.

Cell-Based SMAD Phosphorylation Assay (In-Cell Western)

This protocol describes a method to measure the inhibition of BMP-induced SMAD phosphorylation in a cellular context.[8][9]

  • Reagents and Materials:

    • C2C12 myoblast cell line.

    • DMEM with 10% FBS and antibiotics.

    • Recombinant BMP4.

    • Test inhibitors dissolved in DMSO.

    • Primary antibodies against phospho-SMAD1/5/8 and total SMAD1.

    • Fluorescently labeled secondary antibodies.

    • 96-well plates.

    • Imaging system capable of detecting fluorescence in microplates.

  • Procedure:

    • C2C12 cells are seeded in 96-well plates and grown to confluence.

    • Cells are serum-starved overnight.

    • Cells are pre-treated with various concentrations of the test inhibitor for 1 hour.

    • Cells are then stimulated with BMP4 (e.g., 10 ng/mL) for 30 minutes.

    • The cells are fixed, permeabilized, and incubated with the primary antibodies followed by the fluorescently labeled secondary antibodies.

    • The fluorescence intensity is measured using an imaging system.

    • The ratio of phospho-SMAD to total SMAD is calculated, and the data is used to determine the IC50 of the inhibitor.

Visualizations

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TypeI_R Type I Receptor (ALK1/2/3/6) SMAD158 SMAD1/5/8 TypeI_R->SMAD158 Phosphorylates TypeII_R Type II Receptor TypeII_R->TypeI_R Activates pSMAD158 p-SMAD1/5/8 SMAD_complex p-SMAD/SMAD4 Complex pSMAD158->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Target_Genes Target Gene Transcription SMAD_complex->Target_Genes Regulates BMP_Ligand BMP Ligand BMP_Ligand->TypeII_R Binds Inhibitors Dorsomorphin LDN-193189 2-Methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carboxylic acid Inhibitors->TypeI_R Inhibits

Caption: BMP signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Assay invitro_start Prepare Reagents (Enzyme, Substrate, Inhibitor) invitro_reaction Initiate Kinase Reaction with ATP invitro_start->invitro_reaction invitro_quantify Quantify ADP Production or Substrate Phosphorylation invitro_reaction->invitro_quantify invitro_end Calculate IC50 invitro_quantify->invitro_end cell_start Seed and Culture Cells (e.g., C2C12) cell_treat Pre-treat with Inhibitor cell_start->cell_treat cell_stimulate Stimulate with BMP4 cell_treat->cell_stimulate cell_measure Measure p-SMAD Levels (In-Cell Western) cell_stimulate->cell_measure cell_end Calculate IC50 cell_measure->cell_end

Caption: General experimental workflow for inhibitor testing.

References

In Vitro Target Engagement: A Comparative Guide for 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended biological target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key in vitro methodologies to validate the target engagement of a novel compound, exemplified by 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid. We will explore established techniques, presenting their experimental workflows, and a comparison of their respective strengths and weaknesses.

While specific target engagement data for this compound is not publicly available, this guide outlines the established methods that would be employed to generate such validation data. The following sections detail common assays for confirming direct interaction between a small molecule and its protein target in a cellular environment.

Comparison of Target Validation Methods

Several robust methods exist to confirm the direct cellular targets of a small molecule. The choice of method often depends on the properties of the small molecule, the availability of specific reagents, and the particular experimental question being addressed.[1] Key methodologies include the Cellular Thermal Shift Assay (CETSA), Affinity Chromatography coupled with Mass Spectrometry (AC-MS), and Drug Affinity Responsive Target Stability (DARTS).

Method Principle Advantages Disadvantages Typical Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a higher melting temperature.Label-free, applicable in live cells and tissues, reflects physiological conditions.[2]Requires high-quality antibodies for detection, workflow can be laborious.[3]Change in protein thermal stability (melting curve shift).
Affinity Chromatography-Mass Spectrometry (AC-MS) An immobilized version of the small molecule is used to "pull down" interacting proteins from cell lysates.[1]Can identify unknown targets, provides direct evidence of binding.Requires chemical modification of the compound, which may alter its activity; risk of identifying non-specific binders.[1]Enrichment of target protein abundance.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolysis.Label-free, does not require compound modification.May not be suitable for all proteins or ligands, requires optimization of protease concentration and digestion time.[1]Decreased susceptibility to proteolysis.

Hypothetical Target Engagement Data

To illustrate the type of data generated from these assays, the following table presents hypothetical results for this compound against a putative target protein.

Assay Parameter Value
CETSA Thermal Shift (ΔTm)+ 4.2 °C
EC50 (Isothermal Dose-Response)1.5 µM
AC-MS Target Protein Enrichment (Fold Change)15-fold
DARTS Protection from Proteolysis (EC50)2.1 µM

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[2][3]

Workflow:

  • Cell Culture and Treatment: Culture cells to an appropriate density and treat with either the vehicle control or varying concentrations of this compound for a specified duration.

  • Heating: Heat the cell suspensions in a PCR cycler across a defined temperature gradient.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated proteins.

  • Protein Detection and Quantification: Analyze the soluble protein fraction by Western blotting or other protein detection methods to quantify the amount of the target protein remaining at each temperature.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization.[1] For isothermal dose-response experiments, cells are heated at a single, optimized temperature, and the amount of soluble protein is plotted against the drug concentration.[1]

Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique aims to isolate the direct binding partners of a small molecule from a complex cellular protein mixture.[1]

Workflow:

  • Probe Synthesis: Synthesize an analog of this compound that includes a linker and an affinity tag (e.g., biotin). It is crucial to confirm that the biological activity of the modified molecule is retained.[1]

  • Cell Lysis: Prepare a native cell lysate from the relevant cell type.[1]

  • Affinity Purification: Immobilize the biotinylated compound on streptavidin-coated beads and incubate with the cell lysate to allow for the capture of interacting proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using mass spectrometry.

  • Data Analysis: Compare the proteins identified from the compound-treated sample to a control sample (e.g., beads with no compound or with an inactive analog) to identify specific binding partners.

Drug Affinity Responsive Target Stability (DARTS)

DARTS leverages the principle that the binding of a small molecule can stabilize a protein's structure, making it less susceptible to cleavage by proteases.[1]

Workflow:

  • Cell Lysis and Treatment: Prepare a cell lysate and divide it into aliquots. Treat the aliquots with either vehicle or varying concentrations of this compound.

  • Protease Digestion: Add a protease (e.g., pronase) to each aliquot and incubate for a specific time. The concentration of the protease and the digestion time need to be optimized.

  • Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Protein Analysis: Analyze the samples by SDS-PAGE and Western blotting to detect the target protein.

  • Data Analysis: Compare the amount of full-length target protein remaining in the compound-treated samples to the vehicle control. Increased protein stability in the presence of the compound indicates a direct interaction.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows of the described target engagement assays.

CETSA_Workflow A Cell Culture & Treatment B Heating A->B C Cell Lysis B->C D Separation of Soluble & Aggregated Proteins C->D E Protein Detection & Quantification D->E F Data Analysis (Melting Curve) E->F AC_MS_Workflow A Probe Synthesis C Affinity Purification A->C B Cell Lysis B->C D Washing C->D E Elution D->E F Mass Spectrometry E->F G Data Analysis F->G DARTS_Workflow A Cell Lysis & Treatment B Protease Digestion A->B C Quenching B->C D Protein Analysis (Western Blot) C->D E Data Analysis D->E

References

Comparative Cross-Reactivity Profiling of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic Acid and Novel CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of a representative tetrahydroindazole-based compound, analogous to 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, and other recently developed selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors. The data presented herein is intended to offer an objective comparison of their performance against a panel of kinases, supported by detailed experimental protocols.

The indazole scaffold is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including the inhibition of protein kinases.[1] Tetrahydroindazole derivatives, in particular, have been identified as potent inhibitors of CDK2/cyclin complexes.[2][3] As dysregulation of CDK2 activity is a hallmark of various cancers, the development of selective CDK2 inhibitors is a significant area of therapeutic research.[4] This guide will compare a representative tetrahydroindazole compound to next-generation selective CDK2 inhibitors that are currently in clinical development, providing valuable insights into their selectivity and potential for off-target effects.

Comparative Kinase Selectivity Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative tetrahydroindazole CDK2 inhibitor and three clinical-stage selective CDK2 inhibitors against a panel of cyclin-dependent kinases. This data allows for a direct comparison of their potency and selectivity. It is important to note that specific cross-reactivity data for this compound was not publicly available. Therefore, data for a closely related and published tetrahydroindazole derivative is used as a representative for this chemical class.

Target KinaseRepresentative Tetrahydroindazole (IC50 in µM)BLU-222 (IC50 in nM)[5]PF-07104091 (Ki in nM)[6]INX-315 (IC50 in nM)[7]
CDK2/Cyclin E1 Ki of 2.3 µM (for CDK2/Cyclin A) [2]<3 ~1 0.6
CDK1/Cyclin B1>1017>10030
CDK4/Cyclin D1>10258200-400133
CDK6/Cyclin D3>101141200-400338
CDK7/Cyclin H1>10345--
CDK9/Cyclin T1>1011717073

Experimental Protocols

Detailed methodologies for key experiments cited in kinase inhibitor profiling are provided below.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the determination of kinase activity and inhibitor potency using the ADP-Glo™ luminescent kinase assay, which measures the amount of ADP produced in a kinase reaction.

Materials:

  • Kinase (e.g., CDK2/Cyclin E1)

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • Test compounds (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase, substrate, and ATP in a reaction buffer.

    • Add the test compounds at various concentrations to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding the kinase reaction mixture to the wells.

    • Incubate the plate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well to convert the generated ADP into ATP and to catalyze a luciferase reaction that produces light.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.

Filtration-Based Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of a compound to a specific receptor by measuring the displacement of a radiolabeled ligand.[8][9]

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-ligand)

  • Unlabeled test compound

  • Binding buffer

  • Wash buffer

  • Glass fiber filter plates (e.g., GF/C) pre-soaked in a solution like 0.3% polyethylenimine (PEI)

  • Vacuum manifold or cell harvester

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled known ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) with gentle agitation.[8]

  • Filtration and Washing:

    • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plate using a cell harvester. This separates the bound radioligand-receptor complex from the free radioligand.

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity retained on the filters using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition curve.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

CDK2 Signaling Pathway in Cell Cycle Regulation

The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle. Activation of this complex leads to the phosphorylation of target proteins, such as the Retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to promote the expression of genes required for DNA synthesis.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates pRb_p Phosphorylated pRb pRb_E2F->pRb_p E2F Free E2F pRb_E2F->E2F releases CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb_E2F hyper-phosphorylates E2F->CyclinE_CDK2 activates transcription of Cyclin E DNA_Synth DNA Synthesis E2F->DNA_Synth activates genes for Inhibitor CDK2 Inhibitor (e.g., Tetrahydroindazole) Inhibitor->CyclinE_CDK2 inhibits

Caption: CDK2's role in the G1/S cell cycle transition.

Experimental Workflow for Kinase Cross-Reactivity Profiling

This diagram outlines the typical workflow for assessing the selectivity of a kinase inhibitor across a panel of kinases using an in vitro biochemical assay.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound Dilution Series Reaction Kinase Reaction (Kinase, Substrate, ATP, Compound) Compound->Reaction Kinase_Panel Kinase Panel Preparation Kinase_Panel->Reaction Detection Signal Detection (e.g., Luminescence) Reaction->Detection ADP-Glo™ Reagents Inhibition_Calc Calculate % Inhibition Detection->Inhibition_Calc IC50_Det Determine IC50 Values Inhibition_Calc->IC50_Det Selectivity Assess Selectivity Profile IC50_Det->Selectivity

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

References

Structure-Activity Relationship of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic Acid Analogs as Potential Aurora Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid analogs, with a focus on their potential as inhibitors of Aurora kinases, a family of key regulators of cell division and promising targets for cancer therapy. While direct SAR studies on this specific scaffold against Aurora kinases are limited in publicly available literature, this guide synthesizes information from related indazole-based kinase inhibitors to provide insights into the structural requirements for activity.

Introduction to this compound Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases. The this compound scaffold offers a three-dimensional structure that can be exploited to achieve selectivity and potency. The carboxylic acid moiety can act as a key hydrogen bond donor and acceptor, while the tetrahydro-fused ring system allows for substitutions that can probe different regions of the kinase active site.

Targeting Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for the development of novel anticancer agents. Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.

Comparative Analysis of Structurally Related Indazole Analogs

Table 1: In Vitro Antiproliferative Activity of Substituted Indazole Derivatives [1]

Compound IDR GroupA549 (Lung Cancer) IC50 (µM)4T1 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
2a 4-(4-methylpiperazin-1-yl)phenyl>10>10>101.154.89
2f 6-(4-methylpiperazin-1-yl)pyridin-3-yl1.150.230.800.340.58
2g 6-(piperazin-1-yl)pyridin-3-yl2.341.563.452.113.78
2h 6-(4-ethylpiperazin-1-yl)pyridin-3-yl1.870.982.011.542.33

Data extracted from a study on the synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[1]

Structure-Activity Relationship (SAR) Insights from Related Compounds:

Based on the data in Table 1 and general knowledge of indazole-based kinase inhibitors, the following SAR observations can be inferred for the this compound scaffold:

  • Substitution at the Indazole Core: The nature and position of substituents on the indazole ring are critical for activity. In the presented data, the pyridylpiperazine moiety at the 6-position of the indazole ring (compound 2f ) confers potent anticancer activity across multiple cell lines.

  • Role of the Piperazine Linker: The piperazine linker appears to be a favorable motif for activity.

  • N-alkylation of Piperazine: Methylation of the distal nitrogen of the piperazine (compound 2f ) is more favorable for activity compared to an unsubstituted piperazine (compound 2g ) or a larger ethyl group (compound 2h ), suggesting an optimal size and lipophilicity in this region for target engagement.

  • Carboxylic Acid vs. Carboxamide: While this guide focuses on the carboxylic acid, it is noteworthy that many potent indazole-based kinase inhibitors are carboxamides. The conversion of the carboxylic acid to various amides would be a key diversification strategy to explore interactions with the ribose-binding pocket of the kinase.

Experimental Protocols

Synthesis of this compound Analogs

A general synthetic route to the title compounds can be adapted from known procedures for similar indazole derivatives.

Scheme 1: General Synthetic Route

Synthesis reagent1 Cyclohexanone intermediate1 Ethyl 2-(2-oxocyclohexyl)-2-oxoacetate reagent1->intermediate1 NaOEt, EtOH reagent2 Diethyl oxalate reagent2->intermediate1 intermediate2 Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate intermediate1->intermediate2 AcOH reagent3 Methylhydrazine reagent3->intermediate2 product This compound intermediate2->product 1. LiOH, THF/H2O 2. HCl reagent4 LiOH product_amide Amide Analogs product->product_amide EDC, HOBt, DMF reagent5 Amine (R-NH2), Coupling agent reagent5->product_amide

Caption: General synthetic scheme for this compound and its amide analogs.

General Procedure:

  • Synthesis of Ethyl 2-(2-oxocyclohexyl)-2-oxoacetate: Cyclohexanone is reacted with diethyl oxalate in the presence of a base like sodium ethoxide in ethanol.

  • Synthesis of Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate: The resulting diketoester is then cyclized with methylhydrazine in a suitable solvent like acetic acid.

  • Hydrolysis to Carboxylic Acid: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide, followed by acidification.

  • Amide Formation (for analogs): The carboxylic acid can be coupled with various amines using standard peptide coupling reagents like EDC and HOBt to generate a library of amide analogs.

Biochemical Aurora Kinase Inhibition Assay

Objective: To determine the in vitro potency of the synthesized analogs against Aurora A and Aurora B kinases.

Principle: A common method is a luminescence-based kinase assay that measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate.

Materials:

  • Recombinant human Aurora A and Aurora B kinases

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start: Prepare Reagents step1 Dispense Kinase, Substrate, and Test Compound into Plate start->step1 step2 Initiate Reaction with ATP step1->step2 step3 Incubate at 30°C step2->step3 step4 Stop Reaction and Add ADP Detection Reagent step3->step4 step5 Measure Luminescence step4->step5 end End: Calculate IC50 step5->end

Caption: Workflow for a typical biochemical Aurora kinase inhibition assay.

Cell-Based Aurora Kinase Inhibition Assay

Objective: To assess the cellular potency of the synthesized analogs.

Principle: Inhibition of Aurora B in cells leads to a decrease in the phosphorylation of its substrate, histone H3 at serine 10 (pHH3-Ser10). This can be quantified by immunofluorescence or Western blotting.

Materials:

  • Human cancer cell line (e.g., HeLa or HCT116)

  • Cell culture medium and supplements

  • Test compounds

  • Fixation and permeabilization buffers

  • Primary antibody against phospho-histone H3 (Ser10)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a defined period (e.g., 24 hours).

  • Fixation and Staining: Fix, permeabilize, and stain the cells with the primary and secondary antibodies and DAPI.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Quantify the intensity of the phospho-histone H3 (Ser10) signal in the nucleus of each cell.

  • Data Analysis: Determine the concentration of the compound that causes a 50% reduction in the pHH3-Ser10 signal (IC50).

Signaling Pathway

Aurora kinases are integral to the regulation of the cell cycle, particularly during mitosis. Their inhibition disrupts this process, leading to cell death.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Mitotic_Arrest Mitotic Arrest Spindle_Assembly->Mitotic_Arrest Chromosome_Alignment Chromosome Alignment Chromosome_Alignment->Mitotic_Arrest Cytokinesis Cytokinesis Cytokinesis->Mitotic_Arrest AuroraA Aurora A AuroraA->Centrosome_Maturation AuroraA->Spindle_Assembly AuroraB Aurora B AuroraB->Chromosome_Alignment AuroraB->Cytokinesis Inhibitor 2-Methyl-4,5,6,7-tetrahydro-2H- indazole-3-carboxylic acid analog Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Simplified signaling pathway of Aurora kinases during the cell cycle and the effect of their inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel Aurora kinase inhibitors. Based on the analysis of structurally related compounds, key areas for chemical modification to enhance potency and selectivity have been identified. The provided experimental protocols offer a framework for the synthesis and biological evaluation of new analogs. Further investigation into the SAR of this specific scaffold is warranted to unlock its full therapeutic potential in the treatment of cancer.

References

Benchmarking 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic Acid Against Commercial Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the landscape of kinase inhibitor development, the indazole scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic targets. This guide provides a comparative benchmark of the novel compound 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid against established commercial kinase inhibitors. Due to the absence of specific biological data for this exact molecule, this comparison is based on the scientifically informed hypothesis that it targets Interleukin-2-inducible T-cell kinase (ITK) , a non-receptor tyrosine kinase crucial in T-cell signaling and a key target in inflammatory diseases and oncology. This hypothesis is supported by literature demonstrating that the tetrahydroindazole core is a key pharmacophore in known ITK inhibitors.

This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at the hypothesized potential of this compound against the performance of well-characterized commercial compounds. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided to support further research and validation.

Comparative Analysis of ITK Inhibitors

The following table summarizes the in vitro potency of several commercial ITK inhibitors. These compounds represent different chemical scaffolds and modes of action, providing a broad context for evaluating novel chemical entities.

CompoundTarget(s)TypeIn Vitro Potency (IC50/Ki)
Ibrutinib (PCI-32765) BTK, ITKCovalent, IrreversibleITK IC50 = 2.2 nM
PRN-694 ITK, RLKCovalent, IrreversibleITK IC50 = 0.3 nM
GNE-9822 ITKReversibleKi = 0.7 nM, Cellular IC50 = 55 nM (pPLCγ)
BMS-509744 ITKReversible, ATP-competitiveIC50 = 19 nM
Soquelitinib (CPI-818) ITKCovalentData not publicly available

IC50 and Ki values are dependent on assay conditions, particularly ATP concentration. Data is aggregated from multiple sources for comparison.

Signaling Pathway and Experimental Workflow

To understand the context of ITK inhibition, the following diagrams illustrate the simplified ITK signaling cascade and a typical experimental workflow for inhibitor testing.

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Engagement Lck Lck TCR->Lck Activates LAT_SLP76 LAT/SLP-76 Complex Lck->LAT_SLP76 Phosphorylates ITK ITK LAT_SLP76->ITK Recruits & Activates PLCG1 PLCγ1 ITK->PLCG1 Phosphorylates PIP2 PIP2 PLCG1->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ flux & PKC Activation IP3_DAG->Ca_PKC Transcription_Factors NFAT, NF-κB, AP-1 Activation Ca_PKC->Transcription_Factors Cytokine_Production Cytokine Production (e.g., IL-2, IL-4, IL-17) Transcription_Factors->Cytokine_Production Inhibitor 2-Methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carboxylic acid (Hypothesized Target) Inhibitor->ITK

Caption: Simplified ITK signaling pathway upon T-cell receptor engagement.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Detection & Analysis Compound_Prep 1. Prepare Serial Dilution of Test Compound in DMSO Incubation 3. Incubate Kinase (ITK) with Test Compound Reagent_Prep 2. Prepare Assay Buffer, Kinase, Substrate, and ATP Initiation 4. Initiate Reaction with Substrate and ATP Incubation->Initiation Reaction 5. Incubate at Room Temp (e.g., 60 min) Initiation->Reaction Detection_Reagent 6. Add Detection Reagent (e.g., TR-FRET Antibody) Reaction->Detection_Reagent Signal_Read 7. Read Signal (e.g., TR-FRET Ratio) Detection_Reagent->Signal_Read Analysis 8. Calculate % Inhibition and Determine IC50 Signal_Read->Analysis

Caption: General workflow for an in vitro biochemical kinase inhibition assay.

Experimental Protocols

To facilitate the direct comparison of this compound with the commercial compounds, the following are detailed protocols for widely accepted in vitro kinase assays.

LanthaScreen™ TR-FRET Kinase Binding Assay

This assay measures the binding of the test compound to the kinase of interest.

  • Principle: A GST-tagged kinase is mixed with a europium (Eu)-labeled anti-GST antibody (donor) and a proprietary, fluorescently labeled ATP-competitive ligand called a "tracer" (acceptor).[1][2] Binding of the tracer to the kinase brings the Eu-donor and the tracer-acceptor into close proximity, resulting in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A compound that binds to the kinase's ATP pocket will displace the tracer, leading to a decrease in the TR-FRET signal.

  • Materials:

    • Recombinant GST-tagged ITK enzyme

    • LanthaScreen™ Eu-anti-GST Antibody[1][2]

    • LanthaScreen™ Kinase Tracer

    • Test compound (e.g., this compound) and control inhibitors

    • Kinase buffer (e.g., HEPES, MgCl2, EGTA, and Brij-35)

    • 384-well microplates

    • TR-FRET compatible plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO, followed by dilution in kinase buffer.

    • Add the diluted compounds, kinase, and Eu-anti-GST antibody to the wells of the 384-well plate.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding.

    • Add the kinase tracer to all wells.

    • Incubate for another period (e.g., 60 minutes) at room temperature.

    • Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Calculate the emission ratio (665/615) and plot the results against the compound concentration to determine the IC50 value.

Z'-LYTE™ Kinase Activity Assay

This assay measures the enzymatic activity of the kinase.

  • Principle: This assay uses a FRET-based peptide substrate.[3] The kinase phosphorylates the peptide, which protects it from cleavage by a development reagent protease. When the unphosphorylated peptide is cleaved, the FRET pair is separated, and the signal is lost. Therefore, high kinase activity results in a high FRET signal, and inhibition of the kinase leads to a low FRET signal.

  • Materials:

    • Recombinant ITK enzyme

    • Z'-LYTE™ Kinase Assay Kit, which includes a specific peptide substrate, ATP, development reagent, and stop reagent.[3][4]

    • Test compound and control inhibitors

    • Kinase buffer

    • 384-well microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add the kinase and the test compound to the wells and incubate to allow for binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be close to the Km for ITK.

    • Incubate for a set time (e.g., 60 minutes) at room temperature.

    • Add the development reagent and incubate for a further 60 minutes. This allows the protease to cleave any unphosphorylated substrate.

    • Add the stop reagent.

    • Read the FRET signal on a fluorescence plate reader.

    • Calculate the percentage of phosphorylation and plot against the compound concentration to determine the IC50 value.

Conclusion

While the precise biological target of this compound remains to be experimentally determined, its structural similarity to known kinase inhibitors strongly suggests its potential in this area. By benchmarking against established ITK inhibitors like Ibrutinib and PRN-694, and utilizing standardized assays such as LanthaScreen™ and Z'-LYTE™, researchers can effectively evaluate its potency, selectivity, and potential as a novel therapeutic agent. The provided protocols and comparative data serve as a foundational guide for these critical next steps in the drug discovery process.

References

Isomeric Effects on Methyl-Tetrahydroindazole-Carboxylic Acids: A Review of Available Biological Activity Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable gap in the direct comparative analysis of the biological activities of methyl-tetrahydroindazole-carboxylic acid isomers. While the tetrahydroindazole scaffold is recognized for its potential in medicinal chemistry, specific studies detailing the differential effects of methyl group placement on the tetrahydroindazole ring system in conjunction with a carboxylic acid moiety are not readily found. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with an overview of the broader context of isomerism in drug discovery and the reported biological activities of related tetrahydroindazole derivatives, highlighting the current limitations in the available data for a direct isomeric comparison.

The principle of isomerism is fundamental in pharmacology, where subtle changes in the three-dimensional arrangement of atoms within a molecule can lead to significant differences in biological activity. For a molecule like methyl-tetrahydroindazole-carboxylic acid, several isomers can exist, including:

  • Regioisomers: Arising from the different possible positions of the methyl group on the tetrahydroindazole core (e.g., N1-methyl vs. N2-methyl).

  • Stereoisomers: Due to the presence of chiral centers in the tetrahydro- part of the indazole ring, leading to enantiomers and diastereomers.

These isomeric variations can profoundly impact a compound's interaction with its biological target, affecting its potency, selectivity, and pharmacokinetic properties.

Reported Biological Activities of Tetrahydroindazole Derivatives

While direct comparative data on methyl-tetrahydroindazole-carboxylic acid isomers is scarce, studies on the broader class of tetrahydroindazole derivatives have indicated a range of biological activities. These findings suggest that the tetrahydroindazole core is a privileged scaffold in drug discovery.

For instance, some tetrahydroindazole-based compounds have been investigated for their potential as:

  • Antituberculosis agents: Certain ligands based on the tetrahydroindazole structure have shown inhibitory activity against Mycobacterium tuberculosis.

  • Sigma-2 (σ2) receptor ligands: Derivatives of tetrahydroindazole have been synthesized and evaluated for their affinity and selectivity for the σ2 receptor, which is implicated in various neurological and psychiatric disorders.

It is important to note that these studies typically explore the structure-activity relationships (SAR) of various substituents on the tetrahydroindazole ring but do not specifically focus on a systematic comparison of methyl-tetrahydroindazole-carboxylic acid isomers.

Future Directions and the Need for Comparative Studies

The absence of direct comparative studies on the biological activity of methyl-tetrahydroindazole-carboxylic acid isomers represents a significant knowledge gap. Such studies would be invaluable for understanding the SAR of this compound class and for the rational design of more potent and selective drug candidates.

Future research in this area should focus on the systematic synthesis and biological evaluation of the different regio- and stereoisomers of methyl-tetrahydroindazole-carboxylic acids. Key experiments would include:

  • Enzyme inhibition assays: To determine the inhibitory potency (e.g., IC50 values) of each isomer against specific target enzymes.

  • Receptor binding assays: To measure the affinity (e.g., Ki values) of the isomers for their target receptors.

  • Cell-based functional assays: To assess the cellular efficacy (e.g., EC50 values) and potential cytotoxicity of the isomers.

The data generated from these studies would allow for the creation of comprehensive comparison guides, including detailed data tables and visualizations of relevant biological pathways, which would be of great benefit to the scientific community.

Conclusion

A Comparative Guide to the Synthesis of Substituted Indazoles: An Analysis of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, driving continuous innovation in its synthetic methodologies. This guide provides a comparative analysis of four prominent synthetic routes to substituted indazoles: Palladium-Catalyzed C-H Activation/Intramolecular Amination, Copper-Catalyzed Intramolecular N-Arylation, the Davis-Beirut Reaction, and [3+2] Dipolar Cycloaddition. We present a quantitative comparison of their performance, detailed experimental protocols, and visual representations of the reaction pathways to inform the selection of the most suitable method for specific research and development objectives.

At a Glance: Performance Comparison of Indazole Synthetic Routes

The selection of a synthetic route for a target substituted indazole is a critical decision influenced by factors such as desired substitution pattern, substrate availability, and tolerance to reaction conditions. The following tables summarize the quantitative performance of the four major synthetic strategies, offering a direct comparison of their typical yields, substrate scope, and key reaction parameters.

Table 1: Palladium-Catalyzed C-H Activation/Intramolecular Amination of Aryl Hydrazones

This method provides an efficient route to 3-substituted-1H-indazoles through the formation of a C-N bond.

Substrate (Aryl Hydrazone)Catalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
Benzophenone hydrazonePd(OAc)₂, Cu(OAc)₂, AgOCOCF₃Dioxane1001285[1]
4-Methoxybenzophenone hydrazonePd(OAc)₂, Cu(OAc)₂, AgOCOCF₃Dioxane1001292[1]
4-Chlorobenzophenone hydrazonePd(OAc)₂, Cu(OAc)₂, AgOCOCF₃Dioxane1001278[1]
Acetophenone hydrazonePd(OAc)₂, Cu(OAc)₂, AgOCOCF₃Dioxane1002465[1]
2-Bromobenzaldehyde phenylhydrazonePd(dppf)Cl₂, NaOtBuToluene1001584[2]
Table 2: Copper-Catalyzed Intramolecular N-Arylation of o-Haloarylhydrazones

A cost-effective alternative to palladium catalysis, this method is particularly useful for the synthesis of N-aryl-1H-indazoles.

Substrate (o-Chloroarylhydrazone)Catalyst SystemBaseLigandSolventTemp. (°C)Time (h)Yield (%)Reference
2-Chlorobenzaldehyde phenylhydrazoneCuIKOH1,10-PhenanthrolineDMF1202470[3]
2-Chloro-5-nitrobenzaldehyde phenylhydrazoneCuIKOH1,10-PhenanthrolineDMF1201265[3]
2-Chlorobenzaldehyde (4-methoxyphenyl)hydrazoneCuIKOH1,10-PhenanthrolineDMF1203658[3]
2-Bromobenzaldehyde, Aniline, NaN₃ (One-pot)CuITMEDA-DMSO1201285[4]
2-Bromobenzaldehyde, p-Toluidine, NaN₃ (One-pot)CuITMEDA-DMSO1201288[4]
Table 3: The Davis-Beirut Reaction

This metal-free approach allows for the synthesis of 2H-indazoles and indazolones from o-nitrobenzylamines or related precursors.

SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-(2-Nitrobenzyl)anilineKOHn-Propanol/H₂OReflux665[5]
1-(Bromomethyl)-2-nitrobenzene and AnilineKOHMethanol60675[6]
2-Nitrobenzaldehyde and BenzylamineDBUTHFRT1282[5]
1-(Bromomethyl)-2-nitrobenzene and CyclohexylamineKOHEthanol60688[6]
Table 4: [3+2] Dipolar Cycloaddition of Sydnones and Arynes

A highly efficient and regioselective method for the synthesis of 2H-indazoles under mild conditions.

SydnoneAryne PrecursorFluoride SourceSolventTemp. (°C)Time (h)Yield (%)Reference
N-Phenylsydnone2-(Trimethylsilyl)phenyl triflateTBAFTHFRT198[7][8]
N-(4-Methoxyphenyl)sydnone2-(Trimethylsilyl)phenyl triflateTBAFTHFRT195[7]
N-Methylsydnone2-(Trimethylsilyl)phenyl triflateCsFAcetonitrileRT292[9][10]
3-Phenyl-N-phenylsydnone2-(Trimethylsilyl)phenyl triflateTBAFTHFRT385[7]

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below to facilitate the replication and adaptation of these procedures.

Protocol 1: Palladium-Catalyzed Synthesis of 1-Phenyl-1H-indazole[2]
  • Reaction Setup: To an oven-dried Schlenk tube, add 2-bromobenzaldehyde (1.0 mmol), phenylhydrazine (1.2 mmol), Pd(dppf)Cl₂ (5 mol%), and sodium tert-butoxide (2.5 mmol).

  • Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous toluene (5 mL).

  • Reaction Conditions: Stir the mixture at 100 °C for 15 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired 1-phenyl-1H-indazole.

Protocol 2: Copper-Catalyzed Synthesis of 2-Phenyl-2H-indazole (One-Pot)[4]
  • Reaction Setup: In a sealed tube, combine 2-bromobenzaldehyde (1.5 mmol), aniline (1.8 mmol), sodium azide (3.0 mmol), CuI (10 mol%), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (10 mol%).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) (5.0 mL) to the mixture.

  • Reaction Conditions: Heat the reaction mixture at 120 °C for 12 hours.

  • Work-up: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 3: Davis-Beirut Synthesis of 2-Phenyl-2H-indazole[5]
  • Starting Material Preparation: Synthesize N-(2-nitrobenzyl)aniline by reacting 2-nitrobenzyl bromide with aniline.

  • Reaction Setup: Dissolve N-(2-nitrobenzyl)aniline (1.0 mmol) in a mixture of n-propanol and water (85:15 v/v).

  • Base Addition: Add potassium hydroxide (5.0 mmol) to the solution.

  • Reaction Conditions: Heat the mixture to reflux for 6 hours.

  • Work-up: After cooling, neutralize the reaction with dilute HCl and extract with dichloromethane.

  • Purification: Dry the combined organic extracts over magnesium sulfate, concentrate, and purify by chromatography.

Protocol 4: [3+2] Cycloaddition Synthesis of 2-Phenyl-2H-indazole[7][8]
  • Reaction Setup: In a flask, dissolve N-phenylsydnone (1.0 mmol) and 2-(trimethylsilyl)phenyl triflate (1.2 mmol) in anhydrous tetrahydrofuran (THF) (10 mL).

  • Initiation: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (2.4 mmol) dropwise at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature for 1 hour.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the residue by flash chromatography to yield 2-phenyl-2H-indazole.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations of each synthetic route.

Palladium_Catalyzed_Indazole_Synthesis reactant reactant product product catalyst catalyst ArylHydrazone Aryl Hydrazone Intermediate Palladacycle Intermediate ArylHydrazone->Intermediate C-H Activation OrthoHalogen o-Haloaryl Precursor PalladiumPrecatalyst Pd(OAc)₂ PalladiumPrecatalyst->Intermediate Catalyst Oxidant Cu(OAc)₂ / AgOCOCF₃ Oxidant->Intermediate Re-oxidant Indazole Substituted 1H-Indazole Intermediate->Indazole Reductive Elimination (Intramolecular Amination)

Figure 1. Palladium-Catalyzed C-H Activation/Intramolecular Amination.

Copper_Catalyzed_Indazole_Synthesis reactant reactant product product catalyst catalyst OrthoHaloarylhydrazone o-Haloarylhydrazone Intermediate Copper-Amide Complex OrthoHaloarylhydrazone->Intermediate Deprotonation CopperCatalyst Cu(I) Source CopperCatalyst->Intermediate Coordination Base Base (e.g., KOH) Ligand Ligand (e.g., Phenanthroline) Ligand->Intermediate Ligand Exchange Indazole Substituted 1H-Indazole Intermediate->Indazole Intramolecular N-Arylation

Figure 2. Copper-Catalyzed Intramolecular N-Arylation.

Davis_Beirut_Reaction reactant reactant product product reagent reagent OrthoNitrobenzylamine o-Nitrobenzylamine NitrosoIntermediate Nitroso Intermediate OrthoNitrobenzylamine->NitrosoIntermediate Base-mediated Rearrangement Base Base (e.g., KOH) Cyclization Intramolecular Cyclization NitrosoIntermediate->Cyclization Indazole Substituted 2H-Indazole Cyclization->Indazole Dehydration

Figure 3. The Davis-Beirut Reaction Workflow.

Cycloaddition_Reaction reactant reactant product product reagent reagent Sydnone Sydnone Cycloadduct Bicyclic Intermediate Sydnone->Cycloadduct [3+2] Cycloaddition ArynePrecursor Aryne Precursor Aryne Aryne Intermediate ArynePrecursor->Aryne Generation Fluoride Fluoride Source (e.g., TBAF) Aryne->Cycloadduct Indazole Substituted 2H-Indazole Cycloadduct->Indazole Retro-[4+2] (CO₂ Extrusion)

Figure 4. [3+2] Dipolar Cycloaddition of Sydnones and Arynes.

References

In vivo efficacy studies of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparative In Vivo Efficacy of Indazole-3-Carboxylic Acid Derivatives

Introduction: The indazole scaffold is a prominent feature in medicinal chemistry, with derivatives being investigated for a wide range of therapeutic applications, including oncology, virology, and contraception.[1][2][3][4][5] While in vivo efficacy data for 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is not currently available in public literature, this guide provides a comparative analysis of two well-documented, structurally related indazole-3-carboxylic acid derivatives that have demonstrated significant in vivo efficacy: Gamendazole for male contraception and Compound 14, a novel prostanoid EP4 receptor antagonist for colorectal cancer immunotherapy.[6][7][8] This comparison offers valuable insights into the therapeutic potential and mechanistic pathways of this chemical class for researchers and drug development professionals.

Quantitative Efficacy Data

The following tables summarize the key in vivo efficacy data for Gamendazole and the EP4 antagonist, Compound 14.

Table 1: In Vivo Efficacy of Gamendazole in Male Rats [6]

CompoundDoseRoute of AdministrationAnimal ModelKey Efficacy EndpointOutcome
Gamendazole3 mg/kgOral (single dose)Proven-fertile male ratsInfertility Rate100% infertility achieved.
ReversibilityFertility returned in 4 of 6 animals.
Gamendazole6 mg/kgOral (single dose)Proven-fertile male ratsInfertility Rate100% infertility in 7 of 7 animals at 3 weeks.
ReversibilityFertility returned in 4 of 7 animals by 9 weeks.

Table 2: In Vivo Antitumor Efficacy of Compound 14 in a Syngeneic Mouse Model [7][8]

Treatment GroupDose & ScheduleRoute of AdministrationAnimal ModelTumor ModelKey Efficacy Endpoint
Monotherapy
Compound 1450 mg/kg, q.d.OralBALB/c miceCT26 Syngeneic Colon CancerTumor Growth Inhibition
Combination Therapy
Compound 1450 mg/kg, q.d.OralBALB/c miceCT26 Syngeneic Colon CancerTumor Growth Inhibition
Anti-PD-1 Ab10 mg/kg, q.3.dIntraperitoneal

Note: Specific quantitative tumor growth inhibition percentages were not provided in the abstract. The study reports that oral administration of Compound 14, as a monotherapy or in combination with an anti-PD-1 antibody, significantly impaired tumor growth.[7][8]

Experimental Protocols

Gamendazole Contraceptive Efficacy Study[6]
  • Animal Model: Proven-fertile male rats.

  • Treatment: A single oral dose of Gamendazole (3 mg/kg or 6 mg/kg) or vehicle control was administered.

  • Efficacy Assessment:

    • Fertility Trial: Mating behavior was observed. Treated males were cohabited with females to assess fertility rates at various time points post-dosing.

    • Hormone Level Monitoring: Circulating levels of reproductive hormones such as Follicle-Stimulating Hormone (FSH) and inhibin B were measured to assess the compound's effect on the hypothalamic-pituitary-gonadal axis.

  • Mechanism of Action Study (In Vitro):

    • Primary Sertoli cells were cultured and treated with Gamendazole to determine its effect on inhibin B production. The median inhibitory concentration (IC50) was calculated.

    • A biotinylated gamendazole analogue was used to visualize the compound's binding sites within primary Sertoli cells.

Compound 14 Antitumor Efficacy Study[7]
  • Animal Model: 6- to 8-week-old male BALB/c mice.

  • Tumor Implantation: 1 x 10^6 CT26 colon cancer cells were suspended in 100 μL of PBS and inoculated subcutaneously into the backs of the mice.

  • Treatment Initiation: Tumor volumes were monitored, and treatment began when the average tumor volume reached approximately 100 mm³.

  • Treatment Groups:

    • Vehicle Control

    • Compound 14 Monotherapy: Administered orally.

    • Anti-PD-1 Antibody Monotherapy: Administered intraperitoneally.

    • Combination Therapy: Compound 14 and anti-PD-1 antibody co-administered.

  • Efficacy Assessment:

    • Tumor Volume: Tumor size was measured every other day to monitor growth.

    • Immunophenotyping: The study aimed to assess the enhancement of cytotoxic CD8+ T cell-mediated antitumor immunity, likely through methods such as flow cytometry of tumor-infiltrating lymphocytes.

Visualizations: Pathways and Workflows

Signaling Pathway of EP4 Antagonism in the Tumor Microenvironment

Prostaglandin E2 (PGE2) is a key immunosuppressive molecule in the tumor microenvironment. It signals through the EP4 receptor on immune cells, such as macrophages, leading to a dampening of the anti-tumor immune response. Compound 14 acts as an EP4 antagonist, blocking this signaling cascade.

PGE2_EP4_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Intervention Therapeutic Intervention PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor (on Macrophage) PGE2->EP4 Binds to cAMP Increased cAMP EP4->cAMP Activates Immuno_Genes Immunosuppressive Gene Upregulation cAMP->Immuno_Genes Leads to Suppression Impaired CD8+ T Cell -mediated Antitumor Immunity Immuno_Genes->Suppression Compound14 Compound 14 (EP4 Antagonist) Compound14->EP4 Blocks

Caption: PGE2/EP4 signaling pathway leading to immunosuppression and its blockade by Compound 14.

General Workflow for In Vivo Antitumor Efficacy Assessment

This diagram outlines the typical steps involved in evaluating the in vivo efficacy of a potential anti-cancer agent in a syngeneic mouse model.

Antitumor_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis A Select Animal Model (e.g., BALB/c mice) B Implant Tumor Cells (e.g., CT26) A->B C Monitor Tumor Growth to ~100 mm³ B->C D Randomize into Treatment Groups C->D E Administer Therapy (Oral, IP, etc.) D->E F Measure Tumor Volume (Every 2-3 days) E->F G Endpoint Analysis (e.g., Immunology) F->G H Statistical Analysis of Results G->H

Caption: Standard experimental workflow for a syngeneic tumor model efficacy study.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents such as 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid are fundamental to maintaining a safe laboratory environment and ensuring environmental protection. This guide outlines the essential, step-by-step procedures for the proper disposal of this compound, emphasizing immediate safety and logistical protocols. Adherence to these guidelines is crucial for regulatory compliance and overall laboratory safety.

I. Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves (e.g., nitrile), safety goggles or glasses, and a laboratory coat to prevent skin contact.[1][2][3] All handling of this compound and its associated waste should be performed within a certified chemical fume hood to minimize the risk of inhaling dust or vapors.[1] Ensure that eyewash stations and safety showers are readily accessible in the event of accidental exposure.[1]

II. Hazard Identification and Waste Segregation

The cornerstone of safe and compliant chemical disposal is proper waste segregation.[1] Based on its chemical structure (a heterocyclic organic compound containing nitrogen), this compound waste should be collected in a designated and clearly labeled "Non-Halogenated Organic Waste" container.

Key Principles of Waste Segregation:

  • Do Not Mix: Never combine this waste with incompatible materials such as strong oxidizing agents, acids, or bases, as this could lead to violent reactions or the emission of toxic fumes.[4][5] It is also crucial to keep halogenated and non-halogenated organic waste streams separate.[1][5]

  • Original Containers: Whenever possible, keep the chemical in its original container to avoid misidentification.[1]

  • Container Compatibility: Ensure the waste container is chemically compatible with the compound. High-density polyethylene (HDPE) containers are generally recommended for organic waste.[1][2] The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[5][6][7]

III. Step-by-Step Disposal Protocol

The following protocol details the standard operating procedure for the disposal of pure this compound and materials contaminated with it.

  • Pure or Unused Chemical:

    • Carefully transfer the solid chemical into a designated "Non-Halogenated Organic Waste" container.

    • During the transfer, take precautions to avoid the generation of dust.[1][2]

    • Ensure the waste container is properly sealed and accurately labeled with the chemical name and any associated hazards.

  • Contaminated Labware and Materials (e.g., gloves, weighing paper):

    • Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag and then deposited into the solid "Non-Halogenated Organic Waste" container.[1]

    • Glassware should be decontaminated before washing. Rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Non-Halogenated Organic Waste" container.[1] After this initial decontamination, the glassware can be cleaned according to standard laboratory procedures.

  • Final Disposal:

    • The final disposal of chemical waste must be conducted by a licensed and approved waste disposal facility.[1] This is typically managed through your institution's Environmental Health and Safety (EHS) office.[2]

    • Crucially, do not dispose of this compound down the drain or in the regular trash. [1] Such actions can lead to environmental contamination and are a violation of regulatory standards.

IV. Quantitative Data Summary

Specific quantitative disposal parameters for this compound are not extensively detailed in available safety literature. The following table summarizes key information based on general laboratory chemical waste guidelines.

ParameterGuidelineSource
Waste Accumulation Limit (Satellite Area) A maximum of 55 gallons of hazardous waste may be stored. For acutely toxic chemical waste, the limit is one quart of liquid or one kilogram of solid.[7]
Container Storage Time Partially filled, closed, and properly labeled containers may remain in a satellite accumulation area for up to one year. Full containers must be removed within three days.[4][7]
pH for Drain Disposal (for permissible substances) Generally between 5.5 and 10.5 for dilute aqueous solutions of non-hazardous, soluble compounds. Note: This is not applicable to this compound.[8]

V. Experimental Workflow and Disposal Logic

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

Experimental Workflow for Chemical Handling and Waste Generation cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment & Disposal Review SDS and Procedures Review SDS and Procedures Gather Materials and PPE Gather Materials and PPE Review SDS and Procedures->Gather Materials and PPE Conduct Experiment in Fume Hood Conduct Experiment in Fume Hood Gather Materials and PPE->Conduct Experiment in Fume Hood Generate Waste Generate Waste Conduct Experiment in Fume Hood->Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store in Satellite Accumulation Area Store in Satellite Accumulation Area Label Waste Container->Store in Satellite Accumulation Area Contact EHS for Pickup Contact EHS for Pickup Store in Satellite Accumulation Area->Contact EHS for Pickup

Caption: Experimental workflow for handling and generating chemical waste.

Disposal Decision Tree for this compound start Generated Waste: This compound is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (Pure compound, contaminated gloves, etc.) is_solid->solid_waste Solid liquid_waste Liquid Waste (Contaminated solvent rinsate) is_solid->liquid_waste Liquid collect_solid Collect in labeled 'Solid Non-Halogenated Organic Waste' container solid_waste->collect_solid collect_liquid Collect in labeled 'Liquid Non-Halogenated Organic Waste' container liquid_waste->collect_liquid seal_and_store Seal container and store in Satellite Accumulation Area collect_solid->seal_and_store collect_liquid->seal_and_store contact_ehs Arrange for pickup by EHS or licensed waste disposal service seal_and_store->contact_ehs

Caption: Decision tree for the proper disposal of the chemical waste.

References

Personal protective equipment for handling 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid (CAS No. 32287-00-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), safe handling protocols, and proper disposal methods.

Hazard Summary: Based on available safety data, this compound may cause an allergic skin reaction and serious eye irritation.[1] The toxicological properties have not been fully investigated.[1]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE. However, the following table summarizes the minimum recommended PPE for handling this compound.[1]

PPE CategoryItemSpecification/StandardPurpose
Eye and Face Safety GogglesANSI Z87.1 compliant, chemical splash goggles.Protects eyes from dust particles and splashes.
Face ShieldTo be worn in addition to safety goggles.Provides a secondary layer of protection for the face during splash-prone procedures.
Hand Chemical-Resistant GlovesNitrile gloves are commonly used for incidental contact.[2] Change gloves immediately if contaminated.Prevents skin contact and potential allergic reactions.
Body Laboratory CoatStandard, long-sleeved lab coat.Protects skin and personal clothing from contamination.
Protective ClothingChemical-resistant apron and boots may be necessary for large-scale operations or spill cleanup.[1]Provides additional protection against significant splashes or spills.
Respiratory Dust RespiratorNIOSH-approved respirator for particulates if dust is generated and engineering controls are insufficient.[3]Prevents inhalation of the powdered compound, which may cause respiratory tract irritation.[1]

Experimental Protocols: Safe Handling and Operational Plan

Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

1. Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[1][4] For procedures that may generate dust, a chemical fume hood is required.[1]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][2]

2. Procedural Steps for Handling:

  • Pre-Handling:

    • Read and understand the Safety Data Sheet (SDS).

    • Ensure all necessary PPE is available and in good condition.

    • Designate a specific area for handling the compound.

  • During Handling:

    • Wear all required PPE as outlined in the table above.[1][5]

    • Avoid generating dust when weighing or transferring the solid material.[2]

    • Keep the container tightly closed when not in use.[1][2]

    • Wash hands thoroughly after handling, even if gloves were worn.[2]

  • Post-Handling:

    • Decontaminate the work area with an appropriate solvent.

    • Remove and dispose of contaminated PPE properly.

    • Wash hands and any exposed skin with soap and water.[3]

3. Spill Response:

  • Minor Spills:

    • Alert others in the area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[1]

    • Place the spilled material into a sealed, labeled container for disposal.[1]

    • Clean the spill area with a suitable solvent and decontaminate.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused or waste this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: All disposables that have come into contact with the compound, such as gloves, weighing papers, and paper towels, should be collected in a separate, sealed hazardous waste container labeled "Solid Chemical Waste."

  • Sharps: Any contaminated sharps should be placed in a designated sharps container.

2. Disposal Procedure:

  • All waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company.[2]

  • Do not dispose of this chemical down the drain or in the regular trash.[6]

  • The preferred method of disposal is typically incineration in a chemical waste incinerator.[6]

Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Start Start: Review SDS & Prepare PPE Prep Preparation: Don PPE & Setup in Fume Hood Start->Prep Handling Handling: Weighing & Transfer Prep->Handling Experiment Experimentation Handling->Experiment Spill Spill Occurs Handling->Spill Decon Decontamination: Clean Workspace & Equipment Experiment->Decon Experiment->Spill Waste Waste Segregation: Solid & Contaminated Waste Decon->Waste Disposal Disposal: Arrange for EHS Pickup Waste->Disposal End End: Doff PPE & Wash Hands Disposal->End SpillResponse Spill Response: Follow Protocol Spill->SpillResponse Activate SpillResponse->Decon After Cleanup

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.